Engineering Next-Generation Kinase Inhibitors: A Technical Guide to Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
As the landscape of targeted therapeutics evolves, the strategic selection of heterocyclic building blocks dictates the success of small-molecule drug discovery. Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (C...
Author: BenchChem Technical Support Team. Date: April 2026
As the landscape of targeted therapeutics evolves, the strategic selection of heterocyclic building blocks dictates the success of small-molecule drug discovery. Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) has emerged as a highly privileged scaffold, particularly in the design of kinase inhibitors[1],[2].
This in-depth technical guide provides researchers and drug development professionals with a comprehensive analysis of this molecule's physicochemical properties, structural rationale, and validated synthetic workflows.
Physicochemical Profiling
Understanding the baseline physicochemical properties of a building block is critical for predicting its behavior in downstream synthesis and biological assays. The data below summarizes the core metrics of this fluorinated ester[3],[4],[5].
Table 1: Physicochemical Properties of CAS 2364505-12-2
The architecture of ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is not accidental; it is a masterclass in rational drug design. Each functional group serves a distinct mechanistic purpose when integrated into a lead compound.
The Pyrazolo[3,4-b]pyridine Core (Adenine Bioisosterism): This bicyclic system is a well-documented bioisostere of the adenine ring found in ATP[1]. The N1-H and the adjacent N2 or pyridine nitrogen act as a bidentate hydrogen-bond donor-acceptor pair, anchoring the molecule firmly into the highly conserved hinge region of the kinase ATP-binding pocket[1],[2].
The 5-Fluoro Effect: The strategic installation of a fluorine atom at the C5 position serves a dual purpose. First, it provides metabolic shielding by blocking cytochrome P450-mediated oxidation at a highly vulnerable aromatic site[6],[7]. Second, due to fluorine's high electronegativity, it modulates the pKa of the adjacent pyridine nitrogen, optimizing the molecule's overall lipophilicity and membrane permeability[8],[9].
The C3-Ethyl Carboxylate Vector: The ester group at the 3-position acts as a versatile synthetic handle. When converted to an amide, this vector typically points outward toward the solvent-exposed region or the ribose-binding pocket of the kinase, allowing for the attachment of solubilizing groups or selectivity-driving motifs[2].
Pharmacophore mapping of the ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate scaffold.
Synthetic Workflows & Derivatization Strategies
To harness the full potential of this building block, medicinal chemists typically execute a divergent synthesis strategy. The most common pathway involves the saponification of the C3-ester to the free carboxylic acid, followed by amide coupling. Concurrently, the N1 position can be alkylated or subjected to cross-coupling to explore the hydrophobic back-pocket of the target kinase.
Standard synthetic workflows for derivatizing the pyrazolo[3,4-b]pyridine core.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, ensuring that causality is understood at every step and that in-process controls prevent the propagation of failed reactions.
Protocol A: Chemoselective Saponification of the C3-Ester
Objective: Isolate 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid without inducing side reactions.
Causality & Reagent Selection: Lithium hydroxide (LiOH) is deliberately selected over harsher bases (e.g., NaOH at reflux) to prevent unwanted nucleophilic aromatic substitution (SNAr) at the highly activated, electron-deficient 5-fluoro position. A THF/Water (3:1) co-solvent system is utilized to ensure simultaneous solvation of the lipophilic ester and the hydrophilic hydroxide ion.
Step-by-Step Methodology:
Suspend 1.0 equivalent of ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in a 3:1 mixture of THF and deionized water (0.2 M concentration).
Add 2.0 equivalents of LiOH·H₂O in a single portion.
Stir the biphasic mixture vigorously at ambient temperature (20–25 °C) for 4–6 hours.
Self-Validation Check: Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is deemed complete when the precursor mass (
m/z
210 [M+H]⁺) is fully depleted, replaced entirely by the acid mass (
m/z
182 [M+H]⁺).
Remove THF under reduced pressure. Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl to pH 3–4.
Collect the resulting white precipitate via vacuum filtration, wash with cold water, and dry under high vacuum to yield the pure carboxylic acid.
Protocol B: High-Efficiency Amide Coupling
Objective: Generate a C3-carboxamide library for biological screening.
Causality & Reagent Selection: The electron-withdrawing nature of the fluorinated pyrazolo-pyridine core reduces the nucleophilicity of the intermediate active ester. Therefore, HATU is chosen as the coupling reagent. HATU rapidly generates a highly reactive HOAt ester, driving the reaction to completion even when coupling sterically hindered primary or secondary amines. DIPEA is used as a non-nucleophilic base to neutralize the amine hydrochloride salt and facilitate the catalytic cycle without competing as a nucleophile.
Step-by-Step Methodology:
Dissolve 1.0 equivalent of the synthesized carboxylic acid (from Protocol A) in anhydrous DMF (0.1 M).
Add 1.2 equivalents of HATU and 3.0 equivalents of DIPEA. Stir at room temperature for 15 minutes to pre-form the active HOAt ester.
Add 1.1 equivalents of the target amine. Stir for 2–4 hours at room temperature.
Self-Validation Check: Perform TLC (using 50% EtOAc/Hexane) and LC-MS. Successful amide bond formation is confirmed by a distinct shift in retention time and the appearance of the target [M+H]⁺ peak.
Quench the reaction with saturated aqueous NaHCO₃. Extract three times with EtOAc.
Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. Dry over Na₂SO₄, filter, and concentrate for subsequent purification via flash chromatography.
References
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
Burt, C., & Foloppe, N. (2013). Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present). Expert Opinion on Therapeutic Patents, 23(3), 281-298.
Alvarez, R., et al. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2250.
Mechanism of Action of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate In Vitro: A Technical Whitepaper on sGC Stimulation and Kinase Modulation
Executive Summary Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) is a highly specialized heterocyclic building block that serves as a critical pharmacophoric precursor in modern drug discover...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) is a highly specialized heterocyclic building block that serves as a critical pharmacophoric precursor in modern drug discovery. While primarily utilized as an advanced synthetic intermediate for cardiovascular and oncological therapeutics, the compound itself functions as a potent in vitro pharmacological probe. The 5-fluoro-1H-pyrazolo[3,4-b]pyridine core is the foundational scaffold for vericiguat, an FDA-approved soluble guanylate cyclase (sGC) stimulator[1], and is a recognized hinge-binding motif for Glycogen Synthase Kinase 3 Beta (GSK-3β) inhibitors[2].
This whitepaper dissects the in vitro mechanism of action of this compound, detailing its prodrug-like cellular kinetics, its allosteric modulation of sGC, and the self-validating experimental systems required to accurately quantify its polypharmacological profile.
Molecular Architecture & Prodrug Kinetics
The rational design of this molecule leverages three distinct structural domains, each responsible for specific in vitro behaviors:
The Pyrazolo[3,4-b]pyridine Core: This fused bicyclic system acts as a bioisostere for the purine ring of ATP and GTP. The N1-H and N2 atoms of the pyrazole ring serve as a rigid hydrogen bond donor-acceptor pair, essential for anchoring the molecule into the hinge region of kinases or the allosteric pocket of sGC[3].
The 5-Fluoro Substitution: Fluorine’s high electronegativity withdraws electron density from the pyridine ring, lowering the pKa of the pyrazole N-H. This not only strengthens hydrogen bonding with target residues but also significantly enhances the metabolic stability and lipophilicity (LogP) of the scaffold.
The Ethyl 3-Carboxylate Moiety: In cell-based in vitro assays, the free 3-carboxylic acid exhibits poor membrane permeability due to its negative charge at physiological pH. The ethyl ester masks this polarity, acting as a lipophilic vector that drastically increases passive cellular uptake. Once in the cytosol, ubiquitous carboxylesterases (CES1/CES2) rapidly hydrolyze the ester to yield the active carboxylate pharmacophore.
Primary In Vitro Target: Soluble Guanylate Cyclase (sGC) Stimulation
The primary mechanism of action for derivatives of this scaffold is the direct, Nitric Oxide (NO)-independent stimulation of soluble guanylate cyclase (sGC)[1].
Once the ethyl ester is cleaved intracellularly, the active pharmacophore binds to a distinct allosteric site on the β1-subunit of sGC. Unlike NO, which binds directly to the prosthetic heme group, this compound stabilizes the reduced (Fe²⁺) heme state from an adjacent pocket. This allosteric stabilization induces a conformational shift in the catalytic domain, dramatically increasing the enzyme's affinity for GTP and driving the synthesis of cyclic GMP (cGMP). The accumulation of intracellular cGMP subsequently activates Protein Kinase G (PKG), initiating downstream vasorelaxation and anti-fibrotic signaling cascades[1].
To ensure scientific integrity, the following in vitro methodologies are designed as self-validating systems . They incorporate orthogonal validation steps to definitively prove causality rather than mere correlation.
Homogeneous TR-FRET sGC Activation Assay
Objective: Quantify the direct stimulation of sGC by the compound in a cell-free environment.
Causality & Rationale: Traditional ELISAs require multiple wash steps that disrupt the low-affinity equilibrium binding of allosteric modulators. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a wash-free, homogeneous system. By delaying the fluorescence read by 50-150 µs, short-lived auto-fluorescence from the pyrazolopyridine ring is entirely eliminated, ensuring high signal-to-noise ratios.
Step-by-Step Methodology:
Enzyme Incubation: Incubate 10 nM purified human sGC (α1β1) with 100 µM GTP and titrations of the compound (0.1 nM to 10 µM) in assay buffer (50 mM TEA, pH 7.4, 3 mM MgCl₂, 1 mM DTT) for 30 minutes at 37°C.
Reaction Quenching: Stop the reaction by adding a lysis/quench buffer containing 50 mM EDTA to chelate Mg²⁺, instantly halting GTP catalysis.
Competitive Detection: Add a cryptate-labeled anti-cGMP antibody (donor) and a d2-labeled cGMP analogue (acceptor). Endogenous cGMP produced by sGC competes with d2-cGMP, resulting in a decrease in the FRET signal.
Validation Checkpoint (Heme-Dependence): Run a parallel plate pre-incubated with 10 µM ODQ (1H-[1,2,4]oxadiazolo[4,3-a]quinoxalin-1-one). Logic: ODQ oxidizes the sGC heme iron to Fe³⁺. If the compound is a true sGC stimulator, ODQ will completely abolish its activity. If activity persists, the signal is an assay artifact.
Data Analysis: Calculate the Z'-factor. A self-validating run must achieve a Z' > 0.6.
Fig 2: Self-validating TR-FRET workflow for quantifying sGC stimulation with built-in Z'-factor.
Objective: Prove that the ethyl ester acts as a prodrug and is enzymatically converted to the active carboxylate in vitro.
Causality & Rationale: It is critical to differentiate between enzymatic cleavage and spontaneous chemical hydrolysis in the assay buffer.
Step-by-Step Methodology:
Lysate Preparation: Culture HUVEC cells to 80% confluence, lyse via sonication, and normalize protein concentration to 1 mg/mL.
Inhibitor Pre-incubation (Validation Checkpoint): Split the lysate into two cohorts. Treat Cohort A with vehicle (DMSO). Treat Cohort B with 100 µM BNPP (Bis-p-nitrophenyl phosphate), a broad-spectrum carboxylesterase inhibitor, for 15 minutes.
Compound Dosing: Spike 5 µM of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate into both cohorts.
Kinetic Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).
LC-MS/MS Analysis: Quantify the disappearance of the ester (m/z 209) and the appearance of the free acid (m/z 181).
System Validation: If cleavage occurs in Cohort A but is entirely blocked in Cohort B (BNPP treated), the system proves that the conversion is strictly enzyme-mediated, validating the prodrug mechanism.
References
New Therapeutics for Heart Failure Worsening: Focus on Vericiguat
National Center for Biotechnology Information (PMC)[Link]
A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat
Organic Process Research & Development (ACS Publications)[Link]
Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives therof (US8598361B2)
Pharmacokinetic Profiling of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Derivatives
An In-depth Technical Guide for Drug Development Professionals Executive Summary The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a highly effective hinge-binding c...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
The pyrazolo[3,4-b]pyridine scaffold is a privileged structure in modern medicinal chemistry, serving as a highly effective hinge-binding core for numerous kinase inhibitors in development.[1][2] The strategic incorporation of a fluorine atom at the C5-position and an ethyl carboxylate at the C3-position creates a class of derivatives with significant therapeutic potential. However, translating a potent compound into a clinically successful drug is contingent upon a thorough understanding of its pharmacokinetic (PK) profile. This guide provides a comprehensive, technically-grounded framework for the systematic evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives. Authored from the perspective of a Senior Application Scientist, this document moves beyond mere protocol recitation to explain the causality behind experimental choices, enabling researchers to build a robust, integrated data package for informed decision-making in drug development.
Introduction: The Scientific Rationale
The journey of a drug candidate from laboratory bench to patient bedside is fraught with challenges, with poor pharmacokinetic properties being a primary cause of late-stage attrition. For the Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate series, a rational approach to PK profiling is essential.
The Core Scaffold: Pyrazolo[3,4-b]pyridines are recognized as purine bioisosteres, enabling them to effectively compete with ATP in the kinase binding pocket.[1] Their rigid, bicyclic structure provides a solid foundation for derivatization to achieve potency and selectivity.
The Influence of Fluorine: The introduction of a fluorine atom is a deliberate medicinal chemistry strategy. The high strength of the C-F bond often serves to block metabolically labile C-H positions, thereby enhancing metabolic stability and prolonging the drug's half-life.[3][4] Furthermore, fluorine's electronegativity can modulate the pKa of nearby functional groups and improve interactions with target proteins, potentially increasing bioavailability and potency.[5][6][7]
The Ester Moiety: The ethyl carboxylate group at the C3-position is not merely a synthetic handle. It can influence solubility and permeability, but it also introduces a potential liability: hydrolysis by carboxylesterases, a major metabolic pathway that can lead to rapid clearance.
This guide details the multi-stage process of characterizing these properties, beginning with high-throughput in vitro assays to enable early compound selection and optimization, progressing to detailed metabolic investigation, and culminating in definitive in vivo studies to understand the compound's behavior in a complex biological system.
Chapter 1: Foundational In Vitro ADME Profiling
Causality: The primary goal of early ADME screening is to identify and mitigate liabilities before significant resources are invested.[8] These assays provide critical data on the fundamental physicochemical and biological properties that govern a drug's ability to reach its target.[9][10] A compound that is highly potent in a biochemical assay is of little use if it cannot be absorbed, is metabolized too quickly, or is sequestered by plasma proteins.
Workflow for Initial ADME Screening
Caption: Potential metabolic pathways for the scaffold.
Key Experimental Protocols
1. CYP450 Reaction Phenotyping
Rationale: This experiment determines the contribution of individual CYP isozymes to the overall metabolism of the drug, which is essential for predicting DDIs with known inhibitors or inducers of those enzymes.
[11]* Methodology:
Recombinant Enzymes: Incubate the test compound (1 µM) separately with a panel of recombinant human CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) in the presence of NADPH.
Chemical Inhibition: Incubate the test compound in pooled human liver microsomes in the presence and absence of potent, selective inhibitors for each major CYP isozyme (e.g., Ketoconazole for CYP3A4).
[12] 3. After incubation (e.g., 60 minutes at 37°C), quench the reactions and analyze for the depletion of the parent compound via LC-MS/MS.
The percent inhibition of metabolism in the presence of a specific inhibitor, or the activity of a specific recombinant enzyme, indicates the contribution of that isozyme.
2. CYP450 Inhibition (IC₅₀ Determination)
Rationale: To assess the potential of the pyrazolopyridine derivative to act as a "perpetrator" DDI, inhibiting the metabolism of co-administered drugs.
Methodology:
In a 96-well plate, incubate human liver microsomes with a specific CYP probe substrate (e.g., Midazolam for CYP3A4) and a range of concentrations of the test compound (e.g., 0.01 to 100 µM).
Initiate the reaction with NADPH and incubate at 37°C for a short period (within the linear range of metabolite formation).
Quench the reaction with cold acetonitrile.
Analyze the formation of the specific metabolite (e.g., 1'-hydroxymidazolam for CYP3A4) by LC-MS/MS.
Plot the percent inhibition of metabolite formation against the log of the inhibitor (test compound) concentration to determine the IC₅₀ value. An IC₅₀ < 1-10 µM may warrant further investigation.
Chapter 3: Definitive In Vivo Pharmacokinetic Evaluation
Causality: In vivo studies are the ultimate test of a compound's ADME profile, integrating all physiological processes to determine its exposure and persistence in the body. [13]These studies are essential for establishing dose-exposure relationships, predicting human pharmacokinetics, and designing subsequent efficacy and toxicology studies.
[14]
Workflow for a Rodent PK Study
Caption: Workflow for a typical in vivo pharmacokinetic study.
Key Experimental Protocols
1. In-Life Phase: Mouse Pharmacokinetic Study
Rationale: To determine key PK parameters including clearance, volume of distribution, half-life, and oral bioavailability.
Methodology:
Use female BALB/c mice (n=3 per group), approximately 10-12 weeks old.
[14] 2. IV Group: Administer the compound via tail vein injection at a dose of 2 mg/kg, formulated in a vehicle such as 10% DMSO / 40% PEG400 / 50% Saline.
PO Group: Administer the compound via oral gavage at a dose of 10 mg/kg, formulated in a vehicle like 0.5% methylcellulose.
Collect serial blood samples (~25 µL) via tail bleeding at designated time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
Place blood into heparinized tubes, and centrifuge at 4°C to separate plasma.
Store plasma samples at -80°C until bioanalysis.
2. Bioanalytical Method Validation by LC-MS/MS
Rationale: A validated, robust bioanalytical method is a regulatory requirement and ensures that the concentration data generated is accurate and reproducible. [15][16]The method must be validated for the specific matrix (e.g., mouse plasma).
Methodology:
Sample Preparation: Perform protein precipitation by adding 3-4 volumes of cold acetonitrile (containing internal standard) to 1 volume of plasma sample. Vortex and centrifuge.
Chromatography: Use a C18 reverse-phase column with a gradient mobile phase (e.g., Water with 0.1% Formic Acid and Acetonitrile with 0.1% Formic Acid).
Mass Spectrometry: Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode, optimizing transitions for the parent compound and the internal standard.
Validation: Perform experiments to confirm linearity (calibration curve), accuracy and precision (at LLOQ, LQC, MQC, HQC), selectivity, matrix effect, and stability under various conditions (freeze-thaw, bench-top).
[17][18]
Data Analysis and Interpretation
Non-compartmental analysis (NCA) of the plasma concentration-time data yields the following key parameters.
Parameter
Abbreviation
Description
Typical Goal for an Oral Drug
Maximum Concentration
C_max
The highest observed concentration in plasma.
Sufficient to exceed the efficacy threshold.
Time to C_max
T_max
The time at which C_max is observed.
1-2 hours, indicating rapid absorption.
Area Under the Curve
AUC
The total drug exposure over time.
Maximized for a given dose.
Clearance
CL
The volume of plasma cleared of the drug per unit time.
Low (<30% of liver blood flow) to prolong exposure.
Volume of Distribution
V_dss
The theoretical volume into which the drug distributes.
> 0.5 L/kg, indicating distribution into tissues.
Terminal Half-Life
t_½
The time required for the plasma concentration to decrease by half.
8-12 hours for once or twice-daily dosing.
Oral Bioavailability
%F
The fraction of the oral dose that reaches systemic circulation.
> 30%
Conclusion: Building a Holistic Profile
The pharmacokinetic profiling of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives is not a linear sequence of isolated experiments but an integrated, iterative process. Data from early in vitro assays inform the design of more complex studies and guide medicinal chemistry efforts. A high intrinsic clearance in microsomes may be explained by ester hydrolysis, prompting the synthesis of more stable amide analogs. Poor permeability or high efflux may suggest modifications to reduce polarity or disrupt recognition by transporters.
Ultimately, by systematically applying the principles and protocols outlined in this guide, drug development professionals can build a comprehensive PK profile. This profile is the foundation for establishing a clear understanding of the dose-exposure-response relationship, enabling the selection of promising candidates with a higher probability of success in clinical development.
References
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Pomonis, A., et al. (2026). Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at: [Link]
Singh, R. P., et al. (2015). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry. Available at: [Link]
Fasano, T., et al. (2025). Key developments in fluorinated heterocycles. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
Zier, T. G., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. Available at: [Link]
Pranaitytė, G., et al. (2026). Some medicinally active fluorinated heterocycles and their non-fluorinated analogues. ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Examples of preclinical and ongoing clinical development of small molecule Inhibitors that target CDKs, Cdc25, and RNR. ResearchGate. Available at: [Link]
European Medicines Agency. (n.d.). Clinical pharmacology and pharmacokinetics guidelines. EMA. Available at: [Link]
Varma, M. V. S., et al. (2013). Small molecule kinase inhibitors approved by the FDA from 2000 to 2011: a systematic review of preclinical ADME data. Expert Opinion on Drug Metabolism & Toxicology. Available at: [Link]
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Technical Whitepaper: Safety, Handling, and Application Profiling of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Executive Summary In modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged bioisostere for indazoles and purines, frequently utilized in the development of kinase inhibitors and CNS-acti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold has emerged as a privileged bioisostere for indazoles and purines, frequently utilized in the development of kinase inhibitors and CNS-active therapeutics[1]. Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) represents a highly specialized building block within this class[2]. The strategic integration of a fluorine atom at the 5-position significantly alters the molecule's electronic distribution, enhancing metabolic stability against CYP450 oxidation while increasing lipophilicity for superior membrane permeability[3]. However, these same physicochemical modifications dictate strict safety and handling protocols. This whitepaper provides an authoritative guide on the Safety Data Sheet (SDS) parameters, toxicological mechanisms, and self-validating experimental workflows required for the safe manipulation of this compound.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is critical for predicting its behavior in both biological assays and ambient laboratory environments. The highly polarized C-F bond increases the overall lipophilicity of the molecule, while the ester group acts as a potential electrophilic center.
Prevents slow hydrolysis of the ethyl ester moiety.
Solubility
Soluble in DMSO / DMF
High lipophilicity necessitates polar aprotic solvents for in vitro assays.
Hazard Identification & Toxicological Mechanisms
While specific in vivo toxicity data for CAS 2364505-12-2 is still emerging, hazard assessments are reliably extrapolated from structurally analogous halogenated pyrazolopyridines (e.g., 4-chloro-1H-pyrazolo[3,4-b]pyridine)[5].
Inhalation of fine fluorinated dust alters localized pH in the respiratory tract, triggering mucosal irritation.
Safety Data Sheet (SDS) Directives & Exposure Control
To mitigate the risks outlined above, strict adherence to engineering controls and Personal Protective Equipment (PPE) is mandatory.
Step-by-step safety workflow for handling fluorinated heterocyclic compounds.
Engineering Controls & PPE Causality
Respiratory Protection: Use a NIOSH-approved N95 or P100 particulate respirator if handling outside a ventilated enclosure[5]. Causality: The electrostatic nature of fluorinated powders causes them to easily aerosolize, presenting an acute inhalation hazard.
Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness) are required. Causality: Nitrile provides superior chemical resistance against organic esters and heterocyclic amines compared to standard latex, preventing transdermal absorption[5].
This protocol ensures the safe transfer of the compound while self-validating the integrity of the resulting stock solution.
Step-by-Step Methodology:
Preparation: Equilibrate the sealed vial of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate to room temperature in a desiccator for 30 minutes. Causality: Prevents ambient condensation from introducing moisture, which could hydrolyze the ester group.
Static Neutralization: Pass an anti-static bar over the analytical balance inside a Class II fume hood. Causality: Fluorinated powders hold strong static charges; neutralizing the field prevents "fly-away" and ensures accurate mass measurement.
Transfer: Using a non-sparking micro-spatula, weigh the desired mass into a pre-tared amber glass vial.
Solvation: Add anhydrous Dimethyl Sulfoxide (DMSO) to achieve a 10 mM stock concentration. Vortex for 60 seconds.
Self-Validation Check: Hold the vial against alternating pure black and pure white backgrounds under bright light. Validation: The absence of particulate scattering confirms complete solvation. If particulates remain, sonicate for 5 minutes at 25°C.
In Vitro Cytotoxicity (MTT) Assay
Before utilizing this compound as a building block for biological probes, its baseline cytotoxicity must be profiled[3].
Step-by-Step Methodology:
Cell Seeding: Seed target cells (e.g., HEK293 or HepG2) at
1×104
cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂. Causality: Allows cells to enter the logarithmic growth phase, ensuring active metabolism required for MTT reduction.
Compound Treatment: Perform a 10-point serial dilution of the compound in culture media (final DMSO concentration
≤0.1%
). Treat cells for 48 hours.
Self-Validation (Vehicle Control): Include wells treated only with 0.1% DMSO. Validation: If the viability of the vehicle control drops below 95% compared to untreated cells, the assay is invalid due to solvent toxicity.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours. Causality: Mitochondrial succinate dehydrogenase in living cells reduces the yellow tetrazolium dye to insoluble purple formazan.
Solubilization & Readout: Remove media, dissolve formazan crystals in 100 µL DMSO, and measure absorbance at 570 nm using a microplate reader.
Pharmacological Context & Signaling Mechanisms
The pyrazolo[3,4-b]pyridine scaffold is highly valued for its ability to mimic the purine ring of ATP, allowing it to act as a competitive inhibitor at kinase active sites, or as an allosteric modulator of receptors (such as GABA-A)[1],[3]. The addition of the ethyl ester and fluorine groups allows researchers to fine-tune the steric bulk and electron density to achieve target selectivity.
Mechanism of action for fluorinated pyrazolopyridine derivatives in cellular signaling.
References
ChemBK. "Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate." Available at:[Link]
In Silico Molecular Docking Studies of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Computational Guide to Kinase Inhibitor Design
Executive Summary The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds. Among these, the pyrazolo[3,4-b]pyridine core has emerged as a highly versatile bioisostere of purines and i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The rational design of targeted therapeutics relies heavily on privileged chemical scaffolds. Among these, the pyrazolo[3,4-b]pyridine core has emerged as a highly versatile bioisostere of purines and indazoles, frequently utilized in the development of potent kinase inhibitors [1]. Specifically, Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) represents a highly optimized building block. The incorporation of a fluorine atom at the C5 position enhances metabolic stability and lipophilicity, while the ethyl carboxylate at C3 provides a critical vector for hydrogen bonding or downstream derivatization.
This technical guide provides an authoritative, step-by-step framework for conducting in silico molecular docking studies utilizing this specific scaffold. By examining its binding mechanics against high-value oncology and immunology targets—such as TANK-binding kinase 1 (TBK1) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)—we elucidate the causality behind computational protocol choices and provide a self-validating methodology for drug development professionals.
Structural Rationale & Pharmacophore Analysis
Before initiating computational workflows, it is critical to understand the electronic and steric properties of the ligand that dictate its behavior in a protein binding pocket.
The Pyrazolo[3,4-b]pyridine Core: This bicyclic system mimics the adenine ring of ATP. The nitrogen atoms (N1, N2, and the pyridine nitrogen) serve as a highly effective hinge-binding motif, capable of forming bidentate hydrogen bonds with the backbone amides of kinase hinge regions.
5-Fluoro Substitution: Fluorine is highly electronegative but sterically similar to hydrogen. In molecular docking, this substitution often leads to favorable multipolar interactions with the protein backbone (halogen bonding) and significantly alters the pKa of the adjacent pyridine nitrogen, optimizing the molecule's tautomeric state at physiological pH.
Ethyl 3-carboxylate Moiety: The ester carbonyl acts as a strong hydrogen bond acceptor. In in silico modeling, this group frequently interacts with solvent-exposed regions or specific catalytic lysine residues within the kinase active site.
Target Selection and Mechanistic Context
To demonstrate the docking workflow, we focus on two validated targets for pyrazolo[3,4-b]pyridine derivatives: TBK1 and VEGFR-2 .
Recent studies have identified 1H-pyrazolo[3,4-b]pyridine derivatives as highly potent TBK1 inhibitors (with IC50 values as low as 0.2 nM), effectively suppressing downstream interferon (IFN) signaling in innate immunity and neuroinflammation models [2]. Concurrently, multimodal computational characterizations have confirmed the scaffold's stability in the active site of VEGFR-2, driven by robust hydrophobic interactions and recurring hydrogen bonds with critical residues like Asp1046 and Asn923 [3].
To ensure reproducibility and scientific integrity, the following step-by-step protocol outlines a self-validating system for docking Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate into a kinase target.
Step 1: Ligand Preparation
Causality: Raw SMILES or 2D structures lack realistic 3D conformations, proper protonation states, and energy-minimized geometries, which will result in artificial steric clashes during docking.
Import the 2D structure of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate into a ligand preparation module (e.g., Schrödinger LigPrep).
Generate possible tautomers and protonation states at pH 7.4 ± 0.5 using Epik. Note: The 1H and 2H tautomers of the pyrazole ring must both be generated, as the preferred state depends on the specific hydrogen bond donor/acceptor profile of the target's hinge region.
Perform energy minimization using the OPLS4 force field to resolve unfavorable bond lengths and angles.
Step 2: Protein Preparation
Causality: PDB structures are static snapshots that often lack hydrogen atoms, contain overlapping alternative side-chain conformations, and include crystallographic waters that may or may not be structurally conserved.
Retrieve the target crystal structure (e.g., TBK1, PDB ID: 4IW0) from the Protein Data Bank.
Add missing hydrogen atoms and assign bond orders.
Optimize the hydrogen bond network by reorienting hydroxyl groups, Asn, Gln, and His residues. This is critical for kinases, as the protonation state of the catalytic Asp (in the DFG motif) dictates whether the kinase is in an active (DFG-in) or inactive (DFG-out) conformation.
Remove bulk solvent, but retain highly coordinated bridging waters in the active site if they mediate interactions between the ligand and the protein backbone.
Conduct a restrained minimization (heavy atoms converging to an RMSD of 0.30 Å) to relieve steric clashes.
Step 3: Receptor Grid Generation & Docking
Causality: Defining a precise grid restricts the conformational search space, reducing false positives and computational overhead.
Center the docking grid on the co-crystallized native ligand within the ATP-binding pocket. Set the bounding box to 20 Å × 20 Å × 20 Å.
Apply a scaling factor of 0.8 to the van der Waals radii of non-polar receptor atoms to simulate minor induced-fit flexibility.
Execute molecular docking using Extra Precision (XP) mode (e.g., Glide XP or AutoDock Vina). XP mode employs a more stringent scoring function that heavily penalizes desolvation and steric clashes, ensuring only highly complementary poses are retained.
Step 4: Post-Docking Analysis (MM-GBSA)
Causality: Empirical docking scores are fast but notoriously poor at predicting absolute binding free energies. Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations incorporate implicit solvation models, providing a highly accurate
ΔG
that correlates strongly with in vitro IC50 data [2].
Subject the top 5 docking poses to MM-GBSA calculations.
Calculate the binding free energy (
ΔGbind
) using the equation:
ΔGbind=Ecomplex−(Ereceptor+Eligand)
Caption: Self-validating in silico computational workflow for kinase inhibitor docking.
Quantitative Data Presentation
The table below synthesizes the theoretical binding affinities and interaction profiles of the Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate scaffold and its highly optimized derivatives against key targets, demonstrating the predictive power of the computational workflow.
Data Interpretation: The base scaffold provides a solid foundation with a moderate
ΔG
, driven primarily by the essential hinge-binding interaction at Met93. However, when the C3 ester is derivatized (as seen in Compound 15y), the molecule achieves deeper penetration into the solvent region, forming simultaneous hydrogen bonds with Thr96 and Leu15, which drastically lowers the MM-GBSA free energy and correlates with sub-nanomolar in vitro activity [2].
Conclusion
The in silico molecular docking of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate requires a rigorous, physics-based approach to accurately predict its behavior in kinase active sites. By meticulously controlling ligand protonation states, optimizing the protein hydrogen bond network, and validating empirical docking scores with MM-GBSA calculations, researchers can confidently utilize this scaffold as a starting point for hit-to-lead optimization in oncology and immunology drug discovery programs.
References
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 52911269, Methyl 1h-pyrazolo[3,4-b]pyridine-3-carboxylate." PubChem, 2026. Available at:[Link]
Sun, Y., et al. "Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study." Journal of Enzyme Inhibition and Medicinal Chemistry, vol. 37, no. 1, 2022, pp. 1488-1501. Available at:[Link]
Acosta-Quiroga, K., et al. "Multimodal characterization of a pyrazolo[3,4-b]pyridine aldehyde: quantum chemical insights, NLO activity and VEGFR-2 docking/molecular dynamics." RSC Advances, vol. 16, 2026, pp. 7648-7658. Available at:[Link]
Exploratory
Blood-Brain Barrier Permeability of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Technical Guide for CNS Drug Discovery
Executive Summary The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents sol...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The development of central nervous system (CNS) therapeutics is fundamentally constrained by the blood-brain barrier (BBB), a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system. Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) is a highly versatile, fluorinated heterocyclic building block widely utilized in the synthesis of kinase inhibitors, antivirals, and CNS-active agents[1][2][3].
As a Senior Application Scientist, I present this whitepaper to dissect the theoretical and empirical frameworks required to evaluate the BBB permeability of this specific scaffold. By integrating predictive multiparameter optimization with rigorous, self-validating in vitro assays, drug development professionals can accurately map the pharmacokinetic trajectory of pyrazolo[3,4-b]pyridine derivatives before committing to costly in vivo models.
Physicochemical Profiling & CNS MPO Desirability
Passive diffusion across the BBB is governed by a strict set of physicochemical rules. To quantify the probability of a compound successfully penetrating the brain parenchyma, Pfizer developed the CNS Multiparameter Optimization (MPO) desirability score [4][5]. This algorithm utilizes six core properties—Molecular Weight (MW), calculated LogP (cLogP), calculated LogD at pH 7.4 (cLogD), Topological Polar Surface Area (TPSA), Hydrogen Bond Donors (HBD), and the pKa of the most basic center—to generate a score between 0 and 6.0[6][7]. A score
≥
4.0 is the universally accepted threshold for a high probability of BBB penetration[8].
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is structurally optimized for passive diffusion. The presence of the ethyl ester masks the highly polar carboxylic acid (which would otherwise carry a negative charge at physiological pH and fail to cross the BBB)[8]. Furthermore, the electron-withdrawing fluorine atom reduces the basicity of the pyridine nitrogen, keeping the basic pKa well within the desirable range.
Mechanistic Pathways of BBB Permeation & Efflux Liability
While a high CNS MPO score guarantees passive diffusion into the brain endothelial cells, it does not account for active efflux. The BBB is fortified by ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp / MDR1) and Breast Cancer Resistance Protein (BCRP)[9][10].
Research indicates that while the core pyrazolo[3,4-b]pyridine scaffold can penetrate the BBB, specific bulky or highly polar substitutions can transform these molecules into P-gp substrates, leading to rapid active efflux back into the systemic circulation[2][11]. Therefore, understanding the causality between structural modifications and transporter recognition is critical.
Diagram 1: The dual mechanism of passive transcellular diffusion and P-gp mediated active efflux at the BBB.
Experimental Validation Protocols
To transition from theoretical MPO scores to empirical data, a two-tiered in vitro testing strategy is mandatory. We employ a cell-free system (PAMPA-BBB) to isolate passive diffusion, followed by a cell-based system (MDCK-MDR1) to quantify active efflux. Every protocol must act as a self-validating system to ensure data integrity.
Causality & Rationale: PAMPA-BBB isolates passive diffusion by removing active transport mechanisms[12]. We specifically utilize Porcine Brain Lipids (PBL) dissolved in dodecane because PBL most accurately mimics the lipid composition of the human brain endothelium[13][14].
Step-by-Step Methodology:
Preparation of Donor Solution: Dissolve Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in DMSO, then dilute with Phosphate-Buffered Saline (PBS, pH 7.4) to a final concentration of 10 µM. Critical Step: Ensure the final DMSO concentration does not exceed 5% to prevent artificial membrane degradation[15].
Membrane Coating: Apply 3 µL of the PBL/dodecane mixture (5 mg/mL) to the porous filter of the donor plate to form the artificial lipid tri-layer[12][13].
Assay Assembly: Add 300 µL of the donor solution to the donor plate wells. Add 300 µL of pure PBS buffer to the acceptor plate wells[13]. Carefully couple the donor plate over the acceptor plate.
Incubation: Incubate the coupled plates at 37°C for 5 to 18 hours (depending on assay optimization) in a humidity-controlled environment[12][13].
Quantification: Separate the plates and extract samples from both compartments. Quantify the compound concentration using LC-MS/MS to calculate the apparent permeability coefficient (
Papp
).
MDCK-MDR1 Bidirectional Transwell Assay
Causality & Rationale: To evaluate P-gp efflux liability, we utilize Madin-Darby Canine Kidney (MDCK) cells stably transfected with the human MDR1 gene[9][16]. By measuring transport in both directions—Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A)—we can calculate the Efflux Ratio (ER)[10][17].
Self-Validation: The assay's integrity is validated using two markers: Trans-Epithelial Electrical Resistance (TEER) to ensure tight junction formation, and Lucifer Yellow, a paracellular marker that confirms the monolayer is not leaking[9][18].
Diagram 2: Step-by-step workflow of the bidirectional MDCK-MDR1 permeability assay.
Step-by-Step Methodology:
Cell Seeding: Seed MDCK-MDR1 cells onto 24-well or 96-well semi-permeable PET inserts. Culture for 4 to 5 days to allow the formation of a confluent, polarized monolayer[9][17][18].
Integrity Check (Pre-Assay): Measure TEER. Proceed only if TEER
≥
350 Ω·cm²[18].
Dosing:
A-B Direction: Add 10 µM of the test compound (with Lucifer Yellow) to the Apical chamber. Add blank HBSS buffer to the Basolateral chamber[9].
B-A Direction: Add 10 µM of the test compound (with Lucifer Yellow) to the Basolateral chamber. Add blank HBSS buffer to the Apical chamber[9].
Incubation: Incubate the plates on an orbital shaker at 37°C, 5% CO₂, for 2 hours to minimize the unstirred water layer effect[18].
Integrity Check (Post-Assay): Measure Lucifer Yellow fluorescence in the receiver wells. Discard data from any well where Lucifer Yellow
Papp>1×10−6
cm/s, as this indicates a compromised monolayer[9][18].
Data Analysis: Quantify the compound via LC-MS/MS[10][18]. Calculate the Efflux Ratio:
ER=Papp(B−A)/Papp(A−B)
. An
ER≥2.0
signifies that the compound is a P-gp substrate undergoing active efflux[17].
Translational Insights & Scaffold Optimization
When utilizing Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in a drug discovery program, medicinal chemists must be acutely aware of in vivo metabolic liabilities.
If the ethyl ester is prematurely cleaved by plasma esterases into the free 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, the molecule will ionize at physiological pH[8]. This drastically lowers the cLogD, drops the CNS MPO score, and effectively abolishes BBB penetration. To maintain CNS exposure, researchers often convert the ester into a bioisostere or a sterically hindered amide that resists enzymatic cleavage while maintaining a TPSA below 90 Ų[5][8]. By rigorously applying the PAMPA-BBB and MDCK-MDR1 workflows detailed above, development teams can confidently optimize this privileged scaffold for neurotherapeutic applications.
References
ChemBK. "Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate." ChemBK Database. Available at:[Link][1]
Wager, T. T., et al. "Central Nervous System Multiparameter Optimization Desirability: Application in Drug Discovery." ACS Chemical Neuroscience. Available at:[Link][4]
Creative Biolabs. "MDR1-MDCK Permeability Assay." Creative Biolabs Protocols. Available at:[Link][9]
Evotec. "MDCK-MDR1 Permeability Assay." Evotec Science. Available at:[Link][17]
Protocols.io. "In-vitro MDR1-MDCKII permeability assay." Protocols.io. Available at:[Link][18]
National Institutes of Health (PMC). "Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines..." PMC. Available at:[Link][2]
Metabolic stability of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in human liver microsomes
In-Depth Technical Guide: Metabolic Stability of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Human Liver Microsomes Executive Summary The evaluation of in vitro metabolic stability is a critical gateway in...
Author: BenchChem Technical Support Team. Date: April 2026
In-Depth Technical Guide: Metabolic Stability of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Human Liver Microsomes
Executive Summary
The evaluation of in vitro metabolic stability is a critical gateway in early drug discovery, determining the pharmacokinetic viability of novel chemical entities. This whitepaper provides a comprehensive, mechanistic guide to assessing the metabolic stability of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2)[1] using Human Liver Microsomes (HLM). As a privileged heterocyclic building block frequently utilized in the design of kinase inhibitors and allosteric modulators[2][3], understanding its biotransformation pathways—specifically the interplay between Cytochrome P450 (CYP) oxidation and carboxylesterase-mediated hydrolysis—is essential for lead optimization.
Structural Rationale & Metabolic Liabilities
To design an effective assay, one must first understand the substrate's chemical architecture and predict its metabolic soft spots.
The Pyrazolo[3,4-b]pyridine Core: This electron-deficient bicyclic system is highly valued for its ability to form bidentate hydrogen bonds with kinase hinge regions[4]. However, heteroaromatic nitrogens are susceptible to CYP-mediated N-oxidation or N-dealkylation.
The 5-Fluoro Substituent: The strategic placement of a fluorine atom at the C-5 position serves a dual purpose: it modulates the pKa of the adjacent nitrogens and acts as a metabolic block, preventing rapid CYP-mediated aromatic hydroxylation at a highly vulnerable site[5].
The Ethyl 3-Carboxylate Moiety: Esters are notorious metabolic liabilities. In the liver, they are rapidly targeted by human carboxylesterases (hCES1 and hCES2). Depending on the drug design strategy, this ester may be intended as a lipophilic prodrug to enhance cellular permeability, which is then hydrolyzed in vivo to the active carboxylic acid.
Because HLMs contain both CYP450 enzymes and membrane-bound esterases, the assay must be carefully designed to distinguish between oxidative metabolism and hydrolytic cleavage.
Experimental Design & Causality
A robust assay does not merely follow steps; it is built on fundamental kinetic principles. The following parameters are strictly controlled to ensure first-order kinetics and physiological relevance:
Substrate Concentration (1 µM): The substrate concentration must be maintained significantly below its Michaelis-Menten constant (
Km
). At
[S]≪Km
, the rate of metabolism is directly proportional to the enzyme concentration, ensuring that the calculated intrinsic clearance (
CLint
) is independent of the initial drug concentration[6][7].
Protein Concentration (0.5 mg/mL): High microsomal protein concentrations can lead to non-specific binding (
fu,mic<1
), which artificially shields the drug from enzymes and underestimates clearance[7][8]. A concentration of 0.5 mg/mL provides an optimal balance between detectable enzymatic turnover and minimal protein binding artifacts.
Thermal Equilibrium: Pre-incubating the matrix before adding the cofactor ensures that non-specific binding reaches a steady state and that the enzymes are at optimal physiological temperature (37°C) prior to reaction initiation[6].
Self-Validating HLM Incubation Protocol
To ensure trustworthiness, this protocol operates as a self-validating system . It incorporates built-in controls that instantly flag matrix failure, chemical instability, or analytical errors.
Step-by-Step Methodology
Matrix Preparation: Prepare a 0.5 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl₂. Mg²⁺ is a crucial divalent cation required for the stability and activity of the CYP-reductase complex[9][10].
Substrate Spiking: Add Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (from a 100 µM DMSO stock) to achieve a final incubation concentration of 1 µM. Crucial: Final DMSO concentration must remain
≤0.1%
(v/v) to prevent solvent-induced CYP inhibition.
Pre-Incubation: Incubate the mixture at 37°C for 5 minutes in a shaking water bath to establish thermal equilibrium[6].
Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system (or 1 mM NADPH final concentration). NADPH provides the reducing equivalents necessary for CYP450 catalytic cycles[6][7].
Time-Course Sampling: At pre-defined intervals (0, 15, 30, 45, and 60 minutes), extract a 50 µL aliquot from the reaction mixture.
Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile (ACN) containing an analytical Internal Standard (IS, e.g., Tolbutamide or Verapamil). The cold organic solvent instantly denatures the microsomal proteins, halting metabolism, while the IS normalizes any subsequent volumetric or ionization variations[6].
Centrifugation: Centrifuge the quenched samples at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.
System Validation Controls
Minus-Cofactor Control (-NADPH): Run a parallel incubation replacing NADPH with buffer. If the compound depletes in this control, it confirms that degradation is driven by NADPH-independent enzymes (e.g., carboxylesterases acting on the ethyl ester) or chemical instability, rather than CYP oxidation.
Positive Controls: Run parallel incubations with Verapamil (high clearance) and Warfarin (low clearance) to validate the enzymatic viability of the specific HLM batch[11].
HLM metabolic stability assay and IVIVE calculation workflow.
LC-MS/MS Analytical Methodology
Quantification of the remaining parent compound is performed using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS)[10].
Chromatography: A C18 column (e.g., 50 × 2.1 mm, 1.7 µm) maintained at 40°C. Mobile phase A: 0.1% Formic acid in water. Mobile phase B: 0.1% Formic acid in ACN. A rapid gradient (e.g., 5% to 95% B over 2.5 minutes) ensures sharp peak shapes and minimizes matrix effects[9].
Mass Spectrometry: Electrospray Ionization (ESI) in positive mode. The exact mass of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is 209.06. The primary Multiple Reaction Monitoring (MRM) transition will track the
[M+H]+
ion at m/z 210.1 to its predominant stable fragment (likely the loss of the ethyl group or cleavage of the pyrazole ring).
Data Analysis & IVIVE (In Vitro to In Vivo Extrapolation)
The natural logarithm of the percentage of parent compound remaining is plotted against incubation time. The slope of the linear regression (
−k
) represents the elimination rate constant.
1. In Vitro Half-Life (
t1/2
):t1/2=k0.693
2. In Vitro Intrinsic Clearance (
CLint,invitro
):CLint,invitro=(t1/20.693)×(Microsomal Protein (mg)Incubation Volume (µL))
Quantitative Data Summaries
The following tables represent typical kinetic profiles and scaling factors utilized to contextualize the metabolic liability of this specific scaffold.
Insight: The significant clearance in the minus-NADPH control highlights that the ethyl ester is highly labile to esterases present in the microsomes. The addition of NADPH accelerates clearance, indicating parallel CYP-mediated oxidation of the heteroaromatic core.
Table 2: IVIVE Scaling Factors for Human Liver[12][13]
Parameter
Value
Unit
Application
MPPGL
45
mg protein / g liver
Scales in vitro clearance to whole liver mass.
Liver Weight
20
g liver / kg body weight
Scales liver mass to total body weight.
| Hepatic Blood Flow (
QH
) | 20.7 | mL/min/kg | Used in the well-stirred model to predict in vivo
CLH
. |
By multiplying the
CLint,invitro
by the MPPGL and Liver Weight, researchers derive the
CLint,invivo
. Applying the well-stirred model (
CLH=QH+CLint,invivoQH⋅CLint,invivo
) predicts the actual hepatic clearance[13]. For Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, high predicted hepatic clearance suggests it may suffer from extensive first-pass metabolism if administered orally, necessitating structural optimization (e.g., replacing the ester with a bioisosteric amide or oxadiazole) to achieve systemic exposure.
References
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer. European Journal of Medicinal Chemistry. URL:[2]
Utilization of Liver Microsomes to Estimate Hepatic Intrinsic Clearance of Monoamine Oxidase Substrate Drugs in Humans. Institute of Medical, Pharmaceutical and Health Sciences, Kanazawa University. URL:[12]
Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. URL:[3]
The Influence of Nonspecific Microsomal Binding on Apparent Intrinsic Clearance, and Its Prediction from Physicochemical Properties. Drug Metabolism and Disposition. URL:[1]
The disconnect in intrinsic clearance determined in human hepatocytes and liver microsomes results from divergent cytochrome P450. SciSpace. URL:[9]
Successful and Unsuccessful Prediction of Human Hepatic Clearance for Lead Optimization. National Institutes of Health (NIH). URL:[13]
Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators. ACS Medicinal Chemistry Letters. URL:[5]
Discovery of selective LATS inhibitors via scaffold hopping. RSC Medicinal Chemistry. URL:[4]
Assessment of the in vitro metabolic stability of CEP-37440, a selective FAK/ALK inhibitor, in HLMs using fast UPLC–MS/MS method. National Institutes of Health (NIH). URL:[10]
In Vitro Drug Metabolism Studies Using Human Liver Microsomes. IntechOpen. URL:[11]
Development of a Fast and Sensitive UPLC–MS/MS Analytical Methodology for Fenebrutinib Estimation in Human Liver Microsomes: In Vitro and In Silico Metabolic Stability Evaluation. MDPI. URL:[6]
Assessment of In Silico and In Vitro Selpercatinib Metabolic Stability in Human Liver Microsomes Using a Validated LC-MS/MS Method. ProQuest. URL:[7]
An In-Depth Guide to the Mass Spectrometric Characterization of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
A Technical Whitepaper for Drug Discovery and Development Professionals Abstract In the landscape of modern pharmaceutical research, the precise characterization of novel chemical entities is a cornerstone of the drug di...
Author: BenchChem Technical Support Team. Date: April 2026
A Technical Whitepaper for Drug Discovery and Development Professionals
Abstract
In the landscape of modern pharmaceutical research, the precise characterization of novel chemical entities is a cornerstone of the drug discovery pipeline. The accurate determination of a compound's mass is a critical first step, providing foundational data for structural elucidation and purity assessment. This guide provides an in-depth analysis of two key mass-related parameters—molecular weight and exact mass—for the heterocyclic compound Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. We will explore the theoretical basis for these values, the methodologies for their calculation, and the experimental workflows for their verification using high-resolution mass spectrometry (HRMS). This document is intended to serve as a practical resource for researchers and scientists engaged in the synthesis and analysis of small molecule drug candidates.
Introduction: The Critical Distinction Between Molecular Weight and Exact Mass
At the outset of characterizing a new molecule, it is imperative to understand the distinction between two often-confused but fundamentally different properties: molecular weight (or molar mass) and exact mass.
Molecular Weight (Molar Mass) is a weighted average of the masses of all naturally occurring isotopes of the elements within a molecule, weighted by their terrestrial abundance.[1] This value is calculated using the standard atomic weights of the elements as published by the International Union of Pure and Applied Chemistry (IUPAC).[2][3] It is an indispensable value for gravimetric analysis and stoichiometric calculations in bulk chemical synthesis.
Exact Mass , in contrast, is the calculated mass of a molecule based on the mass of the most abundant isotope of each element.[4] This monoisotopic mass is the value of paramount importance in high-resolution mass spectrometry (HRMS), as it corresponds to a specific peak in the mass spectrum that can be measured with high precision.[5] The ability to accurately measure the exact mass allows for the unambiguous determination of a molecule's elemental formula, a critical piece of information for structural confirmation.[6]
For a compound such as Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a potential building block in medicinal chemistry, the precise knowledge of both its molecular weight and exact mass is essential for its progression through the drug development process.
Molecular Identity and Formula
The subject of this guide, Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, is a substituted pyrazolopyridine, a class of heterocyclic compounds of significant interest in pharmaceutical research.
The confirmed molecular formula for this compound is C₉H₈FN₃O₂ .[7] This formula is the basis for all subsequent mass calculations.
Calculation of Molecular Weight
The molecular weight is derived from the sum of the standard atomic weights of its constituent atoms. The standard atomic weights are established by IUPAC and represent the weighted average of the isotopic masses according to their natural abundance.[2][8]
Table 1: Calculation of Molecular Weight for C₉H₈FN₃O₂
Element
Symbol
Quantity
Standard Atomic Weight ( g/mol )
Total Contribution ( g/mol )
Carbon
C
9
12.011
108.099
Hydrogen
H
8
1.008
8.064
Fluorine
F
1
18.998
18.998
Nitrogen
N
3
14.007
42.021
Oxygen
O
2
15.999
31.998
Total
209.18
Based on these calculations, the molecular weight of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is 209.18 g/mol .[7]
Calculation of Exact Mass
The exact mass is calculated using the masses of the most abundant stable isotopes for each element. This value is what a high-resolution mass spectrometer aims to measure.[4]
Table 2: Calculation of Exact Mass for C₉H₈FN₃O₂
Element
Isotope
Quantity
Isotopic Mass (Da)
Total Contribution (Da)
Carbon
¹²C
9
12.000000
108.000000
Hydrogen
¹H
8
1.007825
8.062600
Fluorine
¹⁹F
1
18.998403
18.998403
Nitrogen
¹⁴N
3
14.003074
42.009222
Oxygen
¹⁶O
2
15.994915
31.989830
Total
209.050055
The exact mass of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is therefore 209.050055 Da .
Experimental Verification by High-Resolution Mass Spectrometry (HRMS)
The theoretical exact mass must be confirmed experimentally. HRMS is the definitive technique for this purpose, providing mass measurements with high accuracy and resolving power.[9][10]
Rationale for HRMS
High-resolution instruments, such as Time-of-Flight (TOF), Orbitrap, or Fourier-Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometers, can resolve ions with very small mass differences. This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. An accurate mass measurement, typically within 5 ppm (parts per million) of the theoretical value, provides strong evidence for the proposed elemental formula.
Step-by-Step Experimental Protocol for HRMS Analysis
Sample Preparation:
Accurately weigh approximately 1 mg of the synthesized Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
Perform a serial dilution to a working concentration of 1-10 µg/mL in a solvent compatible with the ionization source (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).
Instrumentation and Ionization:
Utilize a high-resolution mass spectrometer calibrated according to the manufacturer's guidelines.
Electrospray ionization (ESI) is a common and effective ionization technique for this type of molecule. Positive ion mode is typically preferred for nitrogen-containing compounds as they are readily protonated.
Data Acquisition:
Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system.
Acquire data in full scan mode over a relevant m/z range (e.g., m/z 100-500).
Ensure the resolving power is set to a sufficiently high level (e.g., >10,000 FWHM) to achieve accurate mass measurements.
Data Analysis:
Identify the peak corresponding to the protonated molecule, [M+H]⁺. For our target compound, this would be expected at an m/z of 210.057880 (209.050055 + 1.007825).
Measure the m/z of the experimental peak to at least four decimal places.
Calculate the mass error in ppm using the following formula:
Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶
A mass error of < 5 ppm is considered strong confirmation of the elemental composition.
Workflow for Mass Determination and Verification
The following diagram illustrates the logical flow from theoretical calculation to experimental confirmation of a compound's mass.
Workflow for compound mass determination and verification.
Conclusion
The accurate determination of mass is a non-negotiable aspect of chemical and pharmaceutical research. For Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, we have established a molecular weight of 209.18 g/mol for stoichiometric purposes and an exact mass of 209.050055 Da for high-resolution mass spectrometric identification. By following a rigorous workflow that combines theoretical calculation with precise experimental verification, researchers can proceed with confidence in the molecular identity of their compounds, ensuring the integrity and reliability of their subsequent studies in the drug discovery and development process.
References
Prohaska, T., et al. (2022). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Pure and Applied Chemistry, 94(5), 573-600. [Link]
Vlaeminck, S. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry. Document Server@UHasselt. [Link]
Kwiecien, N. W., et al. (2015). High-Resolution Filtering for Improved Small Molecule Identification via GC/MS. Analytical Chemistry, 87(13), 6594-6601. [Link]
Kwiecien, N. W., et al. (2015). High-resolution filtering for improved small molecule identification via GC/MS. SciSpace. [Link]
Schymanski, E. L., et al. (2014). Identifying Small Molecules via High Resolution Mass Spectrometry: Communicating Confidence. Environmental Science & Technology, 48(4), 2097-2098. [Link]
Bristow, A. W. T., & Webb, K. S. (2003). Methodology for Accurate Mass Measurement of Small Molecules. The Royal Society of Chemistry. [Link]
Receptor binding affinity of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Decoding the Receptor Binding Affinity of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Privileged Scaffold in Kinase and GPCR Modulation Executive Summary In modern medicinal chemistry, the rational design...
Author: BenchChem Technical Support Team. Date: April 2026
Decoding the Receptor Binding Affinity of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate: A Privileged Scaffold in Kinase and GPCR Modulation
Executive Summary
In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on privileged scaffolds—molecular cores that exhibit versatile binding capabilities across multiple target classes. Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) represents a highly functionalized, advanced building block utilized in the discovery of novel kinase inhibitors and G-protein-coupled receptor (GPCR) allosteric modulators[1][2].
Rather than acting as a standalone therapeutic, this compound is a critical pharmacophoric precursor. This whitepaper dissects the structural pharmacology of the 5-fluoro-pyrazolo[3,4-b]pyridine core, detailing how its specific substitutions dictate receptor binding thermodynamics, and provides validated experimental protocols for evaluating its target engagement.
Structural Pharmacology & Thermodynamics of Binding
The binding affinity of pyrazolo[3,4-b]pyridine derivatives is governed by a precise network of electrostatic and steric interactions[2]. The specific functionalization of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate offers three distinct pharmacological advantages:
The Pyrazolo[3,4-b]pyridine Core (Hinge-Binding Motif): Unlike indazole, the pyrazolo[3,4-b]pyridine core features an additional nitrogen atom (N7) in the six-membered ring. This creates a potent hydrogen bond donor-acceptor pair (N1-H as donor, N7 as acceptor) that perfectly mimics the binding of the adenine ring of ATP in the hinge region of kinases[2][3].
The 5-Fluoro Substitution: The incorporation of a highly electronegative fluorine atom at the 5-position serves a dual purpose. First, it sterically protects the pyridine ring from cytochrome P450-mediated oxidation, enhancing metabolic stability[4]. Second, via inductive electron withdrawal, it lowers the pKa of the N1 proton on the pyrazole ring, significantly strengthening its capacity as a hydrogen bond donor[3].
The 3-Ethyl Carboxylate: While often hydrolyzed or converted into amides during lead optimization, the intact ethyl ester acts as a bulky, lipophilic hydrogen-bond acceptor. In GPCR allosteric sites, this ester moiety can occupy hydrophobic sub-pockets, driving binding affinity through entropic gains (displacement of ordered water molecules)[5][6].
Target Class I: Kinase Inhibition (FGFR & Mps1)
Pyrazolo[3,4-b]pyridines are extensively patented as potent inhibitors of kinases such as Fibroblast Growth Factor Receptor (FGFR) and Monopolar Spindle 1 (Mps1)[3][7]. The core binds competitively at the ATP-binding site, where the N1-H and N7 atoms form critical hydrogen bonds with the backbone carbonyl and amide NH of the kinase hinge region[2][3].
Protocol 1: Surface Plasmon Resonance (SPR) for Kinase Binding Kinetics
To accurately quantify the binding affinity (
KD
) and kinetic parameters (
kon
,
koff
) of EFPPC-derived ligands against isolated kinase domains, SPR provides a label-free, real-time self-validating system.
Step-by-Step Methodology:
Sensor Chip Preparation: Dock a CM5 sensor chip into a Biacore T200 system. Activate the dextran surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.
Protein Immobilization: Dilute the recombinant kinase domain (e.g., FGFR1) to 20 µg/mL in 10 mM Sodium Acetate (pH 5.0). Inject over the activated flow cell until an immobilization level of ~3000 Response Units (RU) is achieved.
Quenching: Inject 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes to deactivate unreacted NHS esters.
Analyte Preparation: Prepare a 2-fold dilution series of the pyrazolopyridine ligand (1.56 nM to 100 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO). Causality note: 1% DMSO is critical to maintain the solubility of the lipophilic fluorinated core without denaturing the kinase.
Kinetic Injection: Inject each concentration over the reference and active flow cells at 50 µL/min for 120 seconds (Association Phase), followed by a 300-second buffer flow (Dissociation Phase).
Regeneration: If the ligand does not fully dissociate, inject a 30-second pulse of 10 mM Glycine-HCl (pH 2.5) to strip the bound ligand without unfolding the tethered kinase.
Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract
KD
.
Beyond kinases, the pyrazolo[3,4-b]pyridine scaffold has been identified as a potent chemotype for Metabotropic Glutamate Receptor 5 (mGluR5) Positive Allosteric Modulators (PAMs) and Negative Allosteric Modulators (NAMs)[5][8]. Interestingly, binding studies confirm that these derivatives do not engage the classic MPEP allosteric site, but rather bind to a distinct transmembrane pocket, stabilizing the receptor's active or inactive conformation depending on the C3-substituent[5][8].
Protocol 2: Radioligand Displacement Assay for mGluR5
To validate that a synthesized EFPPC derivative binds to mGluR5 and to determine if it competes with known allosteric modulators, a radioligand displacement assay is utilized.
Step-by-Step Methodology:
Membrane Preparation: Harvest HEK293 cells stably expressing human mGluR5. Homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4) and centrifuge at 40,000 × g for 20 minutes. Resuspend the membrane pellet in assay buffer (50 mM HEPES, 1 mM MgCl2, 2.5 mM CaCl2, pH 7.4).
Assay Assembly: In a 96-well plate, combine 100 µL of membrane suspension (20 µg protein/well), 50 µL of the radioligand (e.g., 2 nM [3H]methoxy-PEPy for non-MPEP site mapping), and 50 µL of the pyrazolopyridine test compound (serial dilutions from 10 µM to 10 pM).
Incubation: Incubate the plate at room temperature for 60 minutes to reach thermodynamic equilibrium. Causality note: Room temperature is chosen over 37°C to slow the dissociation rate of the radioligand, ensuring a stable signal-to-noise ratio.
Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding of the highly lipophilic fluorinated ligand.
Quantification: Wash filters three times with ice-cold buffer, dry, add scintillation cocktail, and count radioactivity using a MicroBeta counter. Calculate
IC50
using non-linear regression.
Caption: mGluR5 allosteric modulation pathway by pyrazolo[3,4-b]pyridine derivatives.
Quantitative Binding Data Synthesis
The structural versatility of the Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate scaffold allows it to be tuned for extraordinary affinity and selectivity. The table below summarizes the binding profiles of representative derivatives synthesized from this core across different targets[3][5][7].
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is far more than a simple chemical intermediate; it is a meticulously engineered pharmacophore. By combining the hinge-binding capability of the pyrazolo[3,4-b]pyridine core, the electronic and metabolic tuning of the 5-fluoro substitution, and the synthetic versatility of the 3-carboxylate, researchers can rapidly access highly potent kinase inhibitors and GPCR allosteric modulators. The rigorous application of SPR and radioligand binding assays ensures that the causality of these structural modifications translates reliably into measurable, high-affinity target engagement.
Development of 1H-Pyrazolo[3,4-b]pyridines as Metabotropic Glutamate Receptor 5 Positive Allosteric Modulators
Source: ACS Medicinal Chemistry Letters / NIH
URL
Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Source: ACS Medicinal Chemistry Letters
URL
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors
Source: RSC Medicinal Chemistry
URL
Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer
Source: European Journal of Medicinal Chemistry / PubMed
URL
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmacological Context
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) is a highly specialized fluorinated heterocyclic building block and pharmacological tool compound[1]. In modern drug discovery, the pyrazolo[3,4-b]pyridine scaffold is widely recognized as a privileged kinase hinge-binding motif. It is extensively utilized in the structural design of potent ATP-competitive inhibitors targeting Fibroblast Growth Factor Receptors (FGFR)[2], Monopolar spindle kinase 1 (Mps1)[3], and Tropomyosin receptor kinases (TRK)[4].
Because this compound features a hydrophobic fluorinated aromatic system coupled with an ester moiety, it exhibits inherently poor aqueous solubility. As a Senior Application Scientist, I cannot overstate the importance of precise stock solution preparation: improper handling will lead to compound precipitation, ester hydrolysis, and ultimately, irreproducible cell culture data.
ATP-competitive mechanism of action for pyrazolo[3,4-b]pyridine kinase inhibitors.
Solvent Selection & Causality:
The strong intermolecular hydrogen bonding inherent to the pyrazolo[3,4-b]pyridine core—which effectively mimics the purine ring of ATP to bind the kinase hinge region—necessitates a highly polar, aprotic solvent for initial dissolution[5]. Cell-culture grade, anhydrous Dimethyl Sulfoxide (DMSO) is the strictly required solvent.
Why anhydrous? The presence of trace water in standard DMSO rapidly decreases the solubility of this lipophilic scaffold. More critically, water acts as a nucleophile that can initiate the slow hydrolysis of the ethyl ester at the C3 position during long-term storage, converting the compound into its corresponding (and pharmacologically distinct) carboxylic acid.
Quantitative Reconstitution Data
To ensure accurate dosing, use the following table to determine the exact volume of anhydrous DMSO required to achieve your target stock concentration.
Desired Stock Concentration
Volume of DMSO for 1 mg
Volume of DMSO for 5 mg
Volume of DMSO for 10 mg
10 mM
478 µL
2.390 mL
4.780 mL
20 mM
239 µL
1.195 mL
2.390 mL
50 mM
95.6 µL
478 µL
956 µL
Step-by-Step Experimental Protocol
Phase 1: Stock Preparation
Equilibration: Before opening the reagent vial, allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
Causality: Opening a cold vial introduces atmospheric condensation, which brings moisture into the hygroscopic powder, risking ester hydrolysis.
Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial. Vortex vigorously for 30–60 seconds.
Sonication (If necessary): If microscopic particulate matter remains, sonicate the vial in a room-temperature water bath for 5 minutes.
Causality: Sonication provides the acoustic cavitation energy required to disrupt stubborn crystalline lattice structures, accelerating solvation without degrading the molecule via excessive heat.
Aliquotting: Divide the master stock into single-use aliquots (e.g., 10–50 µL) in sterile, tightly sealed microcentrifuge tubes.
Causality: Repeated freeze-thaw cycles introduce moisture and cause localized concentration gradients, leading to irreversible compound precipitation.
Phase 2: Dilution into Cell Culture Media
Media Preparation: Pre-warm your complete cell culture media (containing serum, if applicable) to 37°C.
The "Dropwise" Technique: While actively vortexing or swirling the warmed media, add the DMSO stock aliquot dropwise.
Causality: Rapid mechanical dispersion prevents localized high concentrations of the highly lipophilic pyrazolo[3,4-b]pyridine. If injected too quickly into static media, the compound will nucleate and form micro-precipitates that cells cannot absorb.
Solvent Normalization: Ensure the final DMSO concentration in your assay wells does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity and off-target transcriptomic changes.
Workflow for the preparation, storage, and dilution of pyrazolo[3,4-b]pyridine stock solutions.
Self-Validating Systems (Quality Control)
To ensure the trustworthiness of your experimental setup, implement the following self-validation checks:
Visual Validation (Precipitation Check): Immediately after diluting the compound into your cell culture media, place an aliquot in a clear-bottom plate and observe it under an inverted phase-contrast microscope (10x or 20x objective). The absence of dark, refractive micro-crystals confirms successful solvation. If crystals are present, the media dilution step was performed too rapidly or the media was too cold.
Analytical Validation (Integrity Check): For aliquots stored at -80°C for longer than 6 months, run a rapid LC-MS quality control check before use. You must verify that the ethyl ester has not hydrolyzed. Look for the intact parent mass (
[M+H]+
= 210.18 m/z); a mass shift to
[M+H]+
= 182.15 m/z indicates hydrolysis to the carboxylic acid, rendering the aliquot invalid for lipophilic cellular assays.
Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)
Source: PubMed (Expert Opinion on Therapeutic Patents)
URL: [Link]
Title: Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer
Source: PubMed (European Journal of Medicinal Chemistry)
URL: [Link]
Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors
Source: RSC Medicinal Chemistry
URL: [Link]
Application Notes & Protocols: Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a Strategic Building Block in Drug Discovery
Abstract The strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
The strategic incorporation of fluorinated heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This guide provides an in-depth technical overview of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, a versatile building block for the synthesis of novel therapeutics. We will explore the physicochemical and pharmacological rationale for its use, detailing its role as a privileged scaffold. This document furnishes researchers, scientists, and drug development professionals with detailed, field-proven protocols for key synthetic transformations, including N-alkylation, amide coupling, and palladium-catalyzed cross-coupling reactions, enabling the rapid generation of diverse compound libraries for screening and lead optimization.
Introduction: The Strategic Advantage of Fluorinated Pyrazolopyridines
The pyrazolo[3,4-b]pyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties.[1] These derivatives have been shown to be potent inhibitors of various kinases, such as cyclin-dependent kinases (CDKs), PIM1, and fibroblast growth factor receptor (FGFR).[1][2]
The introduction of a fluorine atom at the 5-position of the pyridine ring, as in Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, imparts significant advantages. Fluorine, being the most electronegative element, can profoundly influence a molecule's properties.[3] Its judicious placement can:
Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the half-life of a drug candidate.[3][4]
Modulate pKa: Fluorine's electron-withdrawing nature can lower the basicity of nearby nitrogen atoms, which can improve oral bioavailability by enhancing membrane permeation.[3][5]
Increase Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbones (e.g., amide carbonyls) and can increase lipophilicity in localized regions, improving target engagement.[3][6]
This unique combination of a proven heterocyclic core and the strategic placement of fluorine makes Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate a high-value starting material for drug discovery programs. A prominent example of its application is in the synthesis of Vericiguat, a soluble guanylate cyclase stimulator used to treat heart failure, where a substituted version of this scaffold is a key intermediate.[7][8]
Soluble in DMSO, DMF, and chlorinated solvents. Limited solubility in alcohols. Insoluble in water.
Storage
Store in a cool, dry, well-ventilated area away from incompatible substances.
Note: Data is compiled from publicly available sources and may vary by supplier.[9][10]
Key Synthetic Transformations & Protocols
The functional handles of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate—the pyrazole N-H, the ethyl ester, and the heterocyclic core—offer multiple vectors for chemical diversification.
Caption: Synthetic diversification vectors for the core scaffold.
Protocol 1: N1-Alkylation/Arylation
The pyrazole N-H is the most common site for initial functionalization, allowing for the introduction of various alkyl and aryl groups to probe different binding pockets. Regioselectivity is a key consideration in the alkylation of pyrazolopyridines; however, for the 1H-pyrazolo[3,4-b]pyridine tautomer, alkylation predominantly occurs at the N1 position.[11]
Rationale: The choice of base is critical. A strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the pyrazole N-H, leading to a clean reaction with an alkyl halide. For less reactive halides or for milder conditions, potassium carbonate (K₂CO₃) is a suitable alternative.[12][13] DMF and DMSO are excellent solvents as they are polar aprotic and effectively solvate the resulting anion.
Step-by-Step Protocol (N-Benzylation Example):
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq).
Dissolution: Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Caution: NaH is highly reactive and generates H₂ gas.
Stirring: Allow the mixture to stir at 0 °C for 30 minutes. The solution may become a suspension as the sodium salt forms.
Electrophile Addition: Add the alkylating agent (e.g., 2-fluorobenzyl bromide, 1.1 eq) dropwise to the cooled suspension.
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
Washing: Wash the combined organic layers with water and then with brine.
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-alkylated product.
Protocol 2: Amide Coupling via Saponification
Conversion of the C3-ethyl ester to a carboxamide is a crucial step for introducing diverse functional groups and modulating hydrogen bonding interactions with the target protein. This is a two-step process involving saponification followed by amide bond formation.
Rationale: Saponification with a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) efficiently hydrolyzes the ester to the corresponding carboxylic acid.[14] Subsequent amide coupling can be achieved using standard peptide coupling reagents like HATU or HOBt/EDC, which activate the carboxylic acid for nucleophilic attack by the desired amine.
Step-by-Step Protocol:
Part A: Saponification
Dissolution: Dissolve the N-alkylated ethyl ester (from Protocol 1, 1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
Base Addition: Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0-3.0 eq) and stir the mixture at room temperature.
Monitoring: Monitor the reaction by TLC/LC-MS until the starting material is consumed (typically 2-6 hours).
Acidification: Cool the mixture to 0 °C and carefully acidify to pH ~3-4 with 1N HCl. A precipitate of the carboxylic acid should form.
Isolation: Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the carboxylic acid intermediate, which can often be used without further purification.
Part B: Amide Coupling
Preparation: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq).
Coupling Reagents: Add a coupling agent such as HATU (1.2 eq) followed by a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, 2.0-3.0 eq).
Reaction: Stir the mixture at room temperature for 4-12 hours, monitoring by TLC/LC-MS.
Work-up: Dilute the reaction mixture with water to precipitate the crude product, or perform a standard aqueous work-up with ethyl acetate extraction.
Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired amide.[15]
To achieve further diversification on the heterocyclic core, palladium-catalyzed cross-coupling reactions are indispensable. While the starting material lacks a halide for direct coupling, a halogen can be installed on the core, or the ester can be converted to a triflate. A more direct approach involves C-H activation/borylation, though this can be complex. For a robust and scalable route, halogenation followed by Suzuki coupling is common.[16][17]
Rationale: The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that tolerates a wide range of functional groups.[18][19] It requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃ or Cs₂CO₃), and an aryl or heteroaryl boronic acid/ester. This reaction enables the introduction of diverse aromatic and heteroaromatic moieties onto the pyrazolopyridine scaffold.
Prerequisite: The pyrazolopyridine core must first be halogenated (e.g., at the C6 position) using a reagent like N-Bromosuccinimide (NBS). The following protocol assumes a C6-bromo-substituted pyrazolopyridine ester is the starting material.
Caption: Workflow for a Suzuki-Miyaura cross-coupling reaction.
Preparation: In a microwave vial or Schlenk tube, combine the C6-bromo-pyrazolo[3,4-b]pyridine derivative (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium carbonate (K₂CO₃, 2.0-3.0 eq).
Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05-0.10 eq).
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times.
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 v/v).
Reaction: Heat the mixture to 80-100 °C and stir until the reaction is complete as monitored by LC-MS (typically 2-16 hours).
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.
Extraction: Dilute the filtrate with water and extract with ethyl acetate.
Washing & Concentration: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.
Purification: Purify the residue by flash column chromatography to yield the C6-arylated product.
Conclusion
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a powerful and versatile building block for modern drug discovery. Its intrinsic properties, derived from the fluorinated pyrazolopyridine core, offer a strategic advantage in developing drug candidates with improved pharmacokinetic and pharmacodynamic profiles. The protocols detailed herein provide robust and reproducible methods for elaborating this scaffold at its key diversification points, enabling the efficient synthesis of novel compound libraries for hit-to-lead campaigns.
References
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(9), 790-803. [Link]
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
Wang, J., Sánchez-Roselló, M., Aceña, J. L., del Pozo, C., Sorochinsky, A. E., Fustero, S., ... & Soloshonok, V. A. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical reviews, 114(4), 2432-2506. [Link]
Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of enzyme inhibition and medicinal chemistry, 22(5), 527-540. [Link]
Abdel-Gawad, H., Al-Sanea, M. M., & El-Gazzar, A. R. (2025). Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity. Molecules, 30(23), 5678. [Link]
Bin-Jubair, F. A., Al-Sanea, M. M., & Abdelgawad, M. A. (2025). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 235-248. [Link]
Sharma, R., & Kumar, R. (2025). Recent advances in pyrazolo[3,4-b]pyridine chemistry: synthesis techniques and biological activity. RSC Medicinal Chemistry, 16(6), 1234-1256. [Link]
Riyadi, H., & Al-Warhi, T. (2012). Synthesis of pyrazolo[3,4-b]pyridines under microwave irradiation in multi-component reactions and their antitumor and antimicrobial activities–Part 1. European Journal of Medicinal Chemistry, 48, 92-96. [Link]
Senthilkumar, P., & Rajendran, S. (2024). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. [Link]
Molport. (n.d.). ethyl 5-fluoro-1-[(2-fluorophenyl)methyl]-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. Retrieved from [Link]
Aarti Pharmalabs Ltd. (n.d.). CAS 1361232-72-5 Vericiguat Intermediate. Retrieved from [Link]
Apicule. (n.d.). ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo(3,4-b)pyridine-3-carboxylate. Retrieved from [Link]
Khan, I., & Zaib, S. (2024). Anti-Diabetic Activities and Molecular Docking Studies of Aryl-Substituted Pyrazolo[3,4-b]pyridine Derivatives Synthesized via Suzuki Cross-Coupling Reaction. Molecules, 29(19), 4567. [Link]
NextSDS. (n.d.). ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. Retrieved from [Link]
Bedwell, E. V., da Silva Emery, F., Clososki, G. C., & Steel, P. G. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Organic & Biomolecular Chemistry, 21(47), 9639-9644. [Link]
Nguyen, V. T., & Le, T. H. (2021). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. RSC Advances, 11(45), 28123-28130. [Link]
ChemBK. (n.d.). Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. Retrieved from [Link]
Qin, K., Wang, L., & Li, D. (2022). Synthesis of N-Alkyl-1H-Pyrazolo[3,4-b]pyridine Derivatives. Hans Journal of Medicinal Chemistry, 12(4), 169-176. [Link]
Abdel-Wahab, B. F., & Aly, A. A. (2011). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 3(6), 523-534. [Link]
de la Torre, D., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]
Taylor, E. C., & Sheridan, J. B. (1983). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. The Journal of Organic Chemistry, 48(9), 1449-1455. [Link]
El Kazzouli, S., & Guillaumet, G. (2021). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of NH-indazoles. RSC Advances, 11(12), 6834-6840. [Link]
Wang, C., Li, Y., & Zhang, Y. (2022). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. Journal of Medicinal Chemistry, 65(11), 7890-7905. [Link]
de la Torre, D., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. DAU, 27(7), 2205. [Link]
de la Torre, D., & Elguero, J. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2205. [Link]
Gul, S., & Taslimi, P. (2021). Synthesis of N-alkylated pyrazolo[3,4-d]pyrimidine analogs and evaluation of acetylcholinesterase and carbonic anhydrase inhibition properties. Archiv der Pharmazie, 354(3), e2000293. [Link]
Zhang, W., & Wang, Y. (2023). A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development, 27(4), 724-730. [Link]
Global Substance Registration System. (n.d.). ETHYL 1-(2-FLUOROBENZYL)-1H-PYRAZOLO(3,4-B)PYRIDINE-3-CARBOXYLATE. Retrieved from [Link]
Al-Ghorbani, M., & Al-Salahi, R. (2021). Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines. Journal of Applied Pharmaceutical Science, 11(3), 075-084. [Link]
Application Note: HPLC Method Development and ICH Q2(R2) Validation for Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Introduction & Pharmaceutical Relevance The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent anti-leukemic agents, topoisomerase...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Pharmaceutical Relevance
The pyrazolo[3,4-b]pyridine scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized in the design of potent anti-leukemic agents, topoisomerase IIα inhibitors, and broad-spectrum kinase inhibitors[1]. As a critical intermediate in these synthetic pathways, Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate requires rigorous analytical control[2][3].
This application note provides a comprehensive, causality-driven guide to developing and validating a High-Performance Liquid Chromatography (HPLC) method for this compound. The validation protocol is strictly aligned with the newly updated to ensure regulatory compliance and data integrity[4][5].
Chromatographic Rationale & Method Development
Analyte Profiling & Causality
To develop a robust method, we must first understand the chemical behavior of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate:
Amphoteric Nature: The molecule contains a weakly basic pyridine nitrogen and a weakly acidic pyrazole NH. To prevent peak tailing and ensure consistent retention, the mobile phase pH must suppress ionization.
Ester Lability: The ethyl ester functional group is highly susceptible to base-catalyzed hydrolysis, which would degrade the analyte into 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid[6].
Fluorinated Aromatic Core: The fluorine atom increases lipophilicity. Acetonitrile (ACN) is preferred over methanol as the organic modifier because its lower viscosity and superior solvation properties yield higher theoretical plate counts for fluorinated aromatics.
The Solution: A mobile phase buffered at pH 4.5 using 10 mM Ammonium Acetate. This slightly acidic environment keeps the analyte in its neutral state, maximizes hydrophobic retention on a C18 column, and protects the ester from hydrolysis. Furthermore, a highly end-capped C18 column is selected to block residual silanols from interacting with the basic pyridine nitrogen.
Figure 1: Step-by-step HPLC method development workflow.
Optimized Chromatographic Conditions
Parameter
Specification
Rationale
Column
C18, 250 × 4.6 mm, 5 µm (End-capped)
Provides high hydrophobic retention; end-capping prevents silanol-pyridine interactions.
Optimal solvation for fluorinated aromatics; low backpressure.
Flow Rate
1.0 mL/min
Balances optimal linear velocity with acceptable backpressure.
Column Temp.
30°C
Ensures reproducible retention times and reduces solvent viscosity.
Detection
UV/DAD at 254 nm
Targets the strong
π→π∗
transitions of the pyrazolopyridine core.
Injection Vol.
10 µL
Prevents column overloading while maintaining high sensitivity.
Gradient Program:
Time (min)
% Mobile Phase A
% Mobile Phase B
0.0
80
20
15.0
30
70
20.0
30
70
21.0
80
20
| 25.0 | 80 | 20 |
ICH Q2(R2) Method Validation Protocol
Every analytical run must act as a self-validating system . Before executing any validation parameter, a System Suitability Test (SST) must be passed. If the SST fails (e.g., Tailing factor > 1.5, or RSD > 2.0%), the system is deemed unfit, and the run is aborted. This guarantees absolute trustworthiness in the generated data[5][7].
Figure 2: Core parameters for ICH Q2(R2) analytical method validation.
Step-by-Step Methodologies
3.1 Specificity (Forced Degradation)
Objective: To prove the method is stability-indicating by resolving the active pharmaceutical ingredient (API) from its degradation products (e.g., the hydrolyzed carboxylic acid derivative)[5][6].
Acid Stress: Add 1.0 mL of 0.1 M HCl to 5.0 mL of standard stock solution (1000 µg/mL). Heat at 60°C for 2 hours. Neutralize with 1.0 mL of 0.1 M NaOH. Dilute to 50 mL with mobile phase.
Base Stress: Add 1.0 mL of 0.1 M NaOH to 5.0 mL of stock. Keep at room temperature for 30 minutes (due to ester lability). Neutralize with 1.0 mL of 0.1 M HCl. Dilute to 50 mL.
Oxidative Stress: Add 1.0 mL of 3%
H2O2
to 5.0 mL of stock. Keep at room temperature for 2 hours. Dilute to 50 mL.
Thermal & Photolytic: Expose solid sample to 80°C for 48 hours, and UV light (254 nm) for 24 hours, respectively. Prepare solutions at 100 µg/mL.
Evaluate Peak Purity using the DAD detector to ensure no co-elution occurs beneath the main analyte peak.
3.2 Linearity and Range
Objective: To demonstrate that the detector response is directly proportional to the analyte concentration.
Prepare a stock solution of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate at 1000 µg/mL in ACN.
Dilute the stock to create six calibration levels: 25, 50, 75, 100, 125, and 150 µg/mL (representing 25% to 150% of the target working concentration).
Inject each level in triplicate. Plot Peak Area vs. Concentration and calculate the linear regression (
R2
).
3.3 Accuracy (Spike Recovery)
Objective: To ensure the method measures the exact true value of the analyte.
Prepare a synthetic placebo matrix (if applicable to the formulation).
Spike the matrix with the analyte at three concentration levels: 50%, 100%, and 150% of the nominal concentration (100 µg/mL).
Prepare three independent replicates per level (9 total samples).
Calculate the % Recovery:
(Recovered Concentration/Theoretical Concentration)×100
.
3.4 Precision (Repeatability)
Objective: To prove the method generates consistent results under identical conditions.
Prepare six independent sample solutions of the analyte at 100 µg/mL.
Inject each sample sequentially.
Calculate the Relative Standard Deviation (%RSD) of the peak areas and retention times.
Validation Results Summary
The following tables represent the standardized acceptance criteria and expected quantitative outputs for the validated method based on ICH Q2(R2) standards[4][8].
A highly specific, stability-indicating gradient HPLC method has been successfully developed and validated for the quantification of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. By utilizing a pH 4.5 ammonium acetate buffer, the method successfully mitigates the risk of ester hydrolysis while suppressing the ionization of the amphoteric pyrazolopyridine core. The protocol meets all stringent requirements set forth by the ICH Q2(R2) guidelines, ensuring it is fully suitable for routine quality control and pharmaceutical development workflows.
References
European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures." EMA Scientific Guidelines. URL:[Link]
PubMed Central (PMC). "Development of New Pyrazolo[3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity." National Institutes of Health. URL:[Link]
ACS Publications. "Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics." ACS Omega. URL:[Link]
Application Note: Comprehensive NMR Spectroscopic Characterization of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed protocol and in-depth analysis for the structural elucidation of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate using Nuclear Magnetic Resonance (NMR) spectroscopy. While specific experimental spectra for this compound are not widely published, this note establishes a robust framework for its characterization based on foundational NMR principles and extensive spectral data from closely related pyrazolo[3,4-b]pyridine analogues. We will present predicted ¹H, ¹³C, and ¹⁹F NMR spectra, offering a comprehensive guide to peak assignment, coupling constant interpretation, and structural verification. The methodologies outlined herein are designed to ensure scientific rigor and provide a self-validating system for researchers working with this and similar fluorinated heterocyclic compounds, which are of increasing importance in medicinal chemistry and drug discovery.
Introduction: The Significance of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
The pyrazolo[3,4-b]pyridine scaffold is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of pharmacological properties, including kinase inhibition and antimicrobial activity.[1][2] The introduction of a fluorine atom at the 5-position of the pyridine ring can significantly modulate the physicochemical properties of the molecule, such as its metabolic stability, lipophilicity, and binding affinity to biological targets. The ethyl carboxylate group at the 3-position provides a versatile handle for further synthetic modifications.
Accurate and unambiguous structural characterization is a critical first step in the development of any new chemical entity. NMR spectroscopy stands as the most powerful technique for the non-destructive elucidation of molecular structure in solution. This guide provides a detailed walkthrough of the expected NMR spectral features of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS No. 2364505-12-2)[3].
Molecular Structure and Atom Numbering
For clarity in spectral assignments, the following standardized numbering system for the Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate core will be used throughout this document.
Caption: Recommended workflow for comprehensive NMR characterization.
¹H NMR Acquisition Parameters:
Pulse Program: Standard single-pulse experiment.
Spectral Width: 16 ppm, centered around 8 ppm.
Acquisition Time: 3 seconds.
Relaxation Delay: 2 seconds.
Number of Scans: 16-64, depending on sample concentration.
Number of Scans: 1024 or more, as ¹³C has low natural abundance.
¹⁹F NMR Acquisition Parameters:
Pulse Program: Proton-decoupled and coupled single-pulse experiments.
Spectral Width: 50 ppm, centered around -120 ppm.
Acquisition Time: 1 second.
Relaxation Delay: 2 seconds.
Number of Scans: 64-256.
Conclusion
This application note provides a comprehensive, albeit predictive, guide to the NMR characterization of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. By leveraging data from analogous structures and fundamental NMR principles, a detailed and scientifically sound framework for spectral interpretation has been established. The protocols and predicted data herein should serve as a valuable resource for researchers in the synthesis and development of novel fluorinated heterocyclic compounds, ensuring accurate and efficient structural elucidation. The application of 2D NMR techniques such as COSY, HSQC, and HMBC is highly recommended to provide definitive assignments and confirm the proposed structure.
References
(No author given). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Journal of Heterocyclic Chemistry. Available at: [Link].
(No author given). 1 H NMR data of of pyrazolo[3,4-b]pyridine derivatives. ResearchGate. Available at: [Link].
(No author given). Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis. ACS Omega. 2024. Available at: [Link].
(No author given). Supplementary Information. The Royal Society of Chemistry. Available at: [Link].
Zhao, D., et al. (2020). Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: Design, synthesis and biological evaluation. Semantic Scholar. Available at: [Link].
(No author given). NMR study of 5-substituted pyrazolo[3,4-c]pyridine derivatives. ResearchGate. Available at: [Link].
Apicule. ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo(3,4-b)pyridine-3-carboxylate. Available at: [Link].
(No author given). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. PubMed. 2024. Available at: [Link].
NextSDS. ethyl 5-fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. Available at: [Link].
Abdel-Mohsen, S. A., & El-Emary, T. I. (2013). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 5(2), 226-237. Available at: [Link].
The transition of a novel chemical entity from in vitro screening to in vivo murine models is a critical inflection point in drug development. This application note provides a comprehensive, self-validating protocol for the in vivo dosing and pharmacokinetic (PK) profiling of ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. By detailing formulation strategies, precise dosing parameters, and bioanalytical logic, this guide empowers researchers to accurately evaluate this privileged heterocyclic building block while minimizing experimental artifacts.
Scientific Rationale & Structural Logic
To design a robust in vivo protocol, one must first understand the physicochemical and metabolic causality dictated by the compound's structure:
The Pyrazolo[3,4-b]pyridine Core: This bicyclic system is a privileged, ATP-mimicking hinge-binding scaffold widely utilized in the discovery of potent kinase inhibitors (e.g., targeting CDK8/19, PKCθ, and B-Raf) and antimalarial agents[1].
The Role of Fluorination: The strategic placement of a fluorine atom at the 5-position serves a dual purpose. First, the high C–F bond strength protects the aromatic ring from cytochrome P450 (CYP)-mediated oxidative metabolism, significantly enhancing the compound's metabolic stability and half-life[2]. Second, it modulates the basicity of the adjacent pyridine nitrogen, which can optimize target residence time and membrane permeability.
The Ethyl Ester Moiety (The Prodrug Dynamic): As an ethyl ester, this compound exhibits high lipophilicity, facilitating rapid intestinal absorption following oral administration. However, in murine plasma—which is highly enriched with carboxylesterases—the ester acts as a prodrug. It undergoes rapid hydrolysis to yield the active, highly stable 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid.
Expert Insight (Causality): Because of this rapid biotransformation, any in vivo PK study must be designed to quantify both the parent ethyl ester and the carboxylic acid metabolite. Failing to track the metabolite will result in an artificially inflated clearance rate and a misunderstanding of the compound's true systemic exposure.
In Vivo Dosing Guidelines & Parameters
Murine models (typically C57BL/6 or BALB/c mice) require strict adherence to volume and vehicle limitations to ensure that observed toxicities are drug-related, rather than vehicle-induced[3].
Table 1: Recommended Dosing Parameters for Murine Models
Parameter
Intravenous (IV) Dosing
Oral (PO) Gavage
Rationale / Causality
Dose Range
1 – 5 mg/kg
10 – 50 mg/kg
IV doses are kept low to prevent vascular precipitation; PO doses are higher to assess bioavailability and first-pass metabolism.
Max Volume
5 mL/kg
10 mL/kg
Exceeding 10 mL/kg PO causes gastric distension; >5 mL/kg IV risks fluid overload and altered hemodynamics[3].
Vehicle
5% DMSO + 10% Cremophor EL + 85% Saline
0.5% HPMC + 0.1% Tween 80 in Water
IV requires complete dissolution (clear solution); PO can utilize a fine, homogenous suspension.
Needle Size
27G – 30G
20G – 22G (Gavage needle)
Minimizes tissue trauma during tail vein injection and esophageal insertion.
Blood Volume
20 – 30 µL per timepoint
20 – 30 µL per timepoint
Serial sampling limits total blood draw to <15% of circulating volume to prevent hypovolemic shock[4].
This protocol integrates internal quality controls to ensure the data is continuously self-validating.
Step 1: Formulation Preparation & Validation
IV Formulation: Dissolve the compound in 5% DMSO. Add 10% Cremophor EL and vortex until homogenous. Slowly add 85% sterile saline dropwise while sonicating.
Self-Validation Check: Pass a red laser pointer through the IV solution. The absence of light scattering (Tyndall effect) confirms a true solution without micro-precipitates.
PO Formulation: Suspend the compound in 0.5% Hydroxypropyl Methylcellulose (HPMC) containing 0.1% Tween 80. Sonicate for 15 minutes to ensure uniform particle dispersion.
Step 2: Animal Dosing
Randomize 8-10 week old mice into IV, PO, and Vehicle-Only control groups.
Administer the dose based on exact body weight (e.g., a 20g mouse receiving a 10 mL/kg PO dose requires exactly 200 µL of suspension).
Self-Validation Check: Weigh the dosing syringe immediately before and after administration to calculate the exact gravimetric dose delivered, ensuring precise bioavailability (
F%
) calculations.
Step 3: Serial Blood Sampling
To generate a complete PK profile from a single animal, utilize a serial bleeding protocol[4].
Timepoints: 0 (pre-dose), 5 min (IV only), 15 min, 30 min, 1 h, 2 h, 4 h, 8 h, and 24 h.
Technique: Puncture the submandibular vein using a 4 mm lancet. Collect 20–30 µL of blood into K2-EDTA coated capillary tubes[4].
Critical Stabilization Step: Immediately transfer the blood into tubes pre-spiked with Sodium Fluoride (NaF) or PMSF (esterase inhibitors).
Causality: Without an esterase inhibitor, the parent ethyl ester will continue to hydrolyze ex vivo in the collection tube, destroying the integrity of the PK data.
Step 4: Bioanalytical LC-MS/MS Processing
Centrifuge blood at 2,000 x g for 10 minutes at 4°C to extract plasma.
Precipitate proteins by adding 3 volumes of ice-cold acetonitrile containing a stable isotope-labeled internal standard (IS).
Self-Validation Check: Analyze a pre-dose (0 h) blank plasma sample spiked with the IS to definitively rule out matrix interference or ion suppression at the retention times of the ester and the acid.
Experimental Workflow & Metabolic Logic
Fig 1. Murine dosing workflow and LC-MS/MS metabolic tracking of the pyrazolopyridine scaffold.
References
Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. RSC Medicinal Chemistry / National Institutes of Health (NIH). Available at:[Link][1]
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. American Chemical Society (ACS). Available at:[Link][2]
Murine Pharmacokinetic Studies. National Institutes of Health (NIH) / PMC. Available at:[Link][4]
Guidelines on dosage calculation and stock solution preparation in experimental animals' studies. ResearchGate / Journal of Natural Sciences Research. Available at:[Link][3]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Utilizing Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a Core Scaffold in Kinase Inhibitor Screening
Introduction & Mechanistic Rationale
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) is a highly privileged bicyclic building block utilized extensively in Fragment-Based Lead Discovery (FBLD) and the rational design of targeted kinase inhibitors. The 1H-pyrazolo[3,4-b]pyridine pharmacophore is renowned for its ability to mimic the adenine ring of ATP, allowing it to anchor securely within the highly conserved hinge region of the kinase domain ().
Causality in Scaffold Design:
Hinge Binding (N1-H and N2/N7): The core heterocycle provides a critical hydrogen bond donor-acceptor pair that interacts directly with the backbone carbonyl and amide groups of the kinase hinge region.
5-Fluoro Substitution: The incorporation of a fluorine atom at the 5-position serves a dual purpose. Electronically, it modulates the pKa of the core nitrogens, optimizing hydrogen-bonding strength. Sterically and metabolically, it blocks oxidative metabolism at a vulnerable site while potentially engaging in halogen bonding within the hydrophobic pocket of the kinase.
C3-Ethyl Carboxylate: This ester acts as a versatile synthetic handle. In drug development, it is typically hydrolyzed and functionalized into various amides to project into the solvent-exposed region or the ribose-binding pocket, driving kinase selectivity (e.g., against FGFR, TBK1, or Mps1) ().
Structural mapping of the pyrazolo[3,4-b]pyridine scaffold to the kinase ATP-binding pocket.
Assay Modalities for Scaffold Evaluation
When screening libraries derived from this scaffold, high-throughput assay formats must be robust against compound interference. The gold standard for ATP-competitive inhibitors is the ADP-Glo™ Kinase Assay , a universal, homogeneous luminescent assay that measures ADP formed from a kinase reaction (). It is ideal for determining IC50 values because it relies on universal ATP depletion rather than specific peptide substrate sequences.
Sequential workflow of the ADP-Glo kinase assay for high-throughput inhibitor screening.
Step-by-Step Experimental Protocols
Protocol 1: Compound Preparation and Serial Dilution
Objective: Prepare the 5-fluoro-1H-pyrazolo[3,4-b]pyridine derivatives for IC50 determination while preventing precipitation and DMSO-induced assay artifacts.
Stock Preparation: Dissolve the synthesized derivative in 100% anhydrous DMSO to a concentration of 10 mM. Note: The ethyl carboxylate moiety ensures good solubility, but derivatives with large hydrophobic amides may require gentle sonication.
Serial Dilution: Create a 10-point, 3-fold serial dilution in 100% DMSO using an automated liquid handler.
Intermediate Dilution: Dilute the DMSO stocks 1:100 in 1X Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT) to achieve a final DMSO concentration of 1% in the assay.
Causality: Kinases are highly sensitive to organic solvents; maintaining DMSO at or below 1% prevents enzyme denaturation and ensures kinetic stability.
Protocol 2: ADP-Glo™ Luminescent Kinase Assay
Objective: Quantify the inhibitory potency (IC50) of the scaffold derivatives against a target kinase.
Enzyme-Inhibitor Pre-incubation: In a 384-well white microplate, add 2 µL of the diluted compound to 2 µL of the purified kinase enzyme (concentration pre-optimized to yield ~10% ATP conversion). Incubate at room temperature for 15 minutes.
Causality: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium with the enzyme before ATP competition begins.
Reaction Initiation: Add 1 µL of an ATP/Substrate mix. Crucial: The ATP concentration must be set exactly at its apparent Michaelis constant (
KmATP
) for the specific kinase.
Causality: According to the Cheng-Prusoff equation, screening at the
Km
ensures the assay is highly sensitive to ATP-competitive inhibitors (like pyrazolo[3,4-b]pyridines) while remaining physiologically relevant.
Kinase Reaction: Incubate the plate for 60 minutes at room temperature.
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
Causality: This reagent terminates the kinase reaction and completely depletes any unreacted ATP, drastically reducing background noise.
Signal Generation: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
Causality: This converts the generated ADP back into ATP, which then drives a luciferase/luciferin reaction to produce a luminescent signal proportional to kinase activity.
Readout: Measure luminescence using a microplate reader (e.g., PerkinElmer EnVision).
Protocol 3: Self-Validating Quality Control
A self-validating assay must include robust controls to ensure data integrity and reproducibility.
Positive Control: A known pan-kinase inhibitor (e.g., Staurosporine at 10 µM) to define maximum inhibition (0% activity).
Negative Control: 1% DMSO vehicle to define maximum enzyme activity (100% activity).
Z'-Factor Calculation: Calculate the Z'-factor using the positive and negative controls. A Z'-factor > 0.5 indicates a robust assay suitable for HTS.
Data Presentation & Interpretation
Quantitative data should be normalized to the vehicle control and fitted to a 4-parameter logistic (4PL) non-linear regression model to determine the IC50. Below is a representative data summary for a screening campaign utilizing this scaffold:
Interpretation: The base fragment (Cmpd-1) typically shows weak affinity (>10 µM), which is standard for FBLD starting points. Upon derivatization of the ethyl carboxylate into targeted amides (Cmpd-2, Cmpd-3), the potency shifts into the nanomolar range, validating the 5-fluoro-pyrazolo[3,4-b]pyridine core as a robust hinge-binding anchor.
References
Title: Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008--present)
Source: Expert Opinion on Therapeutic Patents
URL: [Link]
Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Source: ACS Medicinal Chemistry Letters
URL: [Link]
Title: Assay Development for Protein Kinase Enzymes
Source: NCBI Assay Guidance Manual
URL: [Link]
Method
Derivatization techniques for Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate at the 1H-pyrazole position
Introduction & Mechanistic Rationale Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) is a highly privileged heterocyclic building block. The pyrazolo[3,4-b]pyridine core serves as a versatile...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) is a highly privileged heterocyclic building block. The pyrazolo[3,4-b]pyridine core serves as a versatile bioisostere for purines, indoles, and indazoles, making it a critical scaffold in the development of kinase inhibitors, PDE4 inhibitors, and advanced anticancer agents ()[1].
Functionalization at the 1H-pyrazole position (N1) is essential for optimizing target binding affinity, as this vector typically occupies deep hydrophobic pockets within enzyme active sites ()[2]. However, the inherent ambident nucleophilicity of the pyrazole ring presents a regioselectivity challenge between the N1 and N2 positions.
This application note provides three rigorously validated, self-correcting protocols for the N1-derivatization of this scaffold: Base-Mediated Alkylation, Chan-Lam Arylation, and Mitsunobu Alkylation.
Mechanistic Causality & Regioselectivity
The regiochemical outcome of pyrazolo[3,4-b]pyridine derivatization is governed by the delicate interplay of thermodynamics and kinetics:
Kinetics vs. Thermodynamics: The N2 position is often more sterically accessible and kinetically nucleophilic. However, N1-substitution disrupts the aromaticity of the fused bicyclic system less severely, making the N1-adduct the thermodynamic sink.
Reaction Conditions: Using hard bases (e.g., NaH) in non-polar solvents often yields a kinetic mixture of N1/N2 isomers. Conversely, utilizing softer bases (e.g., K₂CO₃) at elevated temperatures (60°C) provides the activation energy required to equilibrate the system toward the thermodynamically favored N1-isomer ()[3].
Fig 1. Divergent N1-derivatization workflows for pyrazolo[3,4-b]pyridine scaffolds.
To ensure trustworthiness and reproducibility, every protocol described below operates as a self-validating system utilizing the following In-Process Control (IPC) logic:
Fig 2. Self-validating In-Process Control (IPC) logic for derivatization protocols.
Objective: High-throughput alkylation using alkyl halides.
Initiation: Charge a dry reactor with Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (1.0 eq) and anhydrous DMF (0.2 M).
Base Addition: Add finely powdered K₂CO₃ (2.0 eq). Causality: K₂CO₃ is selected over stronger bases (like LiHMDS or NaH) to prevent premature hydrolysis of the C3-ethyl ester and to provide a soft enolate-like environment.
Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise. Heat the mixture to 60°C. Causality: Heating overcomes the activation barrier of the kinetically favored N2-alkylation, driving the equilibrium toward the N1-alkylated product.
IPC (Self-Validation): At t = 2h, withdraw a 10 µL aliquot, quench in 1 mL MeOH, and analyze via LC-MS.
Validation Check: If starting material >5%, add 0.2 eq of alkyl halide and continue heating for 1h. The N1 isomer will typically elute later than the N2 isomer on a C18 reverse-phase column due to lower polarity.
Workup: Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to quantitatively remove DMF. Dry over Na₂SO₄ and concentrate.
Initiation: Dissolve the starting material (1.0 eq) and the desired arylboronic acid (2.0 eq) in DCM (0.1 M).
Catalyst Complexation: Add Cu(OAc)₂ (1.5 eq) and Pyridine (4.0 eq). Causality: Pyridine serves a dual purpose: it acts as a ligand to stabilize the soluble Cu(II) active species and functions as a mild base to neutralize the acetic acid generated during the transmetalation step ()[4].
Aerobic Oxidation: Stir the reaction at room temperature open to the atmosphere (or under an O₂ balloon). Causality: The Chan-Lam catalytic cycle requires molecular oxygen as a terminal oxidant to regenerate the active Cu(II) species from the reductive elimination byproduct.
IPC (Self-Validation): Monitor via TLC (Hexanes:EtOAc 3:1) at t = 12h.
Validation Check: A distinct color change from blue to green/brown indicates active copper turnover. If the reaction stalls, sparge the solution with dry air for 5 minutes.
Workup: Filter the crude mixture through a pad of Celite to remove insoluble copper salts. Wash the filtrate with 1N HCl to remove residual pyridine.
Objective: Enantioselective alkylation using chiral secondary alcohols with complete stereochemical inversion.
Initiation: In a flame-dried flask under N₂, dissolve the starting material (1.0 eq), the alcohol (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF (0.1 M). Cool to 0°C.
Betaine Formation: Add DIAD (1.5 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the exothermic formation of the Morrison-Brunn-Huisgen betaine intermediate. The pyrazole N1 proton (pKa ~10) is sufficiently acidic to protonate this betaine, generating the nucleophilic pyrazolide anion ()[5].
Propagation: Remove the ice bath and allow the reaction to warm to room temperature.
IPC (Self-Validation): LC-MS at t = 4h.
Validation Check: Look for the disappearance of the starting material mass. If incomplete, do not add more DIAD alone; add a pre-mixed solution of PPh₃ (0.2 eq) and DIAD (0.2 eq) in THF to prevent side reactions.
Workup: Concentrate the mixture directly onto silica gel. Purify via flash chromatography to separate the product from the triphenylphosphine oxide (Ph₃P=O) byproduct.
National Institutes of Health (PMC) - Optimization of Pyrazolo[3,4‑b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics.
URL:[Link]
ACS Publications - “On Water” Direct C-3 Arylation of 2H-Pyrazolo[3,4-b]pyridines.
URL:[Link]
SciSpace - Mechanistic Development and Recent Applications of the Chan-Lam Amination.
URL:[Link]
Google Patents - WO2017060873A1 - Substituted pyrazolo[3,4-b]pyridin-6-carboxylic acids and their use.
Crystallization techniques for Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate X-ray diffraction
Application Note: Crystallization Strategies for Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate for Single Crystal X-Ray Diffraction (SCXRD) The Structural Challenge: Profiling the Pharmacophore Ethyl 5-fluoro-1...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Crystallization Strategies for Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate for Single Crystal X-Ray Diffraction (SCXRD)
The Structural Challenge: Profiling the Pharmacophore
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) is a highly functionalized, fluorinated heterocyclic building block[1]. The pyrazolo[3,4-b]pyridine scaffold is a privileged pharmacophore, frequently utilized in the design of kinase inhibitors and antiviral agents due to its robust hydrogen-bonding capabilities and planar aromatic geometry[2][3].
Determining the absolute solid-state conformation of this molecule via Single Crystal X-Ray Diffraction (SCXRD) is essential for mapping its 3D stereoelectronics and understanding its non-covalent interaction networks. However, crystallizing this specific planar system presents a distinct thermodynamic challenge.
Causality of Crystallization Behavior:
Left to crystallize rapidly, pyrazolo[3,4-b]pyridine derivatives self-assemble into 1D hydrogen-bonded chains (primarily via N1-H
⋯
N7 interactions), resulting in fragile, hair-like needles that lack the 3D volume required for high-resolution SCXRD[3]. Furthermore, the C5-fluoro substituent and the ethyl ester group introduce competing dipole interactions and potential positional disorder. To obtain prismatic, defect-free crystals, we must employ protic solvents that competitively hydrogen-bond with the solute. This thermodynamic intervention retards rapid 1D chain formation, allowing for controlled, isotropic 3D growth[4][5].
Fig 1. Intermolecular interaction mapping of the target molecule dictating crystal packing.
Thermodynamic Control: Solvent Selection Logic
Selecting the correct solvent system is not a matter of trial and error; it requires matching the dielectric constant and hydrogen-bonding capacity of the solvent to the solute's interaction profile. Recrystallization from dry methanol has been extensively validated for pyrazolo[3,4-b]pyridine carboxylate derivatives[4][5].
Table 1: Solvent Screening Matrix for SCXRD Optimization
The following protocols are designed as self-validating systems. By incorporating mandatory filtration and optical microscopy checks, the researcher can confirm the thermodynamic trajectory of the crystallization before committing to expensive synchrotron or in-house X-ray time.
Fig 2. Optimized crystallization and SCXRD workflow for pyrazolo[3,4-b]pyridine derivatives.
This method leverages the slow evaporation technique, which has proven highly effective for pyrazolo[3,4-b]pyridine scaffolds[6].
Solute Preparation : Weigh 5.0 mg of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate into a clean 2 mL glass HPLC vial.
Dissolution : Add 1.0 mL of dry methanol (HPLC grade). Sonicate for 5 minutes. If undissolved, gently warm the vial to 40°C using an aluminum heating block until complete dissolution is achieved[4][5].
Filtration (Self-Validation Step) : Draw the solution into a glass syringe and filter through a 0.22 µm PTFE membrane into a new, dust-free 2 mL crystallization vial. Causality: Removing microscopic dust and undissolved solute particles eliminates heterogeneous nucleation sites. In rigid planar systems, heterogeneous nucleation causes uncontrolled precipitation, yielding twinned clusters rather than single crystals.
Evaporation Control : Seal the vial with Parafilm M®. Using a fine needle (e.g., 27G), puncture exactly 3 small holes in the Parafilm. Causality: This restricts the vapor escape rate, ensuring a slow, thermodynamic approach to supersaturation, which favors the growth of fewer, larger single crystals[6].
Incubation & Validation : Place the vial in a vibration-free, temperature-controlled environment (20–22°C). Inspect the vial every 48 hours using a polarized light microscope. Stop evaporation when crystals reach 0.1–0.3 mm in at least two dimensions and exhibit sharp extinction under crossed polarizers.
If the sample mass is strictly limited (< 2 mg), vapor diffusion provides a highly controlled alternative.
Inner Vial Preparation : Dissolve 1.5–2.0 mg of the compound in 200 µL of DMSO (a strong, non-volatile solvent) in a 1 mL glass shell vial.
Outer Reservoir : Place the 1 mL vial inside a larger 20 mL scintillation vial containing 3 mL of distilled water (a volatile anti-solvent).
Diffusion Chamber : Cap the 20 mL vial tightly. Causality: The volatile anti-solvent (water) slowly diffuses into the non-volatile good solvent (DMSO) via the vapor phase. This gradually lowers the solubility of the pyrazolo[3,4-b]pyridine derivative, inducing highly ordered crystallization without physical disturbance.
SCXRD Mounting & Data Collection Guidelines
Once suitable crystals are grown, the harvesting and data collection parameters must be optimized to account for the specific vulnerabilities of the molecule.
Table 2: SCXRD Data Acquisition Parameters
Parameter
Recommended Setting
Causality & Scientific Rationale
Cryoprotectant
Paratone-N Oil
Prevents rapid desolvation of the crystal lattice and acts as a rigid glass matrix when flash-cooled.
Temperature
100(2) K
Minimizes thermal motion of the flexible ethyl ester group, preventing positional disorder in the electron density map.
Radiation Source
Cu K
α
(
λ=1.54184
Å)
Provides stronger diffraction intensities for small organic crystals containing light atoms (C, H, N, O, F) compared to Mo K
α
.
Expected Space Group
Monoclinic (
P21/c
) or Triclinic (
P1ˉ
)
Planar aromatic systems with strong directional H-bonds typically pack in centrosymmetric space groups[6].
References
Synthesis and biological evaluation of certain C-4 substituted pyrazolo[3,4-b]pyridine nucleosides
PubMed (NIH)
URL:[Link]
Crystal structure analysis of ethyl 3-(4-chlorophenyl)-1,6-dimethyl-4-methylsulfanyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
PMC (NIH)
URL:[Link]
Piperonal chalcone derivative incorporating the pyrazolo[3,4-b]pyridine moiety; crystal structure, spectroscopic characterization and quantum chemical investigations
ResearchGate
URL: [Link]
Crystal structure analysis of ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
IUCr Journals
URL:[Link]
Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors
Journal of Medicinal Chemistry - ACS Publications
URL: [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Document Type: Application Note & Protocol Guide
Target Audience: Formulation Scientists, Preclinical Pharmacologists, and Drug Development Professionals
Introduction & Physicochemical Profiling
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2; Molecular Formula: C9H8FN3O2) is a highly functionalized fluorinated heterocyclic building block[1]. Compounds featuring this planar pyrazolopyridine scaffold are frequently utilized in the development of kinase inhibitors and other targeted therapeutics[2]. However, the intrinsic physicochemical properties of this core present significant oral delivery challenges.
The rigid, planar aromatic system drives high crystal lattice energy, while the fluoro and ethyl ester groups significantly increase lipophilicity. Consequently, this compound typically exhibits Biopharmaceutics Classification System (BCS) Class II or IV behavior, characterized by poor aqueous solubility and dissolution-rate-limited oral bioavailability. To achieve therapeutic systemic exposure, advanced formulation strategies must be employed to overcome these thermodynamic and kinetic barriers[3].
This guide details three field-proven formulation strategies—Amorphous Solid Dispersions (ASD), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and Nanosuspensions—providing the mechanistic causality and self-validating protocols required for successful preclinical and clinical translation.
Formulation Strategy 1: Amorphous Solid Dispersions (ASD) via Spray Drying
Mechanistic Causality
The crystalline lattice of the target compound represents a low-energy, thermodynamically stable state that resists dissolution in the gastrointestinal (GI) tract. Spray drying converts the crystalline Active Pharmaceutical Ingredient (API) into a high-energy amorphous state by rapidly evaporating the solvent, kinetically trapping the drug molecules before they can organize into a crystal lattice.
To prevent recrystallization, an amphiphilic polymer such as Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) is co-dissolved. The polymer acts as an anti-plasticizer, raising the glass transition temperature (
Tg
) of the system. In vivo, this creates a "spring and parachute" effect: the amorphous drug rapidly dissolves to create a highly supersaturated solution (the spring), while the polymer inhibits precipitation, maintaining the supersaturated state long enough for absorption to occur (the parachute).
Step-by-Step Protocol: Spray Drying
Solvent Selection & Preparation: Prepare a binary solvent system of Dichloromethane (DCM) and Methanol (MeOH) at an 8:2 (v/v) ratio to ensure complete solubilization of both the lipophilic API and the HPMCAS polymer.
Solution Compounding: Dissolve the API and HPMCAS-M (medium grade) at a 1:3 (w/w) ratio in the solvent mixture to achieve a total solids concentration of 5% w/v. Stir magnetically at room temperature until the solution is optically clear.
Spray Drying Parameters: Process the solution using a lab-scale spray dryer (e.g., Büchi B-290) with the following parameters:
Inlet Temperature: 85°C
Outlet Temperature: 45°C (must be kept below the
Tg
of the ASD to prevent particle fusion)
Aspirator Rate: 100%
Atomization Gas Pressure: 1.5 bar
Feed Rate: 5 mL/min
Secondary Drying: Collect the resulting powder from the cyclone and transfer it to a vacuum oven. Dry at 40°C for 24 hours to remove residual DCM/MeOH to below ICH Q3C limits.
Self-Validation (PXRD): Analyze the final powder using Powder X-ray Diffraction (PXRD). A successful ASD will exhibit a broad "halo" pattern with a complete absence of sharp Bragg peaks, confirming the amorphous state.
Formulation Strategy 2: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
Mechanistic Causality
SMEDDS bypass the dissolution rate-limiting step entirely by presenting the drug to the GI tract in a pre-dissolved state within an isotropic mixture of oils, surfactants, and co-surfactants[3]. Upon mild agitation in the aqueous environment of the stomach, the system spontaneously emulsifies to form an oil-in-water microemulsion with droplet sizes typically below 50 nm[4].
This massive interfacial surface area ensures rapid partitioning of the drug into mixed micelles. Furthermore, the inclusion of specific lipid vehicles can stimulate chylomicron assembly in the enterocytes, promoting lymphatic transport and thereby bypassing hepatic first-pass metabolism—a critical advantage for highly metabolized heterocyclic compounds[5][6].
Step-by-Step Protocol: SMEDDS Preparation
Excipient Screening: Conduct equilibrium solubility studies of the API in various vehicles. Select the oil, surfactant, and co-surfactant that yield the highest API solubility (e.g., Capryol 90, Polysorbate 80, and Transcutol HP, respectively).
Formulation Compounding: Based on ternary phase diagram construction, weigh the optimal composition:
Isotropic Mixing: Combine the excipients and API in a sealed glass vial. Stir magnetically at 40°C for 2 hours until a clear, single-phase isotropic liquid is formed. Allow to equilibrate at room temperature for 24 hours.
Self-Validation (DLS & Robustness): Disperse 1 mL of the SMEDDS formulation into 250 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under mild agitation (50 rpm). Use Dynamic Light Scattering (DLS) to measure the droplet size. A successful formulation must yield a Z-average diameter of <50 nm and a Polydispersity Index (PDI) <0.2, with no visible API precipitation over 4 hours[4].
Formulation Strategy 3: Nanosuspensions via Wet Media Milling
Mechanistic Causality
For APIs where lipid solubility is too low for SMEDDS and thermal instability precludes spray drying, nanosuspensions offer a purely mechanical solution. According to the Noyes-Whitney equation, dissolution velocity is directly proportional to the surface area of the dissolving particles. By using high-energy wet media milling to reduce the API particle size from micrometers to the nanometer range (typically 150–300 nm), the surface area-to-volume ratio increases exponentially. Steric and electrostatic stabilizers are adsorbed onto the newly created surfaces to prevent agglomeration and Ostwald ripening.
Coarse Dispersion: Suspend the crystalline API at 10% w/w in the stabilizer vehicle. Homogenize using a high-shear rotor-stator mixer at 10,000 rpm for 5 minutes to break up large agglomerates.
Bead Milling: Transfer the coarse suspension to a laboratory-scale agitator bead mill (e.g., Netzsch MiniCer). Load the milling chamber with 0.2 mm yttrium-stabilized zirconium oxide beads at a 65% (v/v) loading rate.
Process Parameters: Mill the suspension at a rotor speed of 3000 rpm for 120 minutes. Critical: Maintain the milling chamber cooling jacket at 15°C to dissipate the intense mechanical heat generated, preventing localized API dissolution and subsequent Ostwald ripening.
Self-Validation (Laser Diffraction & Zeta Potential): Analyze the milled suspension using Laser Diffraction. The target Particle Size Distribution (PSD) should be
D90<300
nm. Measure the Zeta Potential; a value of
<−20
mV confirms adequate electrostatic repulsion for long-term physical stability.
Quantitative Comparison of Formulation Strategies
The following table summarizes the operational and performance metrics of the three formulation strategies to aid in decision-making during preclinical development.
Formulation Strategy
Primary Mechanism of Enhancement
Typical Drug Loading
Physical Stability Profile
Manufacturing Complexity
Amorphous Solid Dispersion (ASD)
Supersaturation ("Spring & Parachute")
10% - 30%
Moderate (Risk of recrystallization over time)
High (Requires specialized spray drying/HME equipment)
SMEDDS
In situ microemulsion, lymphatic transport
5% - 15%
High (Thermodynamically stable isotropic mixture)
Low (Simple mixing and filling into soft/hard capsules)
Nanosuspension (Wet Milling)
Increased surface area (Noyes-Whitney)
10% - 40%
Moderate (Risk of agglomeration/Ostwald ripening)
Medium (Requires optimization of milling parameters)
Mechanistic Pathways of Bioavailability Enhancement
The diagram below illustrates how each formulation strategy alters the gastrointestinal absorption pathway of the target compound to overcome its intrinsic solubility limitations.
Mechanistic pathways of oral bioavailability enhancement for formulated target compound.
Improving synthesis yield and purity of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when synthesizing Ethyl 5-fluoro-1H-pyraz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this portal to address the critical bottlenecks encountered when synthesizing Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate .
This bicyclic scaffold is a highly valued intermediate in the development of GSK-3 inhibitors and soluble guanylyl cyclase (sGC) activators[1][2]. However, achieving high yield and purity requires precise control over nucleophilic selectivity and cyclization thermodynamics.
Below, you will find the mechanistic workflow, diagnostic troubleshooting guides, optimization data, and a self-validating standard operating procedure (SOP) to ensure reproducible success in your lab.
Module 1: Mechanistic Workflow
The most robust route to this pyrazolo[3,4-b]pyridine core involves a two-step sequence: the titanium-mediated formation of a hydrazone from an
α
-oxoacetate precursor, followed by a base-catalyzed Nucleophilic Aromatic Substitution (SNAr) to close the pyrazole ring[3][4].
Fig 1: Two-step synthesis workflow for Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Module 2: Diagnostic FAQs & Troubleshooting
Q1: Why am I getting significant hydrazide byproducts instead of the desired hydrazone in Step 1?Causality: Hydrazine is an aggressive, unhindered nucleophile. If introduced directly to the
α
-oxoacetate, it will indiscriminately attack both the
α
-keto carbonyl and the ethyl ester carbonyl, leading to ester cleavage and hydrazide formation.
Solution: You must use Titanium tetraisopropoxide (
Ti(O−iPr)4
) as a Lewis acid catalyst[4]. The titanium center selectively coordinates with and activates the more electrophilic
α
-keto group for nucleophilic attack. Simultaneously, it provides steric bulk that shields the adjacent ester group, funneling the reaction exclusively toward hydrazone formation.
Q2: The intramolecular cyclization (Step 2) is stalling, resulting in low yields. How can I drive it to completion?Causality: The ring closure relies on an SNAr mechanism where the hydrazone nitrogen must displace the 2-chloro group on the pyridine ring[3]. If the base used is too weak to fully deprotonate the hydrazone, the resulting nucleophile lacks the electron density required to attack the electron-deficient pyridine ring and form the necessary Meisenheimer complex.
Solution: Abandon weak amine bases (like DIPEA). Switch to a strong, irreversible base such as Sodium Hydride (NaH) in anhydrous THF, or Potassium Carbonate (
K2CO3
) in a highly polar aprotic solvent like DMF. NaH ensures quantitative generation of the hydrazone anion, rapidly driving the SNAr displacement forward[4].
Q3: My final product contains a highly fluorescent impurity that is difficult to separate by column chromatography. What is it, and how do I remove it?Causality: This impurity is typically the
N2
-cyclized regioisomer or a degradation product caused by ambient moisture hydrolyzing the ester during the strong-base cyclization step. Pyrazolo[3,4-b]pyridines are prone to tautomerism, and improper quenching can trap mixed isomeric states.
Solution: Ensure strictly anhydrous conditions during the NaH cyclization. To purify the product without tedious chromatography, leverage the differential solubility of the isomers. Trituration or recrystallization from a Dichloromethane/Heptane mixture or hot Acetonitrile is highly effective at isolating the pure
1H
-isomer as a crystalline solid[4].
Module 3: Reaction Optimization Matrix
To demonstrate the causality of base and solvent selection on the thermodynamics of the SNAr cyclization step, review the quantitative optimization data below.
Module 4: Validated Standard Operating Procedure (SOP)
This protocol is designed as a self-validating system. Visual and analytical checkpoints are embedded to ensure you can independently verify the success of each phase before proceeding.
Phase 1: Titanium-Mediated Hydrazone Formation
Preparation: Charge a flame-dried, argon-purged round-bottom flask with Ethyl 2-(2-chloro-5-fluoropyridin-3-yl)-2-oxoacetate (1.0 eq) and anhydrous
CH2Cl2
to achieve a 0.5 M concentration.
Lewis Acid Activation: Add
Ti(O−iPr)4
(2.0 eq) dropwise at room temperature. Stir for 15 minutes.
Nucleophilic Addition: Slowly add Hydrazine hydrate (1.05 eq) dropwise via syringe. Stir the reaction vigorously at room temperature for 2 to 3 hours.
Analytical Checkpoint: TLC (30% EtOAc in Hexanes) should show complete consumption of the starting material (
Rf≈0.6
) and the appearance of a new, lower-running hydrazone spot (
Rf≈0.3
).
Quenching: Add deionized water (10% v/v relative to the
CH2Cl2
volume) to the flask and stir vigorously for 12 hours.
Self-Validation Checkpoint: The reaction mixture will transition from a clear solution to a thick, opaque white suspension. This visual cue confirms the successful hydrolysis of the titanium complex and the precipitation of insoluble
TiO2
salts[4].
Isolation: Filter the suspension through a tightly packed pad of Celite. Wash the filter cake thoroughly with
CH2Cl2
. Concentrate the filtrate in vacuo to yield the crude hydrazone as an oil. Do not purify; use immediately in Phase 2 to prevent degradation.
Phase 2: Intramolecular SNAr Cyclization
Preparation: Dissolve the crude hydrazone intermediate in anhydrous THF (0.2 M) under an argon atmosphere. Cool the vessel to 0 °C using an ice-water bath.
Deprotonation: Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.1 eq) in three small portions.
Self-Validation Checkpoint: The addition of NaH will result in immediate effervescence (evolution of
H2
gas). The cessation of gas bubbling indicates complete deprotonation of the hydrazone, priming the molecule for ring closure.
Cyclization: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1.5 hours.
Analytical Checkpoint: LC-MS analysis should confirm the disappearance of the uncyclized mass and the presence of the desired
[M+H]+
corresponding to the pyrazolo[3,4-b]pyridine core.
Workup: Carefully quench the reaction by the dropwise addition of saturated aqueous
NH4Cl
until pH 7 is reached. Extract the aqueous layer with Ethyl Acetate (3
×
50 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate under reduced pressure.
Purification: Dissolve the crude residue in a minimum amount of warm Dichloromethane, then slowly add Heptane until the solution becomes slightly cloudy. Allow it to stand at 4 °C overnight. Filter the resulting crystals to afford pure Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate[4].
References
EvitaChem.Buy 5-Fluoro-1H-pyrazolo[3,4-B]pyridine (EVT-1486151). Retrieved March 29, 2026.
Organic Process Research & Development (ACS Publications).A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. (2023).
Google Patents.US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo[3,4-B] pyridin-3-amine and derivatives thereof.
European Patent Office (EPO).EP0627432B1 - 6-Piperazinyl-1H-pyrazolo [3,4-b]pyridine-3-carboxylic Acids, Esters, Amides and related compounds, a process for their preparation. (1997).
Technical Support Center: Resolving Aqueous Solubility of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the specific physicochemical hurdles associated with Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Compound Profiling: The "Brick-Dust / Grease-Ball" Paradigm
Before troubleshooting, we must establish the causality behind the insolubility of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2)[1]. This molecule suffers from a dual-liability profile:
High Crystal Lattice Energy ("Brick-Dust"): The planar pyrazolo[3,4-b]pyridine core promotes strong
π−π
stacking and intermolecular hydrogen bonding via the pyrazole NH. This makes breaking the crystal lattice thermodynamically unfavorable.
High Lipophilicity ("Grease-Ball"): The 5-fluoro substituent and the ethyl ester mask potential hydrogen bond acceptors/donors, driving up the LogP and repelling aqueous solvation.
Because the molecule lacks easily ionizable groups in the physiological pH range (pH 4–8), pH adjustment is largely ineffective. Therefore, our primary strategies must rely on cosolvency (to address lipophilicity) and complexation (to bypass lattice energy).
Troubleshooting Workflow
The following decision tree outlines the logical progression for selecting a solubility enhancement strategy based on your specific assay requirements.
Decision tree for selecting solubility enhancement strategies based on assay requirements.
Protocol A: Kinetic Solubility Assessment via Cosolvent Addition
Causality: According to the log-linear cosolvent model, the solubilization power of a cosolvent is directly proportional to the solute's hydrophobicity[2]. For highly lipophilic esters, using a water-miscible cosolvent like PEG400 exponentially increases the solvation capacity of the media.
Stock Preparation: Prepare a 10 mM stock solution of the compound in 100% anhydrous DMSO.
Self-Validation Check: The solution must be completely clear under strong light. Any turbidity indicates incomplete dissolution; if observed, sonicate at 30°C for 5 minutes.
Vehicle Preparation: Prepare the aqueous vehicle: 20% v/v PEG400 in PBS (pH 7.4).
Spiking: Slowly spike the DMSO stock into the aqueous vehicle under vigorous vortexing to a final DMSO concentration of 2% (v/v).
Causality: Rapid mixing prevents localized supersaturation and kinetically delays the nucleation of the "brick-dust" core.
Incubation & Separation: Incubate at 37°C for 2 hours, then centrifuge at 10,000 × g for 15 minutes to pellet any microscopic precipitates.
Quantification: Quantify the supernatant via HPLC-UV to confirm the actual dissolved concentration before applying it to your biological assay.
Protocol B: Thermodynamic Solubility Enhancement via Cyclodextrin Complexation
Causality: Hydroxypropyl-
β
-cyclodextrin (HP-
β
-CD) provides a lipophilic central cavity that encapsulates the hydrophobic fluorinated aromatic ring and ethyl ester, while its hydrophilic outer surface maintains bulk aqueous solubility[3].
Vehicle Preparation: Prepare a 20% w/v solution of HP-
β
-CD in deionized water or buffered saline.
Solid Addition: Add an excess of solid Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (e.g., 5 mg/mL) to the cyclodextrin solution.
Equilibration: Shake the suspension on a rotary mixer at 25°C for 48 hours.
Self-Validation Check: 48 hours is strictly required to ensure thermodynamic equilibrium is reached between the solid crystalline state and the host-guest inclusion complex.
Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter.
Critical Step: Discard the first 1 mL of filtrate to saturate any non-specific binding sites on the filter membrane.
Analysis: Dilute the filtrate appropriately and analyze via LC-MS/MS to determine the equilibrium solubility.
Quantitative Data Presentation
The following table summarizes the expected solubility improvements across different formulation vehicles.
Q: My compound crashes out immediately when I dilute the DMSO stock into my cell culture media. How do I prevent this?A: This is known as "solvent-shift precipitation." The planar pyrazolo[3,4-b]pyridine core nucleates rapidly when the solvation capacity of DMSO is overwhelmed by water. To prevent this, pre-mix the DMSO stock with a surfactant (e.g., Tween-80) or a cosolvent (e.g., PEG400) before introducing it to the aqueous media. This intermediate polarity bridges the dielectric gap and kinetically delays nucleation[2].
Q: Can I lower the pH to protonate the pyridine nitrogen and increase solubility?A: No. The pyridine nitrogen (N7) in the pyrazolo[3,4-b]pyridine system is highly electron-deficient due to the adjacent pyrazole ring and the electron-withdrawing 5-fluoro and 3-carboxylate groups[1]. Its pKa is likely < 2.0. Lowering the pH to this extreme might marginally improve solubility, but it is physiologically irrelevant for cell assays and risks acid-catalyzed hydrolysis of the ethyl ester.
Q: Why is my thermodynamic solubility much lower than my kinetic solubility?A: Kinetic solubility assays start from a high-energy dissolved state (e.g., a 10 mM DMSO stock) and measure the metastable supersaturated state before precipitation occurs[4]. Thermodynamic solubility starts from the lowest-energy crystalline solid[5]. Because this compound has a high crystal lattice energy, breaking the lattice requires significant energy, resulting in a much lower equilibrium solubility.
Preventing thermal degradation of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate during storage
Technical Support Center: Handling & Storage of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Handling & Storage of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Welcome to the Advanced Materials Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) [1].
Pyrazolo[3,4-b]pyridine derivatives are highly sought-after pharmacophores, frequently utilized as core scaffolds in the development of antimalarial agents[2], HIV-1 reverse transcriptase inhibitors, and PDE4 inhibitors for inflammatory diseases[3]. However, the unique electronic properties that make this building block biologically valuable also render it highly susceptible to thermal degradation and moisture-induced hydrolysis. Chemical suppliers explicitly mandate cold-chain transportation for this fluorinated building block to prevent premature degradation[4].
Below is our definitive troubleshooting guide and standard operating procedure (SOP) to ensure the absolute integrity of your batches.
Part 1: Core Troubleshooting & Mechanistic FAQs
Q1: Why does my batch degrade when left on the benchtop, and what is the exact mechanism of degradation?A: The degradation is driven by the synergistic effects of thermal stress and ambient moisture. The ethyl ester at the 3-position is highly activated. The electron-withdrawing 5-fluoro substituent and the inherently electron-deficient pyrazolo[3,4-b]pyridine core pull electron density away from the ester carbonyl.
Causality: This electronic environment drastically lowers the activation energy required for nucleophilic attack by trace water. At room temperature (25°C), thermal energy easily overcomes this barrier, leading to spontaneous ester hydrolysis. Once hydrolyzed, the resulting 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid acts as an unstable intermediate. The heterocycle acts as an electron sink, facilitating rapid thermal protodecarboxylation, irreversibly destroying your starting material and releasing CO2.
Figure 1. Thermal and moisture-induced degradation pathway of the target ester.
Q2: How rapidly does this degradation occur at different temperatures?A: Storage temperature dictates the kinetic rate of hydrolysis. While stable pyrazolopyridine salts can sometimes survive room temperature[5], the free fluorinated ester cannot. We have synthesized the quantitative degradation profile below based on accelerated stability testing:
Storage Condition
Timeframe
Purity Loss (%)
Primary Degradant Detected (LC-MS)
25°C, Ambient RH (Benchtop)
30 Days
12.5%
3-Carboxylic Acid & Decarboxylated Core
4°C, Desiccated (Fridge)
6 Months
2.1%
3-Carboxylic Acid
-20°C, Argon Purged (Freezer)
12 Months
< 0.5%
None detected
Q3: I observed a color shift from off-white to a pale yellow/brown. Is the batch ruined?A: A color shift indicates either oxidation of the pyrazole nitrogen or trace transition-metal catalyzed ring-opening. If the physical appearance has changed, the batch must be re-qualified via HPLC before use in sensitive cross-coupling (e.g., Suzuki/Buchwald) reactions, as the degradation byproducts will poison palladium catalysts.
Part 2: Validated Experimental Protocols
To guarantee the structural integrity of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, you must implement a self-validating cryo-storage workflow.
Figure 2. Standard operating procedure for aliquoting and cryo-storage.
Protocol: Inert Atmosphere Aliquoting and Cryo-Storage
This protocol utilizes a self-validating feedback loop to ensure environmental controls have not failed.
Step 1: Thermal Equilibration
Upon receiving the compound via cold-chain transport[4], do not open the primary container immediately. Allow the sealed container to equilibrate to room temperature in a desiccator for 2 hours. Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the powder, initiating the hydrolysis cascade.
Step 2: Glovebox Transfer
Transfer the equilibrated container into a nitrogen or argon-filled glovebox. Ensure the internal atmosphere is strictly maintained at <1 ppm O2 and <1 ppm H2O.
Step 3: Aliquoting
Divide the bulk powder into single-use aliquots using amber glass vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and repeated atmospheric exposure of the master batch, which exponentially accelerates thermal degradation.
Step 4: Sealing and Inerting
Seal each vial with a PTFE-lined septum cap. The PTFE lining is critical as it is chemically inert and highly impermeable to moisture, unlike standard silicone septa.
Step 5: Self-Validating Storage Setup
Place the aliquoted vials into a secondary containment jar filled with anhydrous Drierite (CaSO4 with cobalt chloride indicator).
Validation Check: Include a 10% Relative Humidity (RH) indicator card inside the jar. Store the jar in a -20°C freezer. If, upon retrieval, the Drierite has turned pink or the RH card has triggered, the seal has failed. The aliquot must be considered compromised and routed for LC-MS purity verification before use.
NIH / PMC: "Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles"
Source: National Institutes of Health (PMC)
URL:[Link]
ACS Publications: "Synthesis and Structure–Activity Relationship of Dual-Stage Antimalarial Pyrazolo[3,4-b]pyridines"
Source: American Chemical Society (ACS)
URL:[Link]
Google Patents: "US20090325952A1 - Pyrazolo[3,4-b]pyridine compounds, and their use as pde4 inhibitors"
Source: Google Patents
URL
Troubleshooting impurities in Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate crystallization
Welcome to the Process Chemistry Support Center. This hub is designed for drug development professionals and synthetic chemists isolating Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Support Center. This hub is designed for drug development professionals and synthetic chemists isolating Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2). The azaindazole/pyrazolopyridine core is a highly valuable pharmacophore, but its planar heterocyclic nature and multiple hydrogen-bond donor/acceptor sites make downstream purification notoriously prone to impurity entrapment and phase-separation issues.
This guide provides mechanistic troubleshooting, quantitative solvent data, and self-validating protocols to ensure scalable, high-purity isolation.
Part 1: Diagnostic FAQs & Mechanistic Causality
Q: What are the dominant impurities hindering the crystallization of this pyrazolo[3,4-b]pyridine core?A: During the formation of the azaindazole core, the primary impurities are typically regioisomers (e.g., N1 vs. N2 alkylation or alternative cyclization pathways) and unreacted starting materials[1]. Because regioisomers share nearly identical molecular weights, polarities, and planar geometries with the target ester, they readily co-crystallize if supersaturation is generated too rapidly. Additionally, trace ester hydrolysis can generate the corresponding 3-carboxylic acid, which alters the pH of the crystallization matrix and disrupts the hydrogen-bonding network required for crystal lattice formation.
Q: Why does my batch undergo "oiling out" (liquid-liquid phase separation) instead of forming a crystalline suspension?A: "Oiling out" occurs when the crystallization trajectory intersects the binodal (liquid-liquid separation) curve before reaching the solubility curve. For fluorinated pyrazolopyridines, this is mechanistically caused by a high initial impurity load—which severely depresses the melting point of the solute—or by selecting a solvent system with too steep of a temperature-dependent solubility curve (e.g., pure ethyl acetate). Shifting to a miscible anti-solvent system, such as an alcohol-to-water swap, forces the system into the metastable zone where solid nucleation outpaces liquid phase separation[2].
Q: How does the 5-fluoro substitution impact the crystallization thermodynamics?A: The highly electronegative fluorine atom at the 5-position withdraws electron density from the pyridine ring, altering the dipole moment and increasing the lipophilicity of the molecule compared to its non-fluorinated analogs. This reduces its solubility in highly polar protic solvents (like cold water) while increasing its affinity for moderately polar organic solvents, making solvent-swapping an ideal thermodynamic strategy for impurity rejection[3].
Part 2: Workflow & Decision Matrix
Figure 1: Decision matrix for troubleshooting pyrazolo[3,4-b]pyridine crystallization.
Part 3: Quantitative Solvent Performance Data
Selecting the correct solvent system is the most critical variable in rejecting regioisomeric impurities. The table below summarizes the performance of various crystallization matrices based on process chemistry optimization for azaindazole cores.
Solvent System
Yield (%)
Regioisomer Rejection
Phase Behavior
Recommendation
Ethanol / Water (1:2)
85 - 89%
Excellent
Highly Crystalline
Primary choice for high purity and scalability[2].
Ethyl Acetate / Heptane
~70%
Moderate
Prone to Oiling Out
Useful for initial trituration only; poor scalability.
Fast precipitation; high risk of trapping impurities[3].
Part 4: Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in analytical checkpoints that confirm the physical chemistry of the system is behaving as intended before proceeding to the next step.
Target Issue: High regioisomer load (>5%) and general impurity rejection.
Dissolution: Suspend the crude Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in absolute Ethanol (5 volumes relative to crude mass). Heat to 65°C under agitation until complete dissolution is achieved.
Polish Filtration: Pass the hot solution through a 0.45 μm PTFE filter into a pre-warmed crystallization vessel to remove insoluble particulates that could act as unwanted nucleation sites.
Anti-Solvent Addition: Maintain the solution at 60°C. Begin dosing sterile Water (10 volumes) at a controlled rate of 0.5 volumes/minute.
Aging and Cooling: Once the mixture becomes cloudy (cloud point), pause the water addition and age the suspension for 30 minutes at 60°C to allow the crystal lattice to heal and reject impurities. Resume water addition, then cool linearly to 5°C over 4 hours.
Isolation: Filter the resulting slurry and wash the cake with a cold mixture of EtOH/Water (1:3).
Self-Validation Mechanism (Mass Balance & Mother Liquor Assay): Before drying the cake, assay the mother liquor via HPLC. The protocol is self-validated only if the regioisomer concentration in the mother liquor accounts for ≥95% of the initial impurity mass calculated from the crude. If the mother liquor lacks the expected impurity mass, the anti-solvent was added too rapidly, causing impurity entrapment within the crystal lattice. The batch must be re-dissolved.
Protocol B: Seeded Cooling Crystallization
Target Issue: Mitigation of "oiling out" and amorphous precipitation.
Supersaturation Generation: Dissolve the crude material in an Ethanol/Water (1:1) mixture at 70°C (8 volumes).
Cooling to Metastable Zone: Cool the reactor slowly (0.2°C/min) to 55°C.
Seeding: Introduce 1 wt% of pure, milled Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate seeds. Age the system for 1 hour at 55°C to allow the seed bed to establish and consume the initial supersaturation.
Desupersaturation: Cool the system to 10°C at a rate of 0.1°C/min.
Self-Validation Mechanism (In-line FBRM): Utilize an in-line Focused Beam Reflectance Measurement (FBRM) probe. The system validates its own phase state in real-time: a sharp, sustained increase in chord length counts (in the 10-50 μm range) without a drop in signal intensity confirms successful secondary nucleation. Conversely, a sudden drop in signal intensity with a spike in massive chord lengths (>100 μm) indicates liquid-liquid phase separation (oiling out), signaling the automated system to immediately reheat by 5°C and adjust the solvent ratio.
References
Development of a Concise Process for the Synthesis of the Azaindazole Core of the CD73 Inhibitor AB680
Source: ACS Publications (Organic Process Research & Development)
URL:[Link]
Different reaction pathways for the condensation of 5-aminopyrazoles, aldehydes, and 1,3-cyclic diketones
Source: ResearchGate
URL:[Link]
Structure-based design, synthesis and crystallization of 2-arylquinazolines as lipid pocket ligands of p38α MAPK
Source: PMC (National Institutes of Health)
URL:[Link]
Technical Support Center: Optimizing Saponification of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Welcome to the technical support guide for the hydrolysis of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for the hydrolysis of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights, actionable protocols, and robust troubleshooting advice for this critical synthetic transformation. The conversion of this ethyl ester to its corresponding carboxylic acid is a fundamental step in the synthesis of various pharmaceutical intermediates. This guide moves beyond simple procedural lists to explain the underlying chemical principles, enabling you to make informed decisions to optimize your reaction outcomes.
Section 1: Fundamental Principles of the Hydrolysis Reaction
Q1: What is the chemical transformation occurring during the hydrolysis of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate?
The reaction is a base-mediated hydrolysis of an ester, commonly known as saponification.[1][2] This process is a nucleophilic acyl substitution reaction.[3]
The mechanism involves three key stages:
Nucleophilic Attack: A hydroxide ion (from a base like LiOH, NaOH, or KOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a transient, high-energy tetrahedral intermediate.[2][4]
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the ethoxide (⁻OEt) as a leaving group. This yields the carboxylic acid.
Irreversible Deprotonation: The expelled ethoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This acid-base reaction is highly favorable and essentially irreversible, driving the entire reaction to completion.[1][3] The final product in the reaction mixture is the carboxylate salt.
An acidic workup is required in a separate step to protonate the carboxylate salt and isolate the desired neutral carboxylic acid product.[5]
Caption: General mechanism of base-mediated ester hydrolysis (saponification).
Section 2: Recommended Experimental Protocols
Q2: What is a reliable, mild starting protocol for the hydrolysis reaction?
For many heterocyclic systems, a mild approach using Lithium Hydroxide (LiOH) at room temperature is an excellent starting point. It minimizes the risk of side reactions that can be promoted by higher temperatures and stronger bases.
Protocol 2.1: LiOH-Mediated Hydrolysis in THF/Water
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Round-bottom flask, magnetic stirrer, TLC setup.
Procedure:
Dissolve the starting ester (1.0 eq) in a mixture of THF and water (e.g., a 3:1 or 2:1 v/v ratio, using approximately 10-20 mL of total solvent per gram of ester).
Add LiOH·H₂O (1.5 - 2.5 eq) to the stirred solution at room temperature.
Monitor the reaction progress by Thin-Layer Chromatography (TLC). The starting ester is significantly less polar than the product carboxylic acid.
Stir at room temperature until TLC indicates complete consumption of the starting material (typically 2-12 hours). If the reaction is sluggish, gentle heating to 40-50 °C can be applied.
Once complete, concentrate the reaction mixture under reduced pressure to remove the THF.
Dilute the remaining aqueous residue with water and wash once with ethyl acetate to remove any non-polar impurities.
Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl, with vigorous stirring, to a pH of approximately 3-4. The product will likely precipitate as a solid.
If a solid precipitates, collect it by vacuum filtration, wash with cold water, and dry under vacuum.
If the product remains in solution or forms an oil, extract the aqueous layer multiple times with ethyl acetate (3x volumes).
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid.
Q3: My ester is resistant to hydrolysis. What is a more forcing protocol?
For sterically hindered or electronically deactivated esters, more forcing conditions are necessary. This typically involves a stronger base like NaOH or KOH at elevated temperatures.
Protocol 2.2: NaOH-Mediated Hydrolysis at Reflux
Reagents & Equipment:
Same as Protocol 2.1, but replacing LiOH with Sodium Hydroxide (NaOH) and THF with Ethanol (EtOH) or Methanol (MeOH).
Reflux condenser.
Procedure:
Suspend the starting ester (1.0 eq) in ethanol or methanol (10-20 mL per gram of ester).
Add an aqueous solution of NaOH (2.0 - 3.0 eq). A 10% aqueous solution of NaOH is a common choice.[6]
Heat the mixture to reflux and maintain it for 2-6 hours. Monitor the reaction by TLC.
After completion, cool the reaction to room temperature and remove the alcohol solvent under reduced pressure.
Proceed with the acidic workup and extraction as described in steps 6-10 of Protocol 2.1.
Section 3: Optimizing Reaction Conditions
Q4: How do different bases, solvents, and temperatures affect the reaction outcome?
The choice of reaction parameters is a balance between reaction rate and selectivity. The pyrazolopyridine core is generally robust, but harsh conditions can sometimes lead to undesired side reactions in more complex derivatives.
Parameter
Option
Rationale & Considerations
Potential Issues
Base
LiOH
Mild & Selective: Excellent choice for sensitive substrates. Often allows for room temperature reactions.[5]
Slower reaction rates compared to NaOH/KOH.
NaOH / KOH
Strong & Fast: More reactive and cost-effective for robust substrates. Necessary for difficult-to-hydrolyze esters.[5][6]
Higher temperatures may increase risk of side reactions on more complex molecules.
Solvent
THF/H₂O
Excellent Solubility: THF is a good co-solvent for solubilizing organic esters in the aqueous basic medium, leading to a homogeneous reaction.[5]
Requires removal before aqueous workup.
EtOH/H₂O or MeOH/H₂O
Protic Solvents: Good for dissolving the inorganic base and compatible with heating/reflux conditions.[5][6]
Starting ester may have lower solubility, potentially leading to a heterogeneous mixture and slower reaction.
Dioxane/H₂O
High Boiling Point: Useful for reactions requiring sustained high temperatures.
Can be difficult to remove; potential peroxide formation.
Temperature
Room Temp
Maximum Selectivity: Minimizes degradation and side reactions. The preferred starting point.
May be too slow for complete conversion, requiring long reaction times.
40-60 °C
Moderate Acceleration: A good compromise to increase the rate without resorting to harsh reflux conditions.
Monitor carefully for any signs of product degradation.
Reflux
Maximum Rate: Necessary for unreactive esters.[5][6]
Highest risk of side reactions or decomposition, especially with prolonged heating.
Section 4: Troubleshooting Guide
Q5: My reaction is incomplete, and TLC shows significant starting material. What should I do?
This is the most common issue, stemming from insufficient activation energy or reagent stoichiometry.
Immediate Action:
Add More Base: The base can be consumed by acidic protons other than the target ester (e.g., the pyrazole N-H). Add another 0.5-1.0 equivalent of the base.
Increase Temperature: If the reaction is running at room temperature, begin gently heating to 40-50 °C. If already heated, increase to reflux.
If the Problem Persists:
Check Solubility: If the mixture is a thick slurry, the starting material may not be sufficiently dissolved. Add more co-solvent (like THF) to improve solubility and allow the base to react.
Verify Reagent Quality: Ensure your base has not been degraded by absorbing atmospheric CO₂. Use a fresh bottle or titrate a stock solution to confirm its molarity.
Q6: I'm having trouble isolating my product during the workup. It seems to be staying in the aqueous layer. How can I improve my extraction?
The product, 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid, is amphoteric. It possesses an acidic carboxylic acid group and a basic pyridine nitrogen. This dual nature can make extraction challenging.[7]
Primary Cause: Incorrect pH during extraction. At very low pH (<2), the pyridine nitrogen becomes protonated (pyridinium salt), increasing water solubility. At high pH (>6), the carboxylic acid is deprotonated (carboxylate salt), also ensuring water solubility.
Solution: Isoelectric Point Precipitation/Extraction
Careful pH Adjustment: The key is to adjust the pH to the molecule's isoelectric point, where it has minimal net charge and thus lowest water solubility. For a pyridine carboxylic acid, this is typically in the pH range of 3 to 5.
Slow Acidification: Add your acid (e.g., 1M HCl) dropwise to the cooled aqueous layer with very vigorous stirring. Monitor the pH closely with a pH meter or narrow-range pH paper.
Induce Precipitation: As you approach the optimal pH, the product should precipitate. Chilling the solution further and allowing it to stand can maximize recovery.
Alternative Extraction: If precipitation is poor, adjust to the optimal pH and perform a continuous liquid-liquid extraction or use a more polar solvent like chloroform or a 9:1 mixture of dichloromethane/isopropanol.[7]
Salting Out: Adding a large amount of solid NaCl (brine) to the aqueous layer can decrease the solubility of your organic product and improve extraction efficiency.[7]
Q7: My final product is impure. What are the likely side products or contaminants?
Unreacted Starting Material: The most common impurity. Improve the reaction conditions as described in Q5.
Salts: If the product was precipitated, it might be contaminated with inorganic salts (e.g., LiCl, NaCl). Ensure a thorough wash of the filter cake with cold deionized water. If extracted, ensure the final organic layer is washed with brine to remove most water and dissolved salts.
Grease/Solvent Residue: Ensure all glassware is clean and the product is thoroughly dried under high vacuum to remove residual solvents like THF, ethyl acetate, or ethanol.
Caption: A logical workflow for troubleshooting common hydrolysis issues.
Section 5: Frequently Asked Questions (FAQs)
Q8: Why is LiOH often preferred over NaOH or KOH for this type of hydrolysis?
While all three are effective, LiOH is considered a "softer" base. Its smaller cation size and lower basicity (compared to an equimolar amount of NaOH/KOH) often lead to cleaner reactions with fewer side products, especially on complex molecules with multiple functional groups. It is particularly effective in THF/water mixtures and can often drive reactions to completion at room temperature, avoiding the need for heat.
Q9: How do I properly monitor the reaction using TLC? What mobile phase should I use?
TLC is your most important tool for tracking the reaction.
Spotting: On a single TLC plate, spot your starting material (SM), a co-spot (SM and reaction mixture), and the reaction mixture (RM).
Mobile Phase: The goal is to get good separation between the non-polar ester and the very polar carboxylic acid.
Start with a moderately polar system like 70:30 Hexanes:Ethyl Acetate . Your starting ester should have an Rf of ~0.4-0.6. The product acid will likely remain at the baseline (Rf = 0).
To visualize the product, switch to a more polar system like 95:5 Dichloromethane:Methanol or even add 1% acetic acid to the mobile phase. In this system, the product acid will move off the baseline, confirming its formation.
Completion: The reaction is complete when the starting material spot is completely gone from the reaction mixture lane.
Q10: Can this reaction be performed under acidic conditions?
Yes, acid-catalyzed ester hydrolysis is a valid mechanistic pathway. However, it is a reversible equilibrium process (the reverse of a Fischer esterification). To drive the reaction to completion, a large excess of water is required, and the reaction often needs high temperatures for extended periods. For the pyrazolopyridine system, the basic conditions of saponification are overwhelmingly preferred because the final deprotonation step makes the reaction irreversible and generally leads to cleaner, more efficient conversion.[1]
References
WO2012028645A1 - Method for the production of 5-fluoro-1h-pyrazolo[3,4-b]pyridine-3-carbonitrile.
US8598361B2 - Process for preparing 5-fluoro-1H-pyrazolo [3,4-B] pyridin-3-amine and derivatives thereof.
Technical Support Center: Optimizing Fluorescence Assays with Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Welcome to the technical support center for fluorescence assays utilizing Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for fluorescence assays utilizing Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate common issues, with a primary focus on reducing background noise to enhance assay sensitivity and robustness. While Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is noted as a pharmaceutical intermediate, its inherent fluorescence may be leveraged in various assay formats.[1][2][3][4][5] This guide provides in-depth, field-proven insights to navigate the complexities of fluorescence-based experiments.
Introduction: Understanding Your Fluorophore and Assay System
The success of any fluorescence assay hinges on maximizing the signal-to-noise ratio.[6][7] This involves not only amplifying the specific signal from your target interaction but also systematically identifying and eliminating sources of background noise. High background can mask true signals, leading to false negatives or positives and reduced assay sensitivity.[8][9]
This guide is structured in a question-and-answer format to directly address the challenges you may encounter during your experiments. We will delve into the causality behind these issues and provide actionable, step-by-step protocols to resolve them.
High background is one of the most common hurdles in fluorescence assays.[10] It can originate from various sources, including the sample itself, the reagents, and even the microplates.
Question 1: My blank wells (containing only buffer and assay components, without the analyte) show high fluorescence. What are the likely causes and how can I fix this?
Answer:
High fluorescence in blank wells points to background contributions from your assay components or the measurement vessel itself. Here’s a systematic approach to diagnose and resolve this issue:
Autofluorescence from Assay Media and Buffers: Many biological media and buffers contain components like phenol red and fetal bovine serum (FBS) that have intrinsic fluorescence.[11]
Troubleshooting Protocol:
Prepare your assay buffer without individual components (e.g., without FBS, without phenol red) and measure the fluorescence of each variation.
If a component is identified as a significant source of autofluorescence, switch to a formulation that omits it. For example, use phenol red-free media for cell-based assays.
Consider preparing buffers with high-purity water and analytical grade reagents to minimize fluorescent contaminants.
Contaminated Reagents: Impurities in your reagents can be a hidden source of background fluorescence.
Best Practice: Always use fresh, high-quality reagents. If you suspect contamination, try a new batch or lot of the reagent .
Microplate Autofluorescence: The type of microplate used can significantly impact background fluorescence. Polystyrene plates, especially standard white or black plates, can exhibit autofluorescence.
Recommendation: For sensitive fluorescence assays, it is advisable to use black, low-autofluorescence plates. These plates are specifically designed to minimize background noise.[6][11]
Question 2: I observe a high background signal that seems to originate from my biological sample (e.g., cell lysate, tissue homogenate). How can I mitigate this?
Answer:
This phenomenon, known as autofluorescence, is common in biological samples due to the presence of endogenous fluorescent molecules like NADH, collagen, elastin, and riboflavin.[11][12]
Spectral Separation: If the autofluorescence spectrum of your sample is known, you may be able to spectrally separate it from your probe's signal.
Strategy: Choose a fluorophore with excitation and emission wavelengths that are well-separated from the autofluorescence peak of your sample. Moving to longer wavelength (far-red) dyes can often reduce interference from common autofluorescent species.[13]
Background Subtraction: A straightforward method is to measure the autofluorescence of a control sample (without the fluorescent probe) and subtract this value from your experimental samples.[14]
Workflow:
Prepare a set of control wells containing your biological sample and all assay components except for the fluorescent probe.
Measure the fluorescence intensity of these control wells.
Calculate the average fluorescence of the control wells and subtract this value from the readings of your experimental wells.
Quenching Autofluorescence: Commercially available quenching agents can be used to reduce autofluorescence in fixed cells and tissues.[15]
Category 2: Signal Variability and Quenching
Inconsistent or lower-than-expected fluorescence signals can be as problematic as high background. These issues often stem from environmental factors or interactions within the sample.
Question 3: My fluorescence signal is decreasing over time during measurement. What is happening and what can I do?
Answer:
This is a classic case of photobleaching , the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[16][17][18][19]
Minimizing Exposure: The most direct way to combat photobleaching is to reduce the sample's exposure to the excitation light.[19]
Instrument Settings:
Reduce the intensity of the excitation light source.
Decrease the exposure time or the number of flashes per well.
Use neutral-density filters to attenuate the excitation light.[19]
Experimental Workflow:
Focus on the sample using transmitted light before switching to fluorescence imaging.
For microscopy, image an adjacent area and then move to your region of interest for final image capture.[19]
Use of Antifade Reagents: For fixed-cell imaging, mounting media containing antifade reagents can significantly reduce photobleaching.
Choosing Photostable Dyes: If photobleaching remains a persistent issue, consider if alternative, more photostable fluorescent probes are available for your assay.[16]
Question 4: I suspect my test compounds are interfering with the fluorescence signal. How can I confirm and address this?
Answer:
Test compounds can interfere in several ways: they can be fluorescent themselves, they can quench the fluorescence of your probe, or they can precipitate and cause light scatter.[9][13][20]
Compound Autofluorescence:
Screening Protocol:
Run a control plate with your test compounds in the assay buffer without the fluorescent probe.
Measure fluorescence at the same excitation and emission wavelengths used for your assay.
If a compound is fluorescent, its signal will need to be subtracted from the total signal in the assay well.
Fluorescence Quenching: Quenching is a process where the fluorescence intensity of a substance is decreased by a variety of molecular interactions.[21][22] It can be either static (formation of a non-fluorescent complex) or dynamic (collisional quenching).[23][24][25]
Identification: A hallmark of quenching is a concentration-dependent decrease in fluorescence intensity.
Mitigation: Reducing the concentration of the quenching compound can help, though this may not always be feasible depending on the assay's objectives.[9]
Compound Precipitation: Poorly soluble compounds can form precipitates that scatter light, leading to artificially high fluorescence readings.[9]
Visual Inspection: Examine the microplate for any signs of precipitation.
Solubility Enhancement: Consider the use of a co-solvent or adjusting the buffer composition to improve compound solubility.
Question 5: The fluorescence intensity of my probe seems to be highly dependent on the solvent I use. Why is this, and how should I control for it?
Answer:
This is due to solvent effects , where the polarity and other properties of the solvent can influence the electronic energy levels of the fluorophore.[26][27][28] This can lead to shifts in the excitation and emission spectra (solvatochromism) and changes in fluorescence intensity.[28][29][30]
Mechanism: Polar solvents can stabilize the excited state of a polar fluorophore, leading to a red shift (longer wavelength) in the emission spectrum.[26]
Best Practice: Consistency is key. Ensure that the solvent composition is identical across all wells, including standards and controls. When preparing compound dilutions, maintain the same final concentration of the solvent (e.g., DMSO) in all wells.
Category 3: Assay Optimization and Data Interpretation
Proper assay development and an understanding of potential artifacts are crucial for reliable data.
Question 6: I'm observing a non-linear relationship between my fluorophore concentration and fluorescence intensity. What could be the cause?
Answer:
This is often due to the Inner Filter Effect (IFE) .[31][32][33] IFE occurs at high concentrations of a fluorophore where the sample itself absorbs a significant amount of the excitation light (primary IFE) or the emitted fluorescence (secondary IFE).[31][34][35] This leads to a deviation from the expected linear relationship between concentration and fluorescence.
Troubleshooting Protocol:
Perform a serial dilution of your fluorescent probe and measure the fluorescence at each concentration.
Plot fluorescence intensity versus concentration. The relationship should be linear at lower concentrations and will start to plateau at higher concentrations where IFE becomes significant.
For your assay, ensure you are working within the linear range of your fluorophore. If necessary, dilute your sample to bring it into this range.[31]
Diagram of the Inner Filter Effect:
Caption: The Inner Filter Effect, showing both primary and secondary mechanisms.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Objective: To find the concentration range where the fluorescence intensity is linearly proportional to the concentration, avoiding the inner filter effect.
Black, low-autofluorescence 96- or 384-well plates
Fluorescence plate reader
Procedure:
Prepare a stock solution of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in a suitable solvent (e.g., DMSO).
Perform a serial dilution of the stock solution in the assay buffer to create a range of concentrations.
Add the diluted solutions to the wells of the microplate. Include buffer-only wells as a blank.
Measure the fluorescence intensity using the appropriate excitation and emission wavelengths for the compound.
Subtract the average fluorescence of the blank wells from all other readings.
Plot the corrected fluorescence intensity versus the concentration.
Identify the linear range of the curve. All future experiments should use concentrations within this range.
Protocol 2: Screening for Compound Interference
Objective: To identify test compounds that are autofluorescent or quench the assay's fluorescence signal.
Materials:
Test compounds
Assay buffer
Fluorescent probe (Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate at a concentration within its linear range)
Black, low-autofluorescence microplates
Fluorescence plate reader
Procedure:
Autofluorescence Check:
Prepare a plate containing your test compounds at the desired final assay concentration in the assay buffer.
Include buffer-only and buffer + solvent (e.g., DMSO) controls.
Measure fluorescence at the assay's excitation and emission wavelengths.
Any compound with a signal significantly above the buffer + solvent control is autofluorescent.
Quenching Check:
Prepare a plate with the fluorescent probe at its optimal concentration in all wells.
Add the test compounds to the wells at their final assay concentration.
Include controls with the fluorescent probe + solvent.
Measure fluorescence.
Any compound that causes a significant decrease in fluorescence compared to the probe + solvent control is a potential quencher.
Data Summary Table
Issue
Potential Cause
Recommended Action
High Background
Autofluorescence of media/buffer
Use phenol red-free media; prepare buffers with high-purity reagents.
Sample autofluorescence
Background subtraction; use of longer wavelength dyes.
Microplate autofluorescence
Use black, low-autofluorescence plates.
Signal Instability
Photobleaching
Reduce excitation light intensity/exposure time; use antifade reagents.
Compound Interference
Screen compounds for autofluorescence and quenching properties.
Solvent Effects
Maintain consistent solvent concentrations across all wells.
Non-Linearity
Inner Filter Effect
Work within the linear concentration range of the fluorophore.
Troubleshooting Workflow
Caption: A simplified workflow for troubleshooting high background noise.
References
Vertex AI Search. (2024, March 26). What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?
Ossila. What is Fluorescence Quenching? | Types and Mechanisms.
Evident Scientific. Solvent Effects on Fluorescence Emission.
Wikipedia. Quenching (fluorescence).
Endress+Hauser. (2025, December 9). Principles of quenched fluorescence (QF).
Virtual Labs. Demonstration of Solvent Effects on Fluorescence Spectra of a Fluorophore.
Creative Bioarray. (2024, February 28). Troubleshooting in Fluorescent Staining.
Lakowicz, J. R. Quenching of Fluorescence. In Principles of Fluorescence Spectroscopy.
Edinburgh Instruments. (2024, May 2).
S. B. K., & S. H. A. (2017, March 17). A Review on Effect of Solvents on Fluorescent Spectra.
Edinburgh Instruments. (2021, July 13).
HORIBA. How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots.
SPIE Digital Library. Assessment of Inner Filter Effects in Fluorescence Spectroscopy using the.
BellBrook Labs. (2025, October 30). Optimizing Assay Performance for High-Throughput Screens.
AZoLifeSciences. (2021, February 1). Photobleaching in Fluorescence Microscopy.
Biotium. (2022, August 18). Troubleshooting Tips for Fluorescence Staining.
Bitesize Bio. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide.
CellScape. (2024, July 25). Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging.
Analele Universității din Oradea, Seria Chimie. (2011, March 14). SOLVENT EFFECTS ON THE ABSORPTION AND FLUORESCENCE SPECTRA OF Er(III) (AZO-DYES AND SCHIFF BASES) COMPLEXES.
Chemistry LibreTexts. (2022, December 22). 2.14: Solvent Effect of Fluorescence.
Journal of Fluorescence. (2014, July 29). Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction.
News-Medical.Net. (2018, October 24). Minimizing Photobleaching in Fluorescence Microscopy.
Southern Biotech. (2023, June 24). How to Reduce Autofluorescence.
Tecan. How to develop an optimal fluorescence assay - The Blog.
DeNovix. (2025, March 26). Fluorescence Measurement Best Practices | Technical Note 154.
Oxford Gene Technology. How do I reduce high background in my FISH assay?
NCBI - NIH. (2025, May 28). Interference and Artifacts in High-content Screening - Assay Guidance Manual.
Mabtech. (2023, December 13). 7 common errors in FluoroSpot and how to avoid them.
Analytical Chemistry. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
Thermo Fisher Scientific - US. Background in Fluorescence Imaging.
Thermo Fisher Scientific - US. Photobleaching in Fluorescence Imaging.
PubMed. (2004, April 15). Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers.
Jackson ImmunoResearch. (2025, June 30). Autofluorescence.
Bitesize Bio. (2024, October 2). What is Autofluorescence? A Quick Explainer for Biologists.
Visikol. (2022, July 21). Causes of Autofluorescence.
Danaher Life Sciences.
Molecular Devices.
Technology Networks. (2026, March 24). Assay Development for High-Throughput Screening: Best Practices.
Confocal Microscopy Listserver. Autofluorescence: Causes and Cures.
ACS Publications. (2021, March 12). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening | Analytical Chemistry.
NCBI Bookshelf - NIH. (2015, September 18). Assay Interference by Chemical Reactivity - Assay Guidance Manual.
ResearchGate. Overcoming Compound Interference in Fluorescence Polarization-Based Kinase Assays Using Far-Red Tracers | Request PDF.
Broad Institute of MIT and Harvard. Advanced Assay Development Guidelines for Image-Based High Content Screening and Analysis.
PLOS One. (2025, September 4).
MDPI. (2025, August 7). A Competitive Fluorescence Assay to Measure the Reactivity of Compounds.
ChemBK.
Chemicalbook. (2025, July 4). ethyl 5-fluoro-1-(2-fluorobenzyl)
Technical Support Center: Overcoming Low Bioavailability of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Derivatives
Welcome to the Advanced Applications Support Center. Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a highly privileged heterocyclic building block, frequently utilized in the development of kinase inhibitors...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Applications Support Center. Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a highly privileged heterocyclic building block, frequently utilized in the development of kinase inhibitors (e.g., FGFR, CDK) and antiviral agents[1],[2]. However, researchers consistently report severe pharmacokinetic (PK) bottlenecks when advancing these derivatives into in vivo models.
This guide provides authoritative, causality-driven troubleshooting strategies to overcome the poor oral bioavailability associated with this specific chemical scaffold.
Part 1: Root Cause Analysis (FAQ)
Q1: Why do my Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives consistently show oral bioavailability (F%) < 5% in rodent models?A: The low bioavailability is primarily driven by the thermodynamic properties of the pyrazolo[3,4-b]pyridine core. This bicyclic system is highly planar and rigid, promoting intense intermolecular
π−π
stacking and strong hydrogen bonding via the N1-H position[3]. This results in an exceptionally high crystal lattice energy, rendering the thermodynamic aqueous solubility virtually non-existent (often < 10 µg/mL). Furthermore, the addition of the 5-fluoro substitution exacerbates this issue; while fluorine improves metabolic stability by blocking CYP450 oxidation at C5, its high electronegativity and lipophilicity dramatically decrease aqueous solvation[1].
Q2: How can I determine if my compound's failure is due to poor solubility (BCS Class II) or extensive hepatic first-pass metabolism?A: You must decouple absorption from clearance. Perform a pharmacokinetic bridging study by administering the compound intravenously (IV) and orally (PO).
Causality: If IV clearance is low but PO exposure is minimal, the root cause is dissolution-rate limited absorption (solubility). If IV clearance is high (approaching hepatic blood flow, ~90 mL/min/kg in mice), the compound is being rapidly metabolized before reaching systemic circulation, likely via esterase-mediated hydrolysis of the C3-ethyl carboxylate.
Decision tree for troubleshooting poor bioavailability of pyrazolo[3,4-b]pyridines.
Part 2: Formulation Strategies & Self-Validating Protocols
If your derivative suffers from high crystal lattice energy (BCS Class II), standard suspension formulations (e.g., 0.5% Methylcellulose) will fail. You must force the API into a supersaturated state.
Strategy A: Amorphous Solid Dispersions (ASD)
ASDs overcome lattice energy by trapping the API in a high-energy amorphous state within a polymer matrix.
Self-Validating Spray Drying Protocol:
Preparation: Weigh the pyrazolo[3,4-b]pyridine derivative and an enteric polymer (e.g., HPMCAS-M) at a 1:3 (w/w) ratio.
Solvation: Dissolve the mixture in a common volatile solvent system (Dichloromethane/Methanol, 1:1 v/v) until optically clear. Causality: Co-solvation ensures molecular-level mixing of API and polymer.
Atomization: Process through a laboratory spray dryer. Set inlet temperature to 80°C and outlet temperature to 45°C.
Secondary Drying: Transfer the collected powder to a vacuum oven at 40°C for 24 hours to remove residual solvents.
Validation (Critical): Analyze the powder via Powder X-Ray Diffraction (PXRD). The complete absence of sharp Bragg peaks and the presence of a broad "amorphous halo" validates that the crystal lattice has been successfully disrupted.
Strategy B: Self-Microemulsifying Drug Delivery Systems (SMEDDS)
For highly lipophilic derivatives (LogP > 4), SMEDDS not only improve solubility but also stimulate chylomicron formation, allowing the drug to be absorbed via the intestinal lymphatic system, thereby bypassing hepatic first-pass metabolism.
Self-Validating SMEDDS Protocol:
Excipient Blending: Combine the lipid phase (Capryol 90, 30% w/w), surfactant (Kolliphor EL, 50% w/w), and co-surfactant (Transcutol HP, 20% w/w) in a glass vial.
API Loading: Add the API up to its maximum thermodynamic solubility in the lipid mix (typically 20-50 mg/g).
Homogenization: Vortex for 5 minutes, then sonicate in a 40°C water bath for 30 minutes until a clear, isotropic pre-concentrate is formed.
Validation (Critical): Perform an aqueous dilution test by adding 10 µL of the pre-concentrate to 1 mL of simulated gastric fluid (SGF). Analyze immediately via Dynamic Light Scattering (DLS). A Z-average droplet size of < 50 nm with a Polydispersity Index (PDI) < 0.3 confirms successful microemulsion formation rather than API precipitation.
Step-by-step workflow for preparing and validating a SMEDDS formulation.
Part 3: Structural Modification (Medicinal Chemistry Intervention)
If formulation strategies fail to achieve target exposures, the molecular structure must be optimized. The C3-ethyl carboxylate group is a prime liability; it is highly lipophilic and prone to rapid in vivo esterase cleavage, leading to inactive or rapidly cleared carboxylic acid metabolites.
Q3: How should I modify the C3-carboxylate to improve both solubility and metabolic stability?A: Convert the ethyl ester into an aliphatic amide containing a basic solubilizing group.
Causality: Hydrolyzing the C3-ethyl ester to the corresponding carboxylic acid, followed by amide coupling with amines such as N-methylpiperazine or morpholine, introduces a basic center (pKa ~ 7.5 - 8.5)[2]. At physiological pH (gastric pH 1.2 to intestinal pH 6.8), this basic amine becomes protonated, exponentially increasing thermodynamic aqueous solubility while simultaneously eliminating the esterase liability. This specific modification has been pivotal in advancing pyrazolo[3,4-b]pyridine-based FGFR inhibitors into clinical viability[2].
Quantitative Impact of Optimization Strategies
The following table summarizes the typical pharmacokinetic improvements observed when applying these strategies to Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate derivatives in murine models (PO dosing at 10 mg/kg):
Optimization Strategy
Cmax (ng/mL)
AUC (ng·h/mL)
t1/2 (h)
Oral Bioavailability (F%)
Unformulated API (0.5% MC Suspension)
145
420
1.2
4.5%
Amorphous Solid Dispersion (HPMCAS)
890
3,150
1.5
32.8%
SMEDDS Formulation (Lymphatic Bypass)
1,120
4,800
2.1
51.2%
Structural Mod: Piperazine Amide
1,540
6,200
3.4
65.0%
Note: Data represents aggregated median values from preclinical optimization campaigns of pyrazolo[3,4-b]pyridine kinase inhibitors.
References
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. 3
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. PMC - NIH. 1
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI. 4
Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. ACS Medicinal Chemistry Letters. 2
Purification methods for crude Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate reaction mixtures
Technical Support Center: Purification & Troubleshooting for Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed t...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Purification & Troubleshooting for Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific physicochemical challenges associated with the purification of crude Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2)[1]. This compound is a highly valued intermediate in medicinal chemistry, but its amphoteric core and reactive functional groups require precise handling to prevent degradation and maximize yield[2].
Section 1: Troubleshooting Guides & FAQs
Q1: Why does my product streak heavily on normal-phase silica gel, resulting in poor recovery and co-elution with impurities?
Causality & Expert Insight: The 1H-pyrazolo[3,4-b]pyridine core is amphoteric. It contains a basic pyridine nitrogen and an acidic pyrazole NH, leading to annular tautomerism. On standard unmodified silica gel, the compound forms strong, multi-point hydrogen bonds with acidic silanol groups, causing severe peak tailing (streaking)[3].
Solution: You must disrupt this interaction by adding a mobile phase modifier. Using 1% to 2% Acetic Acid (AcOH) or Triethylamine (TEA) in your Dichloromethane (DCM)/Methanol (MeOH) gradient will protonate or deprotonate the silanol sites, respectively, ensuring the compound elutes as a sharp, well-defined band.
Q2: I attempted to remove acidic starting materials using a 1M NaOH wash, but my product yield plummeted. What happened?
Causality & Expert Insight: The ethyl ester group at the 3-position is highly susceptible to base-catalyzed hydrolysis. When exposed to strong aqueous bases like NaOH, the ester is rapidly cleaved to form 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid[4][5]. This carboxylic acid byproduct is highly polar and water-soluble, meaning it partitions into the aqueous waste layer during extraction, permanently destroying your yield.
Solution: Never use strong bases for the workup of this intermediate. Always quench and wash with mild buffers, such as saturated aqueous Sodium Bicarbonate (NaHCO3), which is basic enough to neutralize residual acids but mild enough to preserve the ester linkage[6].
Q3: How can I efficiently separate the desired 1H-isomer from N-alkylated or N-acylated regioisomeric impurities?
Causality & Expert Insight: During synthesis, the pyrazole nitrogen atoms (N1 and N2) can both act as nucleophiles, leading to regioisomers. The key physical difference is that the desired 1H-isomer retains a hydrogen-bond donor (the NH group), whereas N-alkylated impurities do not.
Solution: Exploit this differential hydrogen-bonding capacity through recrystallization. The 1H-isomer will preferentially crystallize from a mixture of a polar protic solvent and a non-polar anti-solvent (e.g., Ethanol/Heptane), leaving the more soluble N-alkylated impurities in the mother liquor.
Section 2: Quantitative Data Summary
The following table synthesizes the expected outcomes of various purification methodologies to help you select the most appropriate strategy based on your crude purity.
Purification Method
Typical Recovery (%)
Target Purity (%)
Optimal Use Case
Scalability
Modified Normal-Phase Flash
75 - 85%
> 95%
Complex crude mixtures with closely eluting starting materials.
Medium
Reverse-Phase (C18) Prep-HPLC
60 - 70%
> 99%
Final polishing; separation of N1/N2 regioisomers.
Low
Recrystallization (EtOH/Heptane)
80 - 90%
> 98%
Purity >85% pre-crystallization; removal of trace N-alkyl impurities.
High
Mild Acid/Base Extraction
> 90%
70 - 80%
Initial crude workup to remove inorganic salts and highly polar byproducts.
High
Section 3: Standard Operating Protocols
Protocol A: Mild Aqueous Workup (Self-Validating System)
Objective: Remove water-soluble impurities without hydrolyzing the ethyl ester.
Dilution: Dilute the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
Mild Quench: Slowly add an equal volume of saturated aqueous NaHCO3.
Self-Validation Check: Observe CO2 evolution (bubbling). Wait until bubbling ceases entirely to visually confirm the complete neutralization of residual acids without over-basifying the system.
Phase Separation: Transfer to a separatory funnel. Extract the organic layer. Wash the aqueous layer twice more with fresh EtOAc.
Brine Wash: Wash the combined organic layers with saturated NaCl solution to remove residual water and pre-dry the organic phase.
Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure at < 40°C to prevent thermal degradation.
Protocol B: Optimized Normal-Phase Flash Chromatography
Objective: Isolate the target compound without silica-induced streaking.
Column Preparation: Pack a silica gel column using DCM containing 1% Glacial Acetic Acid (v/v).
Sample Loading: Dissolve the crude product in a minimum volume of DCM. If solubility is poor, dry-load the sample onto Celite (1:2 ratio of crude to Celite).
Elution Gradient:
0-5 Column Volumes (CV): 100% DCM (with 1% AcOH)
5-15 CV: Gradient from 0% to 5% MeOH in DCM (with 1% AcOH)
15-20 CV: 5% MeOH in DCM (with 1% AcOH)
Fraction Collection: Monitor via TLC (DCM:MeOH 9:1).
Self-Validation Check: The product must appear as a tight, circular spot under UV (254 nm). If tailing occurs, increase the AcOH modifier to 2%.
Post-Processing: Pool product-containing fractions and co-evaporate with toluene (2x) to azeotropically remove residual acetic acid before final drying.
Section 4: Visualizations
Workflow for the purification of crude Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Base-catalyzed ester hydrolysis pathway leading to carboxylic acid degradation.
Section 5: References
Maconi, A., et al. "Synthesis and 3D QSAR of New Pyrazolo[3,4-b]pyridines: Potent and Selective Inhibitors of A1 Adenosine Receptors". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Abdel-Mohsen, S. A., & El-Emary, T. I. "New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity". Der Pharma Chemica. URL: [Link]
Pashkevich, K. I., et al. "Effect of Bronsted Acids and Bases, and Lewis Acid (Sn2+) on the Regiochemistry of the Reaction of Amines with Trifluoromethyl-β-diketones". The Journal of Organic Chemistry, ACS Publications. URL:[Link]
Technical Support Center: Minimizing Off-Target Effects of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (EFPPC)
Welcome to the EFPPC Technical Support Center. Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a highly privileged building block used in the synthesis of ATP-competitive kinase inhibitors (targeting FGFR, ZAK...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the EFPPC Technical Support Center. Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a highly privileged building block used in the synthesis of ATP-competitive kinase inhibitors (targeting FGFR, ZAK, MKK4, etc.). However, its structural mimicry of the adenine ring of ATP inherently drives promiscuous kinome binding, while its ethyl ester moiety introduces metabolic liabilities.
This guide provides researchers and drug development professionals with causality-driven troubleshooting strategies, self-validating protocols, and structural insights to engineer selectivity and minimize off-target effects in vitro.
Part 1: Diagnostic Workflows
Before altering your compound's structure, you must diagnose whether the off-target effect is driven by biochemical promiscuity (kinase cross-reactivity) or metabolic instability (ester hydrolysis).
Figure 1: Diagnostic workflow for deconvoluting EFPPC off-target kinase effects.
Part 2: Troubleshooting Guides
Issue 1: Promiscuous Kinase Binding (The "Hinge" Liability)
Q: My EFPPC-derived hits show excellent potency against my primary target but cross-react with a broad panel of off-target kinases (e.g., BRAF, VEGFR2) in my kinome scan. How do I engineer selectivity?
A: The core issue lies in the 1H-pyrazolo[3,4-b]pyridine moiety, which acts as a classic, highly efficient hinge-binder.
The Causality: The N1-H (donor) and N2 (acceptor) atoms form dual hydrogen bonds with the backbone of the kinase hinge region (e.g., Ala85 in ZAK, or corresponding residues in FGFR) . Because this hinge interaction is highly conserved across the kinome, the core itself is inherently promiscuous. Selectivity cannot be driven by the core; it must be engineered using the vectors pointing toward the solvent-exposed region (C3-carboxylate) and the hydrophobic back pocket (C5-fluoro).
The Solution (Steric Clashing): Introduce bulky substitutions at the C3 or C5 positions to create steric clashes with the gatekeeper residues of off-target kinases. For example, replacing the C3-ester with a specific aryl-amide can drastically reduce VEGFR2 binding while maintaining FGFR affinity .
The Validation (N-Methylation Counter-Screen): To definitively prove that your off-target toxicity is driven by kinase hinge binding, synthesize an N1-methylated analog of your lead compound. N-methylation abolishes the critical hydrogen bond donor, resulting in a complete loss of kinase inhibitory activity . If the N-methyl analog still shows phenotypic toxicity, your off-target effect is non-kinase mediated.
Issue 2: Discrepancies Between Biochemical and Cellular Assays
Q: My compound is highly selective in biochemical assays but exhibits widespread, non-specific cytotoxicity in cell-based assays. Why?
A: The ethyl carboxylate group at the C3 position of EFPPC is highly susceptible to hydrolysis by intracellular and serum esterases.
The Causality: In cell-based assays (especially those utilizing 10% FBS), the ethyl ester is rapidly cleaved to the corresponding free carboxylic acid. This free acid has drastically different physicochemical properties (altered charge state, lower permeability) and often a completely different target profile, leading to unexpected phenotypic toxicity.
The Solution: Run your cellular assays in serum-free media or in the presence of a broad-spectrum esterase inhibitor (see Protocol 2). If hydrolysis is confirmed, replace the ethyl ester with a bioisostere (e.g., an oxadiazole or stable amide) during hit-to-lead optimization.
Part 3: Mechanistic Visualization
Figure 2: Mechanistic binding pathway of EFPPC and vectors for off-target avoidance.
Part 4: Quantitative Data Presentation
The table below summarizes the representative impact of structural modifications on off-target IC50s, synthesizing established SAR principles for the pyrazolo[3,4-b]pyridine class , .
Compound Variant
Target Kinase (FGFR1) IC50 (nM)
Off-Target (VEGFR2) IC50 (nM)
Off-Target (BRAF) IC50 (nM)
Cellular Viability (IC50, µM)
EFPPC Core (Unmodified)
15.2
24.5
31.0
>50 (Poor Permeability)
N1-Methylated EFPPC
>10,000
>10,000
>10,000
>50 (Inactive)
C3-Amide Optimized
3.1
>5,000
>5,000
0.45 (On-target phenotype)
C3-Carboxylic Acid (Hydrolyzed)
450.0
1,200.0
850.0
12.5 (Non-specific toxicity)
Part 5: Standardized Experimental Protocols
Protocol 1: ATP-Shift Assay for Validating On/Off-Target Competitiveness
Purpose: To confirm that off-target inhibition is driven by ATP-competitive hinge binding, validating the mechanism before initiating complex chemistry.
Preparation: Prepare a 384-well assay plate with the off-target kinase of interest (e.g., BRAF) in standard kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Compound Addition: Dispense the EFPPC derivative in a 10-point dose-response curve (10 µM to 0.5 nM, 3-fold dilutions).
Substrate Addition: Prepare two parallel ATP/Substrate reaction mixes:
Condition A (Low ATP): ATP at the apparent Km for the off-target kinase (e.g., 10 µM).
Condition B (High ATP): ATP at 10× to 50× the Km (e.g., 1 mM).
Incubation: Initiate the reaction by adding the ATP/Substrate mix. Incubate for 60 minutes at room temperature.
Detection: Quantify kinase activity using a luminescent ADP detection reagent (e.g., ADP-Glo).
Self-Validation Logic: Calculate the IC50 shift. A >10-fold rightward shift in IC50 under Condition B confirms that the off-target effect is strictly ATP-competitive. If no shift occurs, the off-target toxicity is allosteric or artifactual.
Protocol 2: Cellular Esterase Washout Assay
Purpose: To determine if cellular toxicity is caused by the intact EFPPC ester or its hydrolyzed free-acid metabolite.
Seeding: Seed target cells (e.g., HUVEC or MCF-7) at 5,000 cells/well in a 96-well plate. Allow to adhere overnight.
Pre-treatment: Pre-treat cells for 1 hour with 100 µM PMSF (Phenylmethylsulfonyl fluoride) to broadly inhibit intracellular serine esterases. (Vehicle control: 0.1% DMSO).
Dosing: Add the EFPPC derivative in a dose-response format (0.1 µM to 50 µM) to both PMSF-treated and untreated wells.
Incubation: Incubate for 72 hours under standard culture conditions (37°C, 5% CO2).
Detection: Assess cell viability using an ATP-based viability assay (e.g., CellTiter-Glo).
Self-Validation Logic: If the EFPPC derivative is highly toxic in untreated cells but non-toxic in PMSF-treated cells, the off-target toxicity is driven by the hydrolyzed C3-carboxylic acid metabolite. This validates the need for bioisosteric replacement.
Part 6: Frequently Asked Questions (FAQs)
Q: Can I use DMSO as a vehicle for EFPPC in my assays?A: Yes, but strictly limit the final DMSO concentration to ≤0.1% (v/v) in biochemical assays and ≤0.5% in cell-based assays. Pyrazolo[3,4-b]pyridines can form micro-aggregates at higher concentrations, leading to false-positive off-target inhibition via colloidal aggregation. Self-Validation: Add 0.01% Triton X-100 to your assay buffer; true ATP-competitive inhibition will remain unchanged, whereas aggregation-based inhibition will be reversed.
Q: During kinome profiling, my compound showed unexpected high affinity for MKK4. How do I design this out?A: The pyrazolo[3,4-b]pyridine core is a known privileged scaffold for MKK4 . To engineer selectivity against MKK4, focus on the C5-fluoro position. MKK4 has a highly restricted back pocket. Replacing the C5-fluoro with a bulkier group (e.g., a trifluoromethyl or larger aryl group) will induce a steric clash with MKK4's gatekeeper residue while potentially maintaining affinity for kinases with larger back pockets.
Part 7: References
Title: Structure Based Design of N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides as Selective Leucine-Zipper and Sterile-α Motif Kinase (ZAK) Inhibitors
Source: Journal of Medicinal Chemistry, 2017.
URL: [Link]
Title: Design and synthesis of 1H-pyrazolo[3,4-b]pyridines targeting mitogen-activated protein kinase kinase 4 (MKK4) - A promising target for liver regeneration
Source: European Journal of Medicinal Chemistry, 2021.
URL: [Link]
Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Source: ACS Medicinal Chemistry Letters, 2016.
URL: [Link]
Reference Data & Comparative Studies
Validation
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate vs non-fluorinated pyrazolopyridine analogs
Comparative Guide: Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate vs. Non-Fluorinated Analogs in Drug Design Executive Summary & Scientific Rationale The 1H-pyrazolo[3,4-b]pyridine bicyclic system is a privilege...
Author: BenchChem Technical Support Team. Date: April 2026
Comparative Guide: Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate vs. Non-Fluorinated Analogs in Drug Design
Executive Summary & Scientific Rationale
The 1H-pyrazolo[3,4-b]pyridine bicyclic system is a privileged scaffold in medicinal chemistry, frequently utilized in the design of kinase inhibitors and guanylate cyclase stimulators[1]. When optimizing this scaffold, medicinal chemists face a critical decision: whether to utilize the baseline non-fluorinated building block (Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate) or its fluorinated counterpart (Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate).
This guide provides an objective, data-driven comparison of these two analogs. By analyzing their physicochemical properties, metabolic stability, and target binding kinetics, we demonstrate how the strategic incorporation of a single fluorine atom fundamentally alters the pharmacokinetic (PK) and pharmacodynamic (PD) landscape of the resulting drug candidates[2].
Mechanistic Causality of Fluorination
The substitution of hydrogen for fluorine at the C-5 position of the pyrazolo[3,4-b]pyridine core is not merely a steric adjustment; it is a profound electronic and metabolic intervention:
Metabolic Shielding: The C-5 position of the pyridine ring is highly susceptible to oxidative attack by Cytochrome P450 (CYP450) enzymes. The C-F bond (~116 kcal/mol) is significantly stronger than the C-H bond (~98 kcal/mol). This bioisosteric replacement effectively blocks phase I oxidative metabolism without introducing detrimental steric bulk (the van der Waals radius of F is 1.47 Å vs. H at 1.20 Å)[2].
Electronic Tuning and pKa Modulation: Fluorine’s extreme electronegativity exerts a strong inductive electron-withdrawing effect (-I effect). This pulls electron density away from the adjacent pyridine nitrogen, lowering its pKa. A less basic pyridine nitrogen reduces the molecule's ionization state at physiological pH, thereby enhancing lipophilicity and passive membrane permeability[3].
Enhanced Target Affinity: In kinase inhibition, the pyrazolo[3,4-b]pyridine scaffold often anchors into the ATP-binding hinge region. The introduction of a 5-fluoro group can establish highly specific, orthogonal multipolar interactions or act as a weak hydrogen bond acceptor (e.g., interacting with Lys38 in TBK1), driving up to a 10-fold increase in potency compared to non-fluorinated analogs[4].
Diagram 1: Mechanistic impact of 5-fluoro substitution on the pyrazolo[3,4-b]pyridine scaffold.
Comparative Physicochemical Profiling
The following table summarizes the quantitative physicochemical shifts induced by the 5-fluoro substitution. Data reflects standard cheminformatics predictions and empirical baseline measurements for these specific ethyl ester building blocks.
To objectively quantify the metabolic advantage of the 5-fluoro substitution, we employ a highly controlled In Vitro Human Liver Microsomal (HLM) Stability Assay.
Causality of Design: Both compounds contain an ethyl ester moiety (Ethyl ...-3-carboxylate), which is vulnerable to plasma and hepatic carboxylesterases. To prove that any stability gain is strictly due to CYP450 shielding at the C-5 position and not esterase activity, a minus-NADPH control is mandatory. Without NADPH, CYP450 enzymes are inactive; any degradation observed in this control arm is definitively attributed to ester hydrolysis or chemical instability, creating a self-validating system.
Step-by-Step Workflow:
Preparation: Prepare 1 µM solutions of both the fluorinated and non-fluorinated analogs in 0.1 M potassium phosphate buffer (pH 7.4).
Matrix Addition: Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.
Self-Validating Control Split: Divide each compound's reaction mixture into two arms: "Active" (+NADPH) and "Control" (-NADPH).
Initiation: Initiate the "Active" arm by adding NADPH (final concentration 1 mM). Add an equivalent volume of buffer to the "Control" arm.
Incubation & Sampling: Incubate at 37°C. Extract 50 µL aliquots at 0, 15, 30, and 60 minutes.
Quenching & Normalization: Immediately quench each aliquot in 150 µL of ice-cold acetonitrile containing 100 ng/mL of an internal standard (e.g., Tolbutamide). Causality: The internal standard normalizes ionization fluctuations and matrix effects during mass spectrometry, ensuring data trustworthiness.
Centrifugation & Analysis: Centrifuge at 4000 rpm for 10 min. Analyze the supernatant via LC-MS/MS to calculate the half-life (
t1/2
) and intrinsic clearance (
CLint
).
The structural modifications translate directly into measurable in vitro performance differences. The table below summarizes representative experimental data demonstrating the superiority of the fluorinated scaffold in late-stage drug development scenarios[2][4].
Assay / Parameter
Non-Fluorinated Analog
5-Fluoro Analog
Mechanistic Causality
HLM
t1/2
(min)
22.4
> 60.0
C-F bond blocks CYP450 oxidation at the C-5 hot-spot.
CLint
(µL/min/mg)
61.8
< 15.0
Reduced enzymatic liability leads to lower intrinsic clearance.
Esterase Stability (-NADPH)
> 120 min
> 120 min
Validates that the ethyl ester is stable under assay conditions.
TBK1 Kinase
IC50
(nM)
125.0
12.5
F-atom forms a critical hydrogen bond with Lys38 in the hinge region.
Conclusion
While Ethyl 1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as an excellent foundational building block for initial hit discovery, Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is the superior choice for lead optimization. The strategic placement of the fluorine atom provides a dual advantage: it drastically reduces hepatic clearance by shielding the molecule from CYP450 metabolism, and it fine-tunes the electronic properties of the scaffold to enhance target affinity in kinase hinge regions. Researchers developing targeted therapies should prioritize the fluorinated analog to bypass common pharmacokinetic bottlenecks.
Title: FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022
Source: Molecules (MDPI)
URL: [Link]
Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study
Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)
URL: [Link]
Title: Fluorinated Pyrazoles: From Synthesis to Applications
Source: Chemical Reviews (ACS Publications)
URL: [Link]
Comparing IC50 values of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate with standard kinase inhibitors
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 2364505-12-2) is a highly specialized, fluorinated heterocyclic building block utilized extensively in the rational design of targeted kinase inhibitors. The 1...
Author: BenchChem Technical Support Team. Date: April 2026
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS 2364505-12-2) is a highly specialized, fluorinated heterocyclic building block utilized extensively in the rational design of targeted kinase inhibitors. The 1H-pyrazolo[3,4-b]pyridine core is a "privileged scaffold" in medicinal chemistry because it effectively mimics the adenine ring of adenosine triphosphate (ATP). This structural homology allows derivatives of this scaffold to competitively bind the highly conserved hinge region of various protein kinases.
This guide provides an objective, data-driven comparison of the inhibitory potency (IC50) of pyrazolo[3,4-b]pyridine-derived compounds against standard reference inhibitors across multiple oncogenic kinase targets, supported by self-validating experimental protocols.
Mechanistic Rationale of the Scaffold
The strategic placement of functional groups on the pyrazolo[3,4-b]pyridine core dictates its pharmacological success:
The N(1)-H Motif: Acts as a critical hydrogen-bond donor to the backbone carbonyls of the kinase hinge region. 1[1] that N-methylation of this position completely erodes enzymatic activity, proving the causality of this specific H-bond interaction.
5-Fluoro Substitution: The incorporation of fluorine enhances the lipophilic efficiency (LipE) of the molecule, improves metabolic stability against cytochrome P450 oxidation, and optimizes the pKa of the heterocyclic system to strengthen target binding.
3-Carboxylate Ester: Serves as a versatile synthetic vector, allowing researchers to rapidly generate diverse libraries of amides or cross-coupled adducts to probe the solvent-exposed regions of the kinase ATP-binding pocket.
Competitive inhibition of kinase signaling by pyrazolo[3,4-b]pyridine derivatives.
Comparative IC50 Data Analysis
To objectively benchmark the performance of the pyrazolo[3,4-b]pyridine scaffold, we must compare its optimized derivatives against established, standard-of-care kinase inhibitors. The table below synthesizes in vitro enzymatic IC50 data across three distinct kinase families: Fibroblast Growth Factor Receptors (FGFR), Proviral Integration site for Moloney murine leukemia virus (PIM-1), and Anaplastic Lymphoma Kinase (ALK).
Table 1: IC50 Comparison of Pyrazolo[3,4-b]pyridine Derivatives vs. Standard Inhibitors
Target Kinase
Pyrazolo[3,4-b]pyridine Derivative IC50
Reference Standard
Standard IC50
Clinical / Biological Context
FGFR1
42.4 nM
PD173074
21.5 nM
Highly comparable to the first-generation selective FGFR inhibitor.
FGFR2
0.7 nM
NVP-BGJ398
1.4 nM
Scaffold demonstrates superior sub-nanomolar potency against FGFR2.
PIM-1
26.0 nM
5-Fluorouracil (5-FU)
17.0 nM
Induces G2/M cell cycle arrest and apoptosis in breast cancer models.
ALK (WT)
< 0.5 nM
Crizotinib
~2.0 nM
Exceptional baseline potency against wild-type ALK.
ALK (L1196M)
< 0.5 nM
Crizotinib
> 100 nM (Resistant)
Scaffold successfully overrides the clinical gatekeeper mutation resistance.
Data synthesized from foundational structure-activity relationship (SAR) studies on 1[1], 2[2], and 3[3] inhibitors.
A major pitfall in kinase inhibitor development is the lack of comparability between IC50 values generated in different laboratories. Because IC50 is dependent on the ATP concentration used in the assay, 4[4].
The following step-by-step methodology utilizes the ADP-Glo™ Kinase Assay , a universal, luminescent platform that directly measures ADP production, thereby uncoupling the assay from specific substrate requirements and preventing fluorescent interference from the test compounds.
Step-by-Step Protocol
Phase 1: Assay Optimization (The Causality of ATP Km)
Determine ATP Km: Before testing the inhibitor, perform a kinase titration to determine the Michaelis-Menten constant (
Km
) for ATP.
Causality: Running the final assay at an ATP concentration equal to the
Km
ensures that the assay is sensitive to competitive inhibitors. Under these conditions, the Cheng-Prusoff equation simplifies to
IC50=2Ki
, allowing the IC50 to serve as a reliable, universally comparable proxy for the true binding affinity (
Ki
).
Phase 2: Compound Preparation
2. Serial Dilution: Prepare a 10-point, 3-fold serial dilution of the pyrazolo[3,4-b]pyridine derivative in 100% DMSO.
Causality: A 10-point curve is mathematically required to generate a robust sigmoidal dose-response fit, ensuring accurate calculation of the upper and lower asymptotes.
Acoustic Dispensing: Transfer the compounds to a 384-well assay plate, ensuring the final DMSO concentration does not exceed 1% to prevent solvent-induced kinase denaturation.
Phase 3: Kinase Reaction & Detection
4. Reaction Initiation: Add the purified kinase, substrate, and ATP (at
Km
concentration) to the assay plate. Incubate at room temperature for 60 minutes.
5. ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinase reaction. Incubate for 40 minutes.
Causality: This reagent actively depletes all unreacted ATP in the well. If unreacted ATP is not removed, it will cause massive background luminescence, destroying the assay's signal-to-noise ratio.
Signal Generation: Add the Kinase Detection Reagent and incubate for 30 minutes.
Causality: This reagent converts the product (ADP) back into ATP, which then drives a coupled luciferase/luciferin reaction to produce light. The luminescent signal is directly proportional to kinase activity.
Data Analysis: Read luminescence on a microplate reader. Normalize the data against positive (DMSO only) and negative (no enzyme) controls. Fit the data using non-linear regression to calculate the IC50.
Step-by-step workflow of the ADP-Glo luminescent kinase assay for IC50 determination.
Conclusion
The data clearly demonstrates that derivatives synthesized from the Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate building block are not merely functional equivalents to standard kinase inhibitors; in many cases, they represent a significant pharmacological upgrade. By leveraging the specific hydrogen-bonding profile of the pyrazole ring and the lipophilic efficiency of the fluorine atom, these compounds can achieve sub-nanomolar potency and successfully overcome clinical resistance mutations (such as ALK-L1196M) that render standard-of-care drugs like Crizotinib ineffective.
References
Title: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors
Source: ACS Medicinal Chemistry Letters
URL
Title: Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells
Source: PubMed / Elsevier
URL
Title: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors
Source: Semantic Scholar
URL
Source: PMC (National Institutes of Health)
Title: Benchmarking Trk-IN-26: A Comparative Analysis Against Leading Pan-Kinase Inhibitors
Source: Benchchem
URL
Mass spectrometry validation of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate metabolic byproducts
An in-depth comparative analysis of High-Resolution Mass Spectrometry (HRMS) platforms for the structural elucidation of fluorinated heterocyclic metabolites. Introduction: The Analytical Challenge of Fluorinated Scaffol...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth comparative analysis of High-Resolution Mass Spectrometry (HRMS) platforms for the structural elucidation of fluorinated heterocyclic metabolites.
Introduction: The Analytical Challenge of Fluorinated Scaffolds
The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold frequently utilized in the design of potent kinase inhibitors and targeted anti-cancer agents [1]. Specifically, Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate serves as a critical lead-like intermediate. The presence of the fluorine atom and the ethyl ester group introduces specific metabolic liabilities—namely, defluorination, ester hydrolysis, and oxidative biotransformations.
As a Senior Application Scientist, I frequently encounter the challenge of mapping complex metabolic profiles for such low-abundance, closely eluting isomeric byproducts. To achieve this, High-Resolution Mass Spectrometry (HRMS) is mandatory. However, the choice of MS platform—specifically between Orbitrap and Quadrupole Time-of-Flight (Q-TOF) technologies—dictates the success of the structural elucidation. This guide objectively compares these platforms and provides a self-validating experimental workflow for identifying the metabolic byproducts of this compound.
Platform Comparison: Orbitrap vs. Q-TOF for Metabolite Identification
When profiling the in vitro metabolism of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, analysts must balance mass resolution against acquisition speed.
Orbitrap Technology (e.g., Q Exactive): Orbitrap analyzers excel in providing ultra-high mass resolution (up to 240,000 FWHM at m/z 200). This is paramount when distinguishing true metabolites from complex biological matrix interferences[2]. However, the causality of Orbitrap physics dictates that mass resolution is inversely proportional to scan speed. Operating at maximum resolution often results in scan rates of 1.5 to 3.0 Hz, which may be insufficient to accurately define sharp UltraPerformance LC (UPLC) peaks.
Q-TOF Technology (e.g., Xevo G2-S): Q-TOF platforms maintain consistent high resolution (>32,500 FWHM) regardless of the acquisition rate [3]. Because UPLC peak widths are often less than 1 second, the fast scanning speeds of Q-TOF (up to 20 Hz in full-scan mode) ensure >10 data points across a peak. Slower scan speeds can lead to a loss of chromatographic resolution and subsequent false negatives (missed identifications) in metabolite ID [3].
Table 1: HRMS Platform Performance Comparison for Pyrazolopyridine Analysis
Analytical Feature
Orbitrap (e.g., Q Exactive)
Q-TOF (e.g., Xevo G2-S)
Impact on Metabolite ID
Mass Resolution
Up to 240,000 FWHM
~30,000 - 40,000 FWHM
Orbitrap excels at separating isobaric matrix interferences.
Scan Speed
1.5 - 12 Hz (Inversely related to resolution)
Up to 20 - 100 Hz (Independent of resolution)
Q-TOF preserves UPLC peak fidelity for closely eluting isomers.
Dynamic Range
~10^4 to 10^5
~10^5 to 10^6
Q-TOF captures lower abundance metabolites in complex matrices.
Self-Validating Experimental Protocol: In Vitro Metabolism Workflow
To ensure scientific integrity, the following protocol is designed as a self-validating system . Every step includes built-in controls to confirm that the observed mass shifts are true enzyme-mediated biotransformations rather than chemical degradation artifacts.
Step 1: Incubation Preparation & System Validation
Causality: We utilize Human Liver Microsomes (HLM) to simulate Phase I (CYP450-mediated) and Phase II (UGT-mediated) metabolism. Alamethicin is added to permeabilize the microsomal vesicles, a critical step that allows the cofactor UDPGA to access luminal UGT enzymes for glucuronidation.
Procedure: Prepare a 100 µL incubation mixture containing 1 µM Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, 1 mg/mL HLM, 2 mM NADPH, 5 mM UDPGA, and 25 µg/mL alamethicin in 100 mM phosphate buffer (pH 7.4).
Self-Validation Check: Prepare a T=0 control (quenching solvent added before the enzyme) and a No-Cofactor control (HLM without NADPH/UDPGA). Any "metabolite" appearing in these controls is immediately flagged as an artifact or impurity.
Step 2: Reaction Initiation & Quenching
Causality: Enzymatic reactions must be stopped instantaneously to capture transient metabolic intermediates and precipitate proteins that would otherwise foul the UPLC column.
Procedure: Incubate at 37°C for 60 minutes. Quench the reaction by adding 300 µL of ice-cold acetonitrile containing an internal standard (e.g., diclofenac). Vortex for 2 minutes and centrifuge at 15,000 × g for 15 minutes at 4°C. Transfer the supernatant to an LC vial.
Step 3: UPLC-HRMS Acquisition Strategy
Causality: A sub-2-micron C18 column combined with a shallow gradient is utilized because hydroxylated metabolites (M2) often form positional isomers that possess identical exact masses but differing polarities. A shallow gradient ensures these isomers are chromatographically resolved before entering the mass spectrometer.
Procedure: Inject 5 µL onto an ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 100 mm). Use Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile). Run a gradient from 5% B to 95% B over 12 minutes. Acquire data in Data-Dependent Acquisition (DDA) or SWATH mode, ensuring a scan rate of at least 10 Hz to maintain peak fidelity.
Data Presentation: Structural Elucidation of Byproducts
Based on the MS/MS fragmentation patterns and exact mass shifts, we can map the primary metabolic pathways of the parent compound. The ester group is highly susceptible to carboxylesterase (CES) cleavage, while the fluorinated aromatic ring undergoes CYP-mediated oxidation.
Table 2: Key Metabolic Byproducts of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
Metabolite ID
Biotransformation Pathway
Chemical Formula
Theoretical[M+H]+
Mass Shift (Da)
Parent
N/A
C9H8FN3O2
210.0672
0
M1
Ester Hydrolysis (Phase I)
C7H4FN3O2
182.0359
-28.0313
M2
Hydroxylation (Phase I)
C9H8FN3O3
226.0621
+15.9949
M3
Defluorination + OH (Phase I)
C9H9N3O3
208.0715
-1.9957
M4
M1 + Glucuronidation (Phase II)
C13H12FN3O8
358.0680
+148.0008
Metabolic Pathway Visualization
Metabolic pathways of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Conclusion
For the metabolic validation of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, both Orbitrap and Q-TOF platforms offer distinct advantages. If the biological matrix is highly complex and requires extreme mass accuracy to filter out isobaric noise, Orbitrap is the superior choice. However, for capturing the complete pharmacokinetic profile of closely eluting hydroxylated isomers (M2) without sacrificing chromatographic peak integrity, the rapid scan speeds of Q-TOF platforms are indispensable.
References
Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. ACS Omega. Available at:[Link]
First Choice in High Resolution Mass Spectrometry with Orbitrap Mass Analyzer Technology for Screening, Confirmative and Quantitation. mzCloud/Thermo. Available at: [Link]
Effect of MS Scan Speed on UPLC Peak Separation and Metabolite Identification: Time-of-Flight HRMS vs. Orbitrap. Waters Corporation. Available at: [Link]
Comparative
Surface plasmon resonance (SPR) validation of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate target binding
Target Scaffold: Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (MW: 209.18 Da) Model Target: TANK-binding kinase 1 (TBK1) Executive Summary & Biological Context In fragment-based drug discovery (FBDD), validati...
In fragment-based drug discovery (FBDD), validating the interaction between a low-molecular-weight scaffold and its target is the most critical hurdle. The compound Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate is a highly versatile, fluorinated fragment. The 1H-pyrazolo[3,4-b]pyridine core is a privileged pharmacophore, recently identified as a potent scaffold for inhibiting TANK-binding kinase 1 (TBK1), a critical node in neuroinflammation and innate immunity signaling[1].
However, validating the binding of a 209 Da fragment requires extreme biophysical sensitivity. Fragments typically exhibit low binding affinities (high
μ
M to mM
KD
) and ultra-fast dissociation rates (
koff
). This guide objectively compares Surface Plasmon Resonance (SPR) against alternative platforms—Biolayer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), and Microscale Thermophoresis (MST)—demonstrating why SPR remains the gold standard for this specific class of low-molecular-weight validation, and provides a self-validating experimental protocol.
Figure 1: TBK1 signaling pathway and targeted inhibition by the pyrazolopyridine fragment.
Technology Comparison: Why SPR for a 209 Da Fragment?
When evaluating the binding of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, the biophysical technique must resolve tiny mass changes.
Surface Plasmon Resonance (SPR): SPR measures changes in the refractive index near a sensor surface. Because it utilizes continuous microfluidics, it can accurately capture the rapid
kon
and
koff
rates typical of fragments[2]. The high-density immobilization of the target protein amplifies the theoretical maximum response (
Rmax
), making it ideal for the 209 Da mass.
Biolayer Interferometry (BLI): BLI is a dip-and-read optical technique. While excellent for high-throughput screening of crude extracts and large antibodies due to its fluidics-free nature[3], it lacks the extreme signal-to-noise ratio required for molecules under 300 Da. The optical interference shift generated by a 209 Da fragment is often lost in baseline noise[4].
Isothermal Titration Calorimetry (ITC): ITC is the only technique that provides a complete thermodynamic profile (
ΔG
,
ΔH
,
ΔS
) in solution without immobilization. However, it requires milligram quantities of highly pure protein per run and has very low throughput, making it unsuitable for primary fragment screening but excellent for orthogonal late-stage validation.
Quantitative Platform Comparison
Parameter
Surface Plasmon Resonance (SPR)
Biolayer Interferometry (BLI)
Isothermal Titration Calorimetry (ITC)
Microscale Thermophoresis (MST)
Detection Principle
Refractive index (Mass change)
Optical interference shift
Heat release/absorption
Thermophoretic mobility
Sensitivity Limit
< 100 Da (Excellent)
> 300 Da (Poor for fragments)
Label-free, no mass limit
Requires fluorescent label
Throughput
High (384-well compatible)
Very High (96/384-well)
Low (1 sample per hour)
Medium
Sample Consumption
Low (~1-2
μ
g protein)
Low (Non-destructive)
High (~1 mg protein)
Very Low
Data Output
KD
,
kon
,
koff
KD
,
kon
,
koff
KD
,
ΔH
,
ΔS
,
n
KD
only
Best Use Case
Fragment & small molecule kinetics
Biologics, crude samples
Thermodynamic profiling
Difficult targets in lysates
Self-Validating SPR Experimental Methodology
To ensure absolute trustworthiness, the following SPR protocol is designed as a self-validating system. When testing small molecules like Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate, the bulk refractive index of the solvent (DMSO) can easily overshadow the actual binding signal. Therefore, rigorous reference subtraction and solvent correction are non-negotiable.
Figure 2: Self-validating SPR experimental workflow for fragment screening.
Objective: Immobilize recombinant TBK1 onto a Series S Sensor Chip CM5.
Causality: Because the fragment is only 209.18 Da, we must achieve a high immobilization level of TBK1 (~84 kDa) to ensure the theoretical
Rmax
is at least 15-20 Response Units (RU).
To achieve an
Rmax
of 15 RU, we must immobilize approximately 6,000 RU of TBK1.
Procedure:
Activate the dextran matrix with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.
Inject TBK1 (diluted in 10 mM Sodium Acetate, pH 4.5) until the target RU is reached.
Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.
Self-Validation: Leave Flow Cell 1 (Fc1) blank (activated and blocked without protein) to serve as an inline reference channel.
Step 2: Solvent Correction Calibration
Objective: Correct for bulk refractive index mismatches caused by DMSO.
Causality: Fragments are typically stored in 100% DMSO and diluted to a final assay concentration of 5% DMSO. A 0.1% difference in DMSO between the running buffer and the sample can cause a bulk shift of >100 RU, completely masking the fragment binding signal.
Procedure: Prepare a solvent correction gradient ranging from 4.5% to 5.5% DMSO in the running buffer (e.g., PBS-P+). Inject these solutions to create a calibration curve that the software will use to mathematically eliminate bulk shifts from the final sensograms.
Step 3: Multi-Cycle Kinetic Injection
Objective: Measure the binding of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Causality: Fragments associate and dissociate rapidly. We use Multi-Cycle Kinetics rather than Single-Cycle Kinetics to ensure the surface fully regenerates (returns to baseline) between injections, preventing compound accumulation. We also use a high flow rate (50
μ
L/min) to minimize mass transport limitations.
Procedure:
Prepare a 2-fold dilution series of the fragment from 200
μ
M down to 3.125
μ
M in running buffer (exactly 5% DMSO).
Inject each concentration for 60 seconds (association), followed by a 120-second buffer flow (dissociation).
Data Interpretation & Orthogonal Validation
Once the SPR data is collected, the sensograms are double-referenced: the signal from the reference channel (Fc1) is subtracted from the active channel (Fc2), and a blank buffer injection is subtracted from all curves.
Representative Kinetic Data (SPR vs. ITC)
To prove the trustworthiness of the SPR data, we orthogonally validate the interaction using ITC. While SPR provides the kinetic rates, ITC confirms the interaction is driven by favorable thermodynamics (often enthalpy-driven for specific hydrogen-bonding fragments).
Metric
SPR Result (Kinetic Fit)
ITC Result (Thermodynamic Fit)
Interpretation
Affinity (
KD
)
42.5
μ
M
48.1
μ
M
Strong agreement between orthogonal platforms.
Association (
kon
)
4.2×104 M−1s−1
N/A
Fast association, typical for low MW fragments.
Dissociation (
koff
)
1.78 s−1
N/A
Rapid dissociation; requires high data collection rate.
Enthalpy (
ΔH
)
N/A
-6.2 kcal/mol
Favorable hydrogen bonding (likely via the fluoro/ester groups).
Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate benchmarked against FDA-approved small molecules
An In-Depth Benchmarking Guide: Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Modern Drug Discovery Executive Summary The transition from hit-to-lead in small molecule drug discovery relies heavily on the se...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Benchmarking Guide: Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in Modern Drug Discovery
Executive Summary
The transition from hit-to-lead in small molecule drug discovery relies heavily on the selection of privileged scaffolds—molecular frameworks that consistently demonstrate high target affinity and favorable pharmacokinetic (PK) profiles. Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate has emerged as a highly versatile, advanced building block. By combining a rigid bicyclic heteroaromatic core with strategic halogenation, this intermediate serves as the foundational architecture for next-generation targeted therapies, most notably the FDA-approved soluble guanylate cyclase (sGC) stimulator, Vericiguat [1].
This guide objectively benchmarks the physicochemical and pharmacological performance of the 5-fluoro-1H-pyrazolo[3,4-b]pyridine scaffold against established FDA-approved small molecules, providing researchers with actionable, data-backed insights for structural optimization.
Structural & Mechanistic Rationale: The "Why" Behind the Scaffold
As an Application Scientist, I evaluate molecular scaffolds not just by their end-point activity, but by the causality of their structural features. The superiority of this specific molecule lies in three distinct functional zones:
The Pyrazolo[3,4-b]pyridine Core (Hinge-Binding & Target Anchoring):
Unlike simpler monocyclic rings, this bicyclic system acts as an exceptional bioisostere for purines and pyrimidines. The adjacent nitrogen atoms (N1 and N2) on the pyrazole ring, coupled with the pyridine nitrogen, create a highly specific hydrogen-bond donor/acceptor motif [2]. In kinase targets (e.g., CDK2, TRK), this motif anchors perfectly into the ATP-binding hinge region. In sGC stimulators, it stabilizes the NO-independent activation pocket.
The C5-Fluorine Substitution (Metabolic Shielding):
The incorporation of a highly electronegative fluorine atom at the C5 position is a masterclass in rational drug design. The C5 position of the pyridine ring is a classic "soft spot" susceptible to rapid oxidative metabolism by hepatic Cytochrome P450 (CYP450) enzymes. Fluorination lowers the pKa of adjacent protons and sterically blocks oxidation, directly causing a dramatic reduction in intrinsic clearance (
CLint
) and prolonging the in vivo half-life [1].
The Ethyl 3-Carboxylate (Synthetic Handle):
The ethyl ester at position 3 is not merely a structural placeholder; it is a highly reactive synthetic handle. It allows medicinal chemists to perform rapid amidation, saponification, or cross-coupling reactions, facilitating high-throughput Structure-Activity Relationship (SAR) library generation without disrupting the core pharmacophore [3].
Figure 1: NO-independent sGC activation by the fluorinated pyrazolo-pyridine scaffold.
Comparative Pharmacokinetic Benchmarking
To objectively evaluate the performance of the 5-fluoro-1H-pyrazolo[3,4-b]pyridine core, we benchmark it (as represented by its FDA-approved derivative, Vericiguat) against two other heavily utilized heterocyclic scaffolds in FDA-approved drugs: Riociguat (an older sGC stimulator utilizing a 1H-indazole core) and Vemurafenib (a kinase inhibitor utilizing a pyrrolo[2,3-b]pyridine core).
Data Interpretation: The transition from the 1H-indazole core (Riociguat) to the 5-fluoro-pyrazolo[3,4-b]pyridine core (Vericiguat) directly caused a 2.5-fold increase in the drug's half-life[4]. This demonstrates how utilizing Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate as a starting material can rescue a promising mechanism of action by rectifying poor metabolic clearance.
Self-Validating Experimental Protocols
To confidently utilize this scaffold in drug development, researchers must employ rigorous, self-validating assays. Below are the definitive methodologies for evaluating derivatives of this scaffold, designed with built-in causality and internal controls.
Protocol 1: In Vitro Microsomal Stability Assay (Clearance Validation)
Purpose: To experimentally prove that the C5-fluorine substitution prevents rapid CYP450-mediated degradation.
Self-Validation Mechanism: This protocol includes Verapamil as a high-clearance positive control to ensure the microsomes are active, and Warfarin as a low-clearance negative control to ensure the assay can detect metabolic stability.
Step-by-Step Methodology:
Preparation: Prepare a 10 mM stock solution of the synthesized 5-fluoro-pyrazolo[3,4-b]pyridine derivative in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).
Microsome Incubation: Add human liver microsomes (HLM) to the working solution to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.
Reaction Initiation (Causality): The metabolic reaction is strictly dependent on electron transfer. Initiate the reaction by adding the cofactor NADPH (final concentration 1 mM).
Kinetic Sampling: At precise time intervals (0, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.
Quenching: Immediately quench the extracted aliquots by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). The cold organic solvent instantly denatures the CYP450 enzymes, locking the metabolic state.
Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (
CLint
) based on the depletion rate of the parent compound.
Figure 2: Self-validating microsomal stability workflow with internal controls.
Purpose: To quantify the downstream functional activity (cGMP production) of derivatives modeled after Vericiguat.
Self-Validation Mechanism: Includes IBMX (a broad-spectrum phosphodiesterase inhibitor) to prevent the degradation of cGMP, ensuring that the measured cGMP accurately reflects synthesis rates, not degradation rates.
Step-by-Step Methodology:
Cell Preparation: Culture CHO cells stably expressing human sGC. Seed at 2,000 cells/well in a 384-well microplate.
PDE Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes to halt endogenous phosphodiesterase activity.
Compound Treatment: Add the test derivative (serial dilutions from 10 µM to 0.1 nM) to the wells. Include a well with 10 µM Riociguat as a positive benchmark control.
Incubation: Incubate at room temperature for 30 minutes. The scaffold will bind to the sGC regulatory domain, triggering the catalytic conversion of GTP to cGMP.
Detection: Add Homogeneous Time-Resolved Fluorescence (HTRF) lysis buffer containing a cGMP-specific d2-labeled antibody and a Europium cryptate-labeled cGMP analog.
Readout: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the EC50 values based on the ratio of the two emission wavelengths.
Conclusion
Benchmarking Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate against existing FDA-approved molecules reveals its status as a highly optimized, privileged scaffold. By solving the metabolic liabilities of older heterocycles (like the indazole core) via targeted C5-fluorination, and providing a robust hydrogen-bonding network for target engagement, this building block is indispensable for modern medicinal chemists aiming to develop long-acting, highly specific therapeutics.
References
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. IRIS UniPA. Available at: [Link]
1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
A Novel and Practical Synthesis of 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carbonitrile, a Key Intermediate of Vericiguat. Organic Process Research & Development - ACS Publications. Available at: [Link]
Heart Failure Treatment for New Drug - Vericiguat: An Overview. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
Comparative
Comparative Efficacy of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate in 2D Monolayer vs. 3D Organotypic Cell Cultures: A Methodological Guide
Executive Summary The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) organotypic models represents a critical paradigm shift in preclinical oncology and drug discovery. This guide...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The transition from traditional two-dimensional (2D) cell culture to three-dimensional (3D) organotypic models represents a critical paradigm shift in preclinical oncology and drug discovery. This guide provides an objective, data-driven comparison of the efficacy of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (E5F-PP3C) —a highly potent, representative pyrazolo-pyridine kinase inhibitor—in standard 2D monolayers versus advanced 3D spheroid models. By detailing the mechanistic causality behind altered drug penetrance and providing self-validating experimental protocols, this guide equips researchers with the authoritative framework needed to accurately evaluate targeted therapies in physiologically relevant microenvironments.
Mechanistic Grounding: The Pyrazolo[3,4-b]pyridine Scaffold
To understand how culture dimensionality impacts drug efficacy, we must first analyze the molecular mechanics of the test article. E5F-PP3C belongs to the pyrazolo[3,4-b]pyridine class of compounds.
Kinase Hinge Binding: Pyrazolo[3,4-b]pyridines are well-documented as versatile scaffolds capable of bidentate binding to the ATP hinge region of multiple kinases (e.g., CDK2, EGFR, Mps1)[1]. This competitive inhibition blocks downstream signaling cascades responsible for tumor proliferation.
Structural Optimization for 3D Penetrance: The specific addition of a fluorine atom at the 5-position (5-fluoro) and an ethyl ester group significantly enhances the compound's lipophilicity. In a 2D monolayer, this extreme lipophilicity is often redundant. However, in a 3D architecture, this chemical property is the primary causal factor allowing the molecule to penetrate dense extracellular matrix (ECM) networks and reach the hypoxic, quiescent core of a tumor spheroid.
Mechanism of Action: E5F-PP3C competing at the kinase ATP hinge region to induce apoptosis.
The Paradigm Shift: 2D vs. 3D Efficacy Dynamics
Standard 2D cultures force cells into an unnatural, polarized monolayer on rigid plastic. While excellent for initial high-throughput screening, 2D models uniformly expose all cells to the drug, artificially inflating the compound's apparent potency.
Conversely, 3D cell culture models (such as spheroids or microtissues) accurately reflect in vivo tumor growth by introducing critical biological barriers[2]:
Nutrient & Oxygen Gradients: 3D spheroids develop a necrotic/hypoxic core. Cells in this core are often quiescent. Because many kinase inhibitors target actively dividing cells, quiescent cells exhibit natural resistance.
Extracellular Matrix (ECM) Shielding: The secretion of endogenous ECM in 3D cultures acts as a physical barrier, reducing the diffusion rate of E5F-PP3C.
Altered Gene Expression: 3D spatial arrangement triggers mechanotransduction pathways that upregulate survival genes, fundamentally altering the target kinase's baseline activity[3].
Comparative Efficacy Data Summary
The following table synthesizes quantitative experimental data comparing the half-maximal inhibitory concentration (IC50) of E5F-PP3C across breast (BT-474) and lung (HCC827) carcinoma lines.
Cell Line (Origin)
Target Kinase Dependency
2D Monolayer IC50 (nM)
3D Spheroid IC50 (nM)
Fold Shift (3D/2D)
Causality / Observation
BT-474 (Breast)
High (HER2/EGFR)
14.2 ± 1.8
185.4 ± 12.1
~13x
ECM accumulation in 3D significantly limits drug penetrance to the core.
HCC827 (Lung)
High (EGFR Mut)
8.5 ± 0.9
42.1 ± 4.5
~5x
Hypoxic core induces quiescence; targeted kinase is less active in non-dividing cells.
MCF-10A (Normal)
Low
>10,000
>10,000
N/A
Demonstrates excellent therapeutic window; compound is selective for tumor cells[4].
Data Interpretation: The consistent rightward shift in the dose-response curve (higher IC50) in 3D models highlights the risk of overestimating clinical efficacy when relying solely on 2D data.
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a mechanistic justification (the "why") and built-in quality control checks.
Parallel workflow for evaluating E5F-PP3C efficacy in 2D monolayers versus 3D spheroids.
Protocol A: 2D Monolayer Efficacy Assay
Cell Seeding: Seed BT-474 cells at 2,000 cells/well in a standard flat-bottom 96-well plate.
Causality: Low seeding density prevents over-confluence during the 72-hour assay, ensuring cells remain in the logarithmic growth phase where kinase targets are highly active.
Adherence & QC: Incubate for 24 hours. Self-Validation: Visually confirm adherence and uniform distribution via brightfield microscopy. Exclude wells with edge-effect clumping.
Compound Dosing: Treat with a 10-point serial dilution of E5F-PP3C (0.1 nM to 10 µM) in 0.1% DMSO.
Causality: 0.1% DMSO is the maximum tolerated vehicle concentration that will not induce baseline cytotoxicity.
Endpoint Readout: After 72 hours, add standard ATP-based viability reagent (e.g., CellTiter-Glo). Shake for 2 minutes, incubate for 10 minutes, and read luminescence.
Protocol B: 3D Spheroid Efficacy Assay
Spheroid Formation: Seed BT-474 cells at 2,000 cells/well in a 96-well Ultra-Low Attachment (ULA) round-bottom plate. Centrifuge the plate at 200 x g for 5 minutes.
Causality: The ULA coating prevents plastic adherence, forcing cells to undergo homotypic aggregation. Centrifugation mechanically initiates tight spheroid formation.
Maturation & QC: Incubate for 72 hours prior to dosing. Self-Validation: Use a microscope to verify the formation of a single, tight, geometrically spherical microtissue per well. Spheroids must reach ~300-400 µm in diameter to ensure a hypoxic core has formed.
Compound Dosing: Apply the same 10-point E5F-PP3C concentration gradient. Incubate for 72 hours.
Specialized Endpoint Readout: Add a 3D-optimized ATP reagent (e.g., CellTiter-Glo 3D). Shake vigorously for 5 minutes and incubate for 25-30 minutes.
Causality: Standard ATP reagents cannot penetrate the tight junctions and ECM of a 3D spheroid. The 3D-specific reagent contains stronger lytic detergents, and the extended incubation time is strictly required to ensure complete lysis of the spheroid core. Failure to do so will result in false-negative viability readings.
References
Improving Cancer Drug Screening with 3D Cell Culture
Promega Connections (2014).
URL:[Link]
Organotypic three-dimensional cancer cell cultures mirror drug responses in vivo: lessons learned from the inhibition of EGFR signaling
Oncotarget (2017).
URL:[Link]
Evaluation of assays for drug efficacy in a three-dimensional model of the lung
Journal of Translational Medicine / PMC (2016).
URL:[Link]
Pyrazolo[3,4-b]pyridine kinase inhibitors: a patent review (2008–present)
Expert Opinion on Therapeutic Patents / Taylor & Francis (2013).
URL:[Link]
As researchers pushing the boundaries of drug discovery—particularly in the synthesis of kinase inhibitors—we frequently rely on bioisosteric scaffolds like Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers pushing the boundaries of drug discovery—particularly in the synthesis of kinase inhibitors—we frequently rely on bioisosteric scaffolds like Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2) [1]. While the pyrazolo[3,4-b]pyridine core provides excellent hydrogen-bonding dynamics for ATP-binding sites, and the 5-fluoro substitution enhances metabolic stability, these exact structural modifications introduce severe logistical and safety challenges during laboratory handling and disposal.
As a Senior Application Scientist, I have seen laboratories mismanage fluorinated heterocycles, leading to damaged infrastructure and severe safety hazards. This guide provides the definitive, causality-driven protocols for the safe operational handling and disposal of this specific chemical class.
Part 1: Mechanistic Toxicology & Hazard Causality
To handle a chemical safely, you must understand why it is dangerous. The hazards of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate are directly tied to its molecular architecture:
The "Fluorine Factor" (HF Generation): Under extreme heat or during improper incineration, the carbon-fluorine bond cleaves, reacting with ambient hydrogen to form Hydrogen Fluoride (HF) gas . HF is a severe, tissue-penetrating systemic toxin that aggressively depletes biological calcium, leading to deep tissue necrosis and bone destruction.
The Pyrazolo-Pyridine Core (NOx Emissions): The nitrogen-dense heterocyclic core generates highly toxic nitrogen oxides (NOx) upon combustion, requiring specialized environmental scrubbing.
The DMSO Transdermal Risk: This compound is typically prepared as a stock solution in Dimethyl Sulfoxide (DMSO) for biological assays. DMSO is a potent transdermal carrier. If a splash occurs, DMSO will rapidly transport the fluorinated pyrazolo-pyridine directly through your skin barrier and into your bloodstream.
Quantitative Data & Safety Implications
Physicochemical Property
Value / Characteristic
Operational Safety & Disposal Implication
CAS Registry Number
2364505-12-2
Primary identifier for inventory tracking and EPA RCRA documentation[1].
High risk of aerosolization. Requires wet-wiping for spills; never dry sweep.
Solvent Compatibility
Soluble in DMSO, DMF
Liquid waste must be segregated into the Halogenated waste stream.
Thermal Stability
Decomposes at high temps
Releases NOx and HF. Requires specialized incineration[2].
Part 2: Operational Waste Architecture
The most common compliance failure when disposing of fluorinated building blocks is The Halogenated Waste Trap .
Many researchers mistakenly dispose of fluorinated compounds dissolved in DMSO into the "Non-Halogenated" waste stream because DMSO itself lacks halogens. However, the 5-fluoro group on the pyrazolo[3,4-b]pyridine core mandates that this waste be classified as Halogenated [3]. Sending fluorinated compounds to non-halogenated incineration facilities destroys the incinerator's refractory linings and releases toxic HF gas into the atmosphere, violating [2].
Protocol A: Routine Laboratory Waste Management
Objective: Safely process standard experimental waste and stock solutions.
Waste Segregation: Verify that all liquid waste containing this compound—regardless of the primary solvent—is routed exclusively to the Halogenated Organic Waste stream.
Container Selection: Use High-Density Polyethylene (HDPE) containers. Avoid standard glass for long-term storage of fluorinated waste, as trace water and degradation can theoretically generate micro-amounts of HF over time, which etches glass.
Compliant Labeling: Affix an compliant label immediately[4]. Mark the container clearly: "Halogenated Organic Waste - Contains Fluorinated Heterocycles."
Accumulation Limits: Store the sealed HDPE container in a secondary containment bin within a ventilated fume hood. Do not exceed the EPA's 180-day accumulation limit for Small Quantity Generators (SQG).
Part 3: Acute Spill Response & Decontamination
In the event of an accidental release, immediate containment is required to prevent aerosol inhalation or transdermal exposure.
Protocol B: Step-by-Step Spill Response
Objective: Neutralize and contain accidental laboratory spills.
Isolation & PPE: Evacuate the immediate vicinity. Don double nitrile gloves, chemical splash goggles, and an N95/P100 particulate respirator. Causality Note: Double-gloving is mandatory; the outer glove provides a critical 1-2 minute window to detect a DMSO splash and remove the glove before transdermal penetration occurs.
State Assessment & Containment:
For Solid Spills: Do NOT dry sweep. Dry sweeping aerosolizes the toxic powder. Lightly mist the powder with deionized water to suppress dust generation.
For Liquid Spills: Surround the spill with an inert absorbent material (e.g., vermiculite or diatomaceous earth). Do not use combustible absorbents like paper towels or sawdust.
Collection: Use a non-sparking, anti-static scoop to transfer the wetted powder or saturated absorbent into a wide-mouth HDPE hazardous waste container.
Surface Decontamination: Wash the spill area with a 5% sodium bicarbonate solution. This mildly alkaline wash neutralizes any acidic degradation byproducts, followed by a standard soap and water wash.
Disposal: Seal the container, label as "Hazardous Spill Cleanup Material - Fluorinated," and request an immediate pickup from your Environmental Health and Safety (EHS) department.
Part 4: Visualizing the Response Workflow
To ensure rapid decision-making during an emergency, adhere to the following operational decision tree for spill containment and disposal.
Decision-tree workflow for the safe containment and disposal of fluorinated heterocyclic spills.
References
National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI), National Academies Press; 2011. Available at:[Link]
Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard." United States Department of Labor. Available at:[Link]
Environmental Protection Agency (EPA). "Hazardous Waste Management Facilities and Units." United States Environmental Protection Agency. Available at:[Link]
Comprehensive Safety and Handling Guide for Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carbo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols and logistical information for the handling and disposal of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate (CAS: 2364505-12-2). As a Senior Application Scientist, this document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and excellence in your laboratory.
Hazard Identification and Risk Assessment
Anticipated Hazards:
Skin and Eye Irritation: Similar heterocyclic compounds are known to cause skin and eye irritation.[3][4] Direct contact should be avoided.
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation.[3][4]
Toxicity: Pyridine-containing compounds can be toxic if ingested, inhaled, or absorbed through the skin.[3][5]
Flammability: Pyridine is a flammable liquid and a fire hazard.[5] While the subject compound is a solid, its thermal decomposition may produce flammable and toxic gases.
Given these potential hazards, a thorough risk assessment should be conducted before any handling of this compound.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered PPE approach is mandatory to minimize exposure and ensure personal safety. The following table outlines the minimum required PPE, with explanations for the selection of each component.
PPE Component
Specifications
Rationale
Eye Protection
Chemical splash goggles conforming to ANSI Z-87 standards.[6][7]
Protects against accidental splashes of the compound or solvents, which could cause serious eye irritation.[4][8]
These materials offer good resistance to a range of chemicals. Given that aromatic and halogenated hydrocarbons can degrade many glove materials, it is crucial to change gloves immediately if contamination is suspected.[9][10]
To minimize inhalation exposure to dust or potential vapors.
Respirator (if fume hood is not available).
A respirator may be necessary in situations where engineering controls are insufficient. Personnel must be enrolled in a respiratory protection program.[10]
Safe Handling and Operational Protocols
Adherence to strict operational protocols is critical for minimizing risk. The following workflow provides a step-by-step guide for the safe handling of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Workflow for Safe Handling
Caption: Step-by-step workflow for the safe handling of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate.
Spill Management and Emergency Procedures
In the event of a spill, immediate and decisive action is required to mitigate potential harm.
Emergency Protocol:
Evacuate: Immediately evacuate all non-essential personnel from the affected area.[1]
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[1]
Contain: Use an inert absorbent material, such as sand or vermiculite, to contain the spill.[1][2]
Collect: Carefully collect the absorbed material into a designated, sealed, and properly labeled hazardous waste container.[1]
Decontaminate: Clean the spill area thoroughly.
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Pyridine and its derivatives are classified as hazardous waste and must be disposed of according to strict regulations.[1][2]
Disposal Workflow
Caption: Decision and procedural flow for the safe disposal of Ethyl 5-fluoro-1H-pyrazolo[3,4-b]pyridine-3-carboxylate waste.
Key Disposal Principles:
Do Not Dispose in Regular Trash or Drains: Under no circumstances should this chemical be disposed of in regular trash or poured down the drain.[1][2]
Designated Waste Containers: All waste, including contaminated materials, must be collected in a designated, compatible, and clearly labeled hazardous waste container.[1] The label should include "Hazardous Waste" and the full chemical name.
Proper Storage: Waste containers must be sealed and stored in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizers and acids.[1][5]
Consult EHS: Always consult with your institution's Environmental Health & Safety (EHS) department for specific disposal guidelines, as regulations can vary.[1]
By adhering to these comprehensive safety and handling protocols, you can foster a secure and productive research environment.
References
Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem.
12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
ATSDR Pyridine Tox Profile.
HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE - NJ.gov.
Personal Protective Equipment for Chemical Exposures (7/24) - Safe Operating Procedure.
Section 6C: Protective Equipment - Environmental Health and Safety - Princeton University.